Pyrrolidine-3-carboxamide hydrochloride
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
pyrrolidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-5(8)4-1-2-7-3-4;/h4,7H,1-3H2,(H2,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPFRHSIYOIWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679088 | |
| Record name | Pyrrolidine-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644972-57-6 | |
| Record name | Pyrrolidine-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine-3-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Enigmatic Target: A Technical Guide to the Mechanism of Action of Pyrrolidine Carboxamides as Direct InhA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The persistent global health threat of Mycobacterium tuberculosis (Mtb), exacerbated by the rise of drug-resistant strains, necessitates the exploration of novel therapeutic avenues. The enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, represents a clinically validated and highly attractive target. This technical guide provides an in-depth exploration of the mechanism of action of a promising class of direct InhA inhibitors: the pyrrolidine carboxamides. Unlike the frontline drug isoniazid, these compounds do not require metabolic activation, thereby circumventing a common resistance mechanism. We will delve into the molecular intricacies of their interaction with InhA, supported by structural biology insights, and present a comprehensive, field-proven experimental workflow to characterize and validate this class of inhibitors.
Introduction: The Imperative for Direct InhA Inhibition
The synthesis of mycolic acids, the long-chain fatty acids that form the characteristic waxy outer layer of mycobacteria, is essential for the viability and pathogenicity of Mtb. The FAS-II pathway is responsible for the elongation of fatty acid precursors for mycolic acid biosynthesis, and each enzyme in this pathway represents a potential drug target.[1][2]
InhA, an NADH-dependent enoyl-ACP reductase, catalyzes the final reduction step in each elongation cycle.[3][4] Its essentiality is underscored by the efficacy of isoniazid (INH), a prodrug that, upon activation by the mycobacterial catalase-peroxidase KatG, forms an adduct with NAD+ that potently inhibits InhA.[3][5] However, mutations in the katG gene are a primary driver of INH resistance.[5] This has propelled the search for direct InhA inhibitors that bind to the enzyme without the need for prior activation.[1][6] Pyrrolidine carboxamides have emerged as a novel and potent class of such direct inhibitors.[7][8]
The Molecular Mechanism of Action: Direct and Competitive Inhibition
Pyrrolidine carboxamides act as direct inhibitors of InhA, binding to the enzyme's active site and preventing the binding of its natural substrate, the long-chain trans-2-enoyl-ACP.[5][7] Crystallographic studies have been instrumental in elucidating the precise binding mode of these inhibitors.[8][9]
The pyrrolidine carboxamide scaffold typically orients within the substrate-binding pocket of InhA, forming a ternary complex with the enzyme and its cofactor, NAD+.[10] The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. A key interaction often involves a hydrogen bond with the hydroxyl group of Tyr158, a critical residue for catalysis.[11] The various substituents on the pyrrolidine and carboxamide moieties explore different sub-pockets within the active site, which dictates the inhibitor's potency and specificity.[7][12]
The direct inhibition of InhA by pyrrolidine carboxamides disrupts the FAS-II pathway, leading to the depletion of mycolic acids. This, in turn, compromises the integrity of the mycobacterial cell wall, ultimately resulting in cell lysis and death.[2]
Validating the Mechanism: A Comprehensive Experimental Workflow
A multi-faceted approach is essential to rigorously validate the mechanism of action of novel pyrrolidine carboxamide inhibitors. The following experimental workflow provides a robust framework for characterization, from initial screening to detailed structural analysis.
Caption: A streamlined workflow for the characterization of pyrrolidine carboxamide inhibitors of InhA.
High-Throughput Whole-Cell Screening
The initial step involves screening a library of pyrrolidine carboxamide derivatives for their ability to inhibit the growth of Mtb. A whole-cell phenotypic screen is advantageous as it simultaneously assesses compound permeability and activity in a biologically relevant context.[10]
Experimental Protocol: Fluorescent Reporter Assay
-
Strain Preparation: Utilize a recombinant strain of virulent Mtb (e.g., H37Rv) that constitutively expresses a far-red fluorescent protein like mCherry or DsRed.[10]
-
Plate Preparation: In a 384-well microplate, dispense the test compounds at various concentrations. Include appropriate controls: a no-drug control (DMSO vehicle) and a positive control inhibitor (e.g., isoniazid).
-
Inoculation: Inoculate the wells with the fluorescent Mtb strain to a final optical density at 590 nm (OD₅₉₀) of 0.02.[11]
-
Incubation: Incubate the plates at 37°C for 5-7 days in a humidified incubator.[13]
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the no-drug control. Compounds showing significant inhibition are considered primary hits.[10]
In Vitro Enzymatic Inhibition Assay
To confirm that the observed whole-cell activity is due to the direct inhibition of InhA, an in vitro enzymatic assay is performed using purified InhA.
Experimental Protocol: Spectrophotometric InhA Assay
This assay measures the decrease in absorbance at 340 nm as NADH is consumed during the InhA-catalyzed reaction.[14]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, NADH, and the test compound at various concentrations.[14]
-
Enzyme Addition: Initiate the reaction by adding purified recombinant InhA enzyme to each well.[4]
-
Substrate Addition: Add the substrate, trans-2-octenoyl-CoA, to start the reaction.
-
Absorbance Reading: Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each compound concentration. Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percent inhibition against the compound concentration.[15]
| Parameter | High-Throughput Whole-Cell Screening | In Vitro Enzymatic Inhibition Assay |
| Objective | Identify compounds that inhibit Mtb growth | Confirm direct inhibition of InhA |
| Readout | Fluorescence or colorimetric change (Alamar Blue) | Decrease in NADH absorbance at 340 nm |
| Throughput | High | Medium |
| Key Output | Minimum Inhibitory Concentration (MIC) | Half-maximal Inhibitory Concentration (IC₅₀) |
Structural Elucidation via X-ray Crystallography
Determining the crystal structure of the InhA-inhibitor complex provides invaluable insights into the binding mode and facilitates structure-based drug design.[6][7]
Experimental Protocol: Crystallization of InhA-Inhibitor Complex
-
Protein Expression and Purification: Express and purify recombinant Mtb InhA.[7]
-
Complex Formation: Incubate the purified InhA with the pyrrolidine carboxamide inhibitor and NAD+ to form the ternary complex.
-
Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop).[7]
-
Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using a known InhA structure. Refine the model to obtain the final structure of the InhA-inhibitor complex.[7]
Caption: The signaling pathway illustrating the inhibition of InhA by pyrrolidine carboxamides.
Conclusion and Future Directions
Pyrrolidine carboxamides represent a compelling class of direct InhA inhibitors with the potential to address the challenge of isoniazid resistance in Mycobacterium tuberculosis. The mechanism of action, centered on the direct and competitive inhibition of a key enzyme in mycolic acid biosynthesis, is well-supported by biochemical and structural data. The experimental workflow detailed in this guide provides a robust framework for the identification, characterization, and optimization of novel pyrrolidine carboxamide-based antitubercular agents. Future research should focus on leveraging the structure-activity relationship data to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for new and effective treatments for tuberculosis.
References
- 1. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. uniprot.org [uniprot.org]
- 4. cusabio.com [cusabio.com]
- 5. benchchem.com [benchchem.com]
- 6. An overview on crystal structures of InhA protein: Apo-form, in complex with its natural ligands and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. superchemistryclasses.com [superchemistryclasses.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pyrrolidine-3-carboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Its saturated, five-membered heterocyclic structure offers a three-dimensional scaffold that is ideal for exploring chemical space in drug design.[1][2] Among the vast family of pyrrolidine derivatives, Pyrrolidine-3-carboxamide hydrochloride holds a significant position as a chiral building block in the synthesis of more complex bioactive molecules. The stereochemistry at the C3 position is of paramount importance, as the biological activity of enantiomers can differ significantly.[3] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and analytical characterization of the (R)- and (S)-enantiomers of this compound.
Chemical Structure and Stereoisomerism
This compound possesses a single chiral center at the C3 position of the pyrrolidine ring. This gives rise to two enantiomers: (S)-Pyrrolidine-3-carboxamide hydrochloride and (R)-Pyrrolidine-3-carboxamide hydrochloride. The hydrochloride salt form enhances the compound's stability and water solubility, making it amenable to a variety of chemical transformations and biological assays.
The absolute configuration of the chiral center dictates the spatial arrangement of the carboxamide group, which in turn influences its interactions with chiral biological targets such as enzymes and receptors.
Caption: The (S) and (R) enantiomers of this compound are non-superimposable mirror images.
Synthesis of Enantiomerically Pure this compound
The most direct and common method for the synthesis of enantiomerically pure this compound is through the amidation of the corresponding enantiopure pyrrolidine-3-carboxylic acid. These precursors, (S)-(+)-Pyrrolidine-3-carboxylic acid and (R)-(-)-Pyrrolidine-3-carboxylic acid, are commercially available.
The conversion of a carboxylic acid to a primary amide can be achieved through several standard organic chemistry procedures. A common and effective method involves the activation of the carboxylic acid followed by reaction with an ammonia source.
Proposed Synthetic Protocol: Amidation via an Acid Chloride Intermediate
This protocol is based on well-established amidation procedures.[4]
Step 1: Formation of the Acid Chloride
(S)-Pyrrolidine-3-carboxylic acid hydrochloride is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acid chloride. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or under neat conditions. The hydrochloride salt of the starting material will also react with the chlorinating agent.
Step 2: Amination
The crude acid chloride is then carefully reacted with an excess of ammonia, usually in the form of aqueous or methanolic ammonia, at low temperatures (e.g., 0 °C) to form the primary amide. The excess ammonia also serves to neutralize the HCl generated during the reaction.
Step 3: Purification and Salt Formation
The resulting (S)-Pyrrolidine-3-carboxamide is then purified, typically by chromatography or recrystallization. To obtain the final hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., methanol or isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol). The resulting salt precipitates and can be collected by filtration.
Caption: Synthetic workflow for the preparation of (S)-Pyrrolidine-3-carboxamide hydrochloride.
Analytical Characterization
The definitive characterization of the chemical structure and stereochemistry of this compound relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a series of multiplets in the aliphatic region corresponding to the protons on the pyrrolidine ring. The chemical shifts and coupling patterns of these protons are influenced by their diastereotopic relationships. The broad singlets corresponding to the amide (CONH₂) and amine (NH₂⁺) protons will also be present. While the ¹H NMR spectra of the (R) and (S) enantiomers are identical in an achiral solvent, the use of a chiral solvating agent can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers.[5]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon of the amide will appear downfield (typically in the range of 170-180 ppm). The carbons of the pyrrolidine ring will resonate in the aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~175 |
| CH (C3) | Multiplet | ~40-45 |
| CH₂ (C2) | Multiplet | ~45-50 |
| CH₂ (C4) | Multiplet | ~25-30 |
| CH₂ (C5) | Multiplet | ~45-50 |
| CONH ₂ | Broad singlet | - |
| NH ₂⁺ | Broad singlet | - |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The predictions are based on data from similar pyrrolidine structures.[6][7][8]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound include:
-
N-H stretch (amine salt): A broad absorption in the region of 2400-3200 cm⁻¹.
-
N-H stretch (primary amide): Two bands typically observed around 3350 and 3180 cm⁻¹.
-
C=O stretch (amide I band): A strong absorption around 1660-1680 cm⁻¹.
-
N-H bend (amide II band): An absorption around 1620-1650 cm⁻¹.
-
C-N stretch: Absorptions in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Pyrrolidine-3-carboxamide, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺.
Optical Rotation
Optical rotation is a key physical property that distinguishes between enantiomers.[9] The specific rotation is measured using a polarimeter and is dependent on the concentration of the sample, the path length of the light, the wavelength of the light (typically the sodium D-line at 589 nm), and the solvent.[9]
-
The (S)-enantiomer is expected to be dextrorotatory (+), while the (R)-enantiomer will be levorotatory (-), with equal magnitude of rotation under identical conditions.
-
For the precursor, (S)-(+)-Pyrrolidine-3-carboxylic acid, a specific rotation of [α]D²⁰ +20.0±2.0° (c = 2 in H₂O) has been reported.[8]
-
For the precursor, (R)-(-)-Pyrrolidine-3-carboxylic acid, a specific rotation of [α]D -20.5±1.5° (c = 2 in H₂O) has been reported.[10]
The specific rotation of the final amide product would need to be determined experimentally.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for separating and quantifying the enantiomers of Pyrrolidine-3-carboxamide.[11] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Method Development for Chiral Separation: A Proposed Protocol
-
Column Selection: Based on the structure of the analyte, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are a good starting point. Columns like Chiralcel® OD-H (cellulose-based) or Chiralpak® IA (amylose-based) have shown good performance for the separation of similar chiral compounds.[12]
-
Mobile Phase Screening: A normal-phase mobile phase system, typically consisting of a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol), is often effective for these types of separations. A gradient or isocratic elution can be explored.
-
Optimization: The separation can be optimized by adjusting the ratio of hexane to alcohol, the type of alcohol modifier, the flow rate, and the column temperature.
-
Detection: UV detection is suitable for this compound due to the presence of the amide chromophore.
Caption: Workflow for the chiral separation of Pyrrolidine-3-carboxamide enantiomers.
X-ray Crystallography
Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure and absolute configuration of a chiral molecule.[13][14] Obtaining a suitable single crystal of either enantiomer of this compound would allow for the precise determination of bond lengths, bond angles, and the conformation of the pyrrolidine ring. The absolute stereochemistry can be determined using anomalous dispersion methods.[12]
Conclusion
This compound is a valuable chiral building block in drug discovery and development. A thorough understanding of its chemical structure, stereochemistry, and analytical characterization is essential for its effective use in the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of these aspects, including proposed synthetic and analytical protocols based on established chemical principles and data from closely related compounds. While some of the specific analytical data for the title compound remains to be published, the information presented here serves as a robust framework for researchers and scientists working with this important chiral intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. (S)-pyrrolidine-3-carboxylic acid hydrochloride(1124369-40-9) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]
- 9. 3.3 Optical Activity – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. mdpi.com [mdpi.com]
- 13. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties | MDPI [mdpi.com]
- 14. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyrrolidine-3-carboxamide Hydrochloride: A Key Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of Pyrrolidine-3-carboxamide hydrochloride, a pivotal chiral building block in contemporary pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the drug development sector, offering in-depth insights into its chemical properties, synthesis, and applications, with a focus on its role as a key synthetic intermediate.
Core Compound Identification and Properties
This compound is a chiral cyclic amine derivative. Its stereochemistry plays a crucial role in its application in the synthesis of targeted therapeutics. The hydrochloride salt form enhances its stability and solubility, making it amenable to various reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | CAS Number |
| Chemical Name | (S)-Pyrrolidine-3-carboxamide hydrochloride | 1279048-81-5[1][2][3] |
| This compound (racemic) | 644972-57-6[4][5][6][7][8] | |
| Molecular Formula | C₅H₁₁ClN₂O[6] | |
| Molecular Weight | 150.61 g/mol [2][6] | |
| Appearance | Off-white solid | |
| Storage Temperature | +2 to +8 °C[2] |
The Strategic Importance of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets. The carboxamide functional group at the 3-position provides a versatile handle for further chemical modifications, enabling the construction of diverse molecular architectures.
Synthesis and Manufacturing
The synthesis of this compound typically originates from its corresponding carboxylic acid, pyrrolidine-3-carboxylic acid (also known as β-proline). The conversion of the carboxylic acid to the primary amide is a key transformation.
Conceptual Synthetic Workflow
The general synthetic strategy involves the activation of the carboxylic acid followed by amidation. The resulting pyrrolidine-3-carboxamide is then treated with hydrochloric acid to yield the desired salt.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Amidation of N-Boc-(S)-pyrrolidine-3-carboxylic acid
This protocol outlines a common laboratory-scale synthesis of the protected precursor to (S)-pyrrolidine-3-carboxamide, which can then be deprotected and converted to the hydrochloride salt.
Materials:
-
N-Boc-(S)-pyrrolidine-3-carboxylic acid
-
Ammonium chloride (NH₄Cl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-Boc-(S)-pyrrolidine-3-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ammonium chloride (1.5 equivalents) and DIPEA (3 equivalents).
-
Continue stirring the reaction mixture at room temperature overnight.
-
Dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-pyrrolidine-3-carboxamide.
-
The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield (S)-pyrrolidine-3-carboxamide, which can then be precipitated as the hydrochloride salt.
Applications in Drug Development: A Versatile Synthetic Intermediate
This compound, particularly the (S)-enantiomer, is a valuable building block for the synthesis of complex, biologically active molecules. Its constrained cyclic structure and the presence of a primary amide and a secondary amine provide multiple points for diversification.
Case Study: Intermediate in the Synthesis of PARP Inhibitors
(S)-Pyrrolidine-3-carboxamide is a potential precursor in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. For instance, the structural motif of (S)-pyrrolidine is found in compounds designed to interact with the PARP enzyme active site. While not a direct precursor in the most common routes, its structural relationship to key piperidine intermediates in drugs like Niraparib highlights its relevance in the design of novel PARP inhibitors.[10] Niraparib is a potent PARP-1 and PARP-2 inhibitor used in the treatment of ovarian cancer.[11]
Caption: Role of the pyrrolidine scaffold in PARP inhibitor development.
Broader Therapeutic Potential of Pyrrolidine-3-carboxamide Derivatives
Research into derivatives of pyrrolidine-3-carboxamide has revealed a wide range of biological activities, underscoring the therapeutic potential of this chemical class:
-
Anticancer Agents: Novel pyrrolidine carboxamide derivatives have been designed and synthesized as potential chemotherapeutic agents for hepatocellular carcinoma.[12]
-
Antimicrobial Activity: The pyrrolidine scaffold is known for its versatile pharmacological activities, including antimicrobial properties.
Analytical Methods and Quality Control
Ensuring the chemical and enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis.
Table 2: Key Analytical Techniques
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |
| Chiral HPLC | Determination of enantiomeric purity. This may involve derivatization with a chiral reagent, such as Marfey's reagent, to form diastereomers that can be separated on a standard reverse-phase column.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of identity. |
Protocol for Chiral Purity Determination by HPLC after Derivatization
Principle: The enantiomers of pyrrolidine-3-carboxamide are converted into diastereomers by reaction with a chiral derivatizing agent. The resulting diastereomers can be separated and quantified using standard reverse-phase HPLC.
Materials:
-
This compound sample
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide)
-
Acetonitrile
-
Triethylamine
-
Hydrochloric acid
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a standard solution of the this compound sample.
-
In a vial, mix the sample solution with a solution of Marfey's reagent in acetonitrile.
-
Add a base (e.g., triethylamine) to facilitate the reaction and heat the mixture.
-
After cooling, quench the reaction with hydrochloric acid.
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Inject the derivatized sample into the HPLC system.
-
Elute the diastereomers using a suitable mobile phase gradient (e.g., acetonitrile/water with a buffer).
-
Detect the separated diastereomers by UV absorbance (typically around 340 nm).
-
Calculate the enantiomeric excess based on the peak areas of the two diastereomers.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures.
-
Hazard Statements: May be harmful if swallowed. Causes skin irritation and serious eye irritation.[1]
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[1]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a fundamentally important building block in the field of drug discovery. Its well-defined stereochemistry and versatile chemical functionality make it an invaluable starting material for the synthesis of a wide array of complex and biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this key intermediate in the development of next-generation therapeutics.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. mdpi.com [mdpi.com]
- 8. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 10. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 11. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. juniperpublishers.com [juniperpublishers.com]
Biological activity of "Pyrrolidine-3-carboxamide hydrochloride" derivatives
An In-Depth Technical Guide to the Biological Activity of Pyrrolidine-3-Carboxamide Derivatives
Executive Summary
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, prized for its conformational rigidity, stereochemical complexity, and ability to improve physicochemical properties such as aqueous solubility.[1] When functionalized as a 3-carboxamide, this heterocyclic motif gives rise to a class of derivatives with a remarkable breadth of biological activities. These compounds have emerged as potent and selective modulators of various biological targets, leading to their investigation in a wide range of therapeutic areas. This technical guide synthesizes current research to provide an in-depth overview of the biological activities of pyrrolidine-3-carboxamide derivatives, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will explore their significant potential as antitubercular, anticancer, and antidiabetic agents, offering field-proven insights for researchers, scientists, and drug development professionals.
The Pyrrolidine-3-Carboxamide Scaffold: A Privileged Structure in Drug Discovery
The pyrrolidine scaffold is a five-membered nitrogen heterocycle that is structurally integral to the natural amino acid proline. Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space that is often beneficial for high-affinity binding to biological targets.[1] The carboxamide group at the 3-position provides a key hydrogen bond donor and acceptor, critical for molecular recognition.
Physicochemical Properties and Synthetic Accessibility
The pyrrolidine motif often enhances a drug molecule's aqueous solubility and can improve its pharmacokinetic profile. The synthesis of chiral pyrrolidine-3-carboxylic acid derivatives, the precursors to the corresponding carboxamides, is well-established. Modern organocatalytic methods, such as asymmetric Michael addition reactions, allow for the concise and highly enantioselective synthesis of these scaffolds from readily available starting materials.[2][3][4] This synthetic tractability enables the creation of diverse compound libraries for screening and lead optimization.
Rationale for its Use in Medicinal Chemistry
The strategic value of the pyrrolidine-3-carboxamide core lies in its versatility:
-
Stereochemical Control: The chiral centers on the pyrrolidine ring are crucial for developing enantiomerically pure drugs, which is often required for targeted therapeutic action and improved safety profiles.[5][6]
-
Structural Rigidity: The ring's constrained conformation reduces the entropic penalty upon binding to a target protein, potentially increasing binding affinity.
-
Vectorial Display of Substituents: The scaffold serves as a rigid framework to orient various substituents in precise three-dimensional space, allowing for fine-tuning of interactions with a target's binding pocket.
Antitubercular Activity: Potent Inhibition of InhA
One of the most significant applications of pyrrolidine carboxamide derivatives is in the development of novel treatments for tuberculosis (TB). The alarming rise of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the discovery of agents with new mechanisms of action.[7][8]
Mechanism of Action: Targeting the Mycobacterial Fatty Acid Elongation Cycle
A key series of pyrrolidine carboxamides has been identified as potent, direct inhibitors of InhA, the enoyl acyl carrier protein reductase from M. tuberculosis.[7][9] InhA is a critical enzyme in the type II fatty acid synthase (FAS-II) system, which is responsible for synthesizing the mycolic acids that form the distinctive mycobacterial cell wall.[8][10] Inhibition of InhA disrupts this pathway, leading to bacterial death. This target has been clinically validated by the front-line anti-TB drug isoniazid, although isoniazid itself is a prodrug that requires activation and acts on the same target.[8] Direct inhibitors like the pyrrolidine carboxamides bypass this activation step and can be effective against isoniazid-resistant strains.
Key Derivatives and Structure-Activity Relationship (SAR) Insights
High-throughput screening followed by chemical optimization led to the discovery of a lead compound whose potency was improved over 160-fold.[7][9] SAR studies revealed several key insights:
-
Core Importance: The 5-oxo-pyrrolidine core is central to establishing a hydrogen-bonding network with the Tyr158 residue in the InhA active site and the NAD+ cofactor.[7] This interaction is a conserved feature among many InhA inhibitors.
-
Substituent Effects: Modifications to the aromatic rings attached to the core scaffold significantly impact potency. For instance, introducing fused aromatic ring structures was shown to enhance InhA inhibition.[7]
-
Stereoselectivity: Resolution of racemic mixtures demonstrated that only one enantiomer is active as an inhibitor of InhA, highlighting the importance of stereochemistry for precise target engagement.[7][9]
Data Presentation: InhA Inhibition by Pyrrolidine Carboxamide Derivatives
The following table summarizes the inhibitory activity of selected derivatives against the InhA enzyme.
| Compound ID | Substituents (Ring A) | IC₅₀ (µM) | Reference |
| 3a | 3-Cl, H | 3.94 ± 0.34 | [7] |
| d6 | 3-Cl, 4-Cl | 0.85 ± 0.05 | [7] |
| d13 | 3-OMe, 5-CF₃ | 1.30 ± 0.04 | [7] |
| p31 | Fused Aromatic (Acridine) | 1.39 | [7] |
| p33 | Fused Aromatic (Phenothiazine) | 2.57 | [7] |
Experimental Workflow: From Screening to Lead Optimization
The discovery of potent InhA inhibitors followed a logical and efficient workflow, which is a model for modern drug discovery campaigns.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Pyrrolidine-3-carboxamide Hydrochloride: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Pyrrolidine-3-carboxamide hydrochloride, a key building block in contemporary drug discovery. We will delve into its synthesis, physicochemical properties, and, most importantly, its application as a versatile scaffold in the design of novel therapeutic agents. This document is intended for medicinal chemists, pharmacologists, and other researchers in the field of drug development, offering both foundational knowledge and practical insights.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a five-membered saturated heterocycle that is considered a "privileged scaffold" in medicinal chemistry. Its prevalence in numerous natural products and synthetic drugs stems from its favorable properties. The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. Furthermore, its nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, contributing to desirable pharmacokinetic properties such as aqueous solubility.
Within this important class of compounds, (R)-pyrrolidine-3-carboxamide and its hydrochloride salt have emerged as particularly valuable intermediates. This is largely due to their role as a key structural motif in a blockbuster class of drugs: the Dipeptidyl Peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes mellitus.
Physicochemical Properties
A clear understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and process development.
| Property | Value |
| Chemical Formula | C₅H₁₁ClN₂O |
| Molecular Weight | 150.61 g/mol |
| CAS Number | 127264-14-6 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and methanol |
| Chirality | Typically used as the (R)-enantiomer in drug synthesis |
Synthesis of this compound
The synthesis of enantiomerically pure this compound is a critical step in the manufacturing of several active pharmaceutical ingredients (APIs). A common synthetic route starts from L-aspartic acid, a readily available and chiral starting material. The following diagram illustrates a representative synthetic workflow.
Caption: A representative synthetic pathway to (R)-Pyrrolidine-3-carboxamide HCl.
This multi-step synthesis involves several key transformations:
-
Protection and Esterification: The starting material, L-aspartic acid, has its amine group protected (e.g., as a Boc carbamate) and its carboxylic acid groups esterified.
-
Intramolecular Cyclization: A Dieckmann condensation is then employed to form the five-membered pyrrolidine ring.
-
Modification and Amidation: Subsequent steps involve decarboxylation, reduction of the ketone, and amidation to install the desired carboxamide functionality.
-
Deprotection and Salt Formation: Finally, the protecting group is removed, and the hydrochloride salt is formed to yield the target compound.
Core Application: A Key Building Block for DPP-4 Inhibitors
The most prominent application of this compound is in the synthesis of gliptins, a class of oral hypoglycemic agents that inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the degradation of incretin hormones like GLP-1 and GIP, which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, gliptins prolong the action of incretins, leading to increased insulin secretion and reduced glucagon secretion in a glucose-dependent manner.
The pyrrolidine-3-carboxamide moiety serves as a key scaffold that orients the other functional groups of the drug molecule for optimal binding to the active site of the DPP-4 enzyme.
Caption: General scaffold of DPP-4 inhibitors derived from pyrrolidine-3-carboxamide.
Examples of DPP-4 Inhibitors Synthesized from Pyrrolidine-3-carboxamide:
-
Anagliptin: Anagliptin is a potent and selective DPP-4 inhibitor developed for the treatment of type 2 diabetes. Its synthesis utilizes (R)-pyrrolidine-3-carboxamide as a key starting material.
-
Besigliptin: This DPP-4 inhibitor also incorporates the pyrrolidine-3-carboxamide scaffold, highlighting the versatility of this building block in developing new chemical entities within the same therapeutic class.
Experimental Protocol: Synthesis of a Protected Pyrrolidine Intermediate
The following is a representative protocol for the N-acylation of (R)-pyrrolidine-3-carboxamide with a substituted acyl chloride, a common step in the synthesis of DPP-4 inhibitors.
Objective: To synthesize N-acylated (R)-pyrrolidine-3-carboxamide.
Materials:
-
(R)-pyrrolidine-3-carboxamide hydrochloride
-
Substituted acyl chloride (e.g., 2-chloroacetyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add (R)-pyrrolidine-3-carboxamide hydrochloride (1.0 eq) and suspend it in anhydrous DCM.
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15 minutes to neutralize the hydrochloride salt and liberate the free amine.
-
Acylation: In a separate flask, dissolve the substituted acyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-acylated product.
Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the desired transformation has occurred and the product is free of impurities.
Future Perspectives
While the primary application of this compound has been in the development of DPP-4 inhibitors, its utility as a chiral building block is not limited to this therapeutic area. The conformationally constrained scaffold and the presence of versatile functional handles (a secondary amine and a primary amide) make it an attractive starting point for the synthesis of novel ligands for other targets. Future research may see this scaffold incorporated into new classes of protease inhibitors, GPCR modulators, or other therapeutic agents where precise control over stereochemistry and vectoral projection of substituents is paramount.
Chiral Synthesis of (R)-Pyrrolidine-3-carboxamide Hydrochloride: An In-Depth Technical Guide
Abstract
(R)-pyrrolidine-3-carboxamide hydrochloride is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active agents to impart specific stereochemical properties that are crucial for biological activity. This technical guide provides a comprehensive overview of a robust and widely applicable synthetic route to this compound, starting from the readily available chiral precursor, (R)-pyrrolidine-3-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for a self-validating synthesis.
Introduction: The Significance of the Chiral Pyrrolidine Scaffold
The pyrrolidine ring is a privileged structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational rigidity and the stereochemical information embedded within its chiral centers play a pivotal role in defining molecular shape and interactions with biological targets. Specifically, the (R)-configuration at the 3-position of the pyrrolidine ring is a key feature in the development of various therapeutic agents, including enzyme inhibitors and receptor agonists.[1]
This guide focuses on a practical and efficient three-step synthesis of (R)-pyrrolidine-3-carboxamide hydrochloride, a versatile intermediate for further chemical elaboration. The chosen synthetic strategy emphasizes operational simplicity, high fidelity in stereochemical transfer, and the use of common laboratory reagents, making it an accessible and reliable method for producing this important chiral building block.
Overall Synthetic Strategy
The synthesis of (R)-pyrrolidine-3-carboxamide hydrochloride is efficiently achieved through a three-step sequence commencing with the commercially available chiral starting material, (R)-pyrrolidine-3-carboxylic acid. The strategy is as follows:
-
N-Protection: The secondary amine of the pyrrolidine ring is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in the subsequent amide formation step.
-
Amide Formation: The carboxylic acid moiety of the N-Boc protected intermediate is converted to the primary carboxamide.
-
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently protonates the pyrrolidine nitrogen to yield the final hydrochloride salt.
This strategic approach ensures high yields and preserves the stereochemical integrity of the chiral center throughout the synthesis.
Caption: Overall synthetic workflow.
Detailed Synthetic Procedures and Mechanistic Insights
Step 1: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic acid
Rationale: The protection of the secondary amine of the starting material is a critical first step to ensure the selective reaction of the carboxylic acid group in the subsequent amidation. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2][3]
Reaction Scheme:
(R)-Pyrrolidine-3-carboxylic acid + (Boc)₂O → N-Boc-(R)-pyrrolidine-3-carboxylic acid
Detailed Experimental Protocol: [2]
-
In a round-bottom flask, dissolve (R)-pyrrolidine-3-carboxylic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and 1N aqueous sodium hydroxide.
-
To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in 1,4-dioxane dropwise at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture for 1.5-2 hours.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with diethyl ether.
-
Transfer the mixture to a separatory funnel and wash the organic phase with 1N aqueous sodium hydroxide.
-
Combine the aqueous layers and acidify to a pH of 2-3 with 3N aqueous hydrochloric acid.
-
Extract the acidified aqueous phase with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-pyrrolidine-3-carboxylic acid as a solid.
Mechanism of N-Boc Protection:
The reaction proceeds via a nucleophilic attack of the deprotonated amine on one of the carbonyl carbons of the di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected product, tert-butanol, and carbon dioxide. The basic conditions facilitate the deprotonation of the amine, enhancing its nucleophilicity.
Step 2: Amide Formation via EDC/HOBt Coupling
Rationale: The conversion of the carboxylic acid to a primary amide is achieved using a peptide coupling reaction. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a highly efficient method that proceeds under mild conditions, minimizing the risk of racemization.[4][5]
Reaction Scheme:
N-Boc-(R)-pyrrolidine-3-carboxylic acid + NH₄Cl + EDC·HCl + HOBt → N-Boc-(R)-pyrrolidine-3-carboxamide
Detailed Experimental Protocol: [2]
-
To a solution of N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 eq.) in anhydrous dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt, 1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq.).
-
Add ammonium chloride (NH₄Cl, 1.5 eq.) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.).
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-(R)-pyrrolidine-3-carboxamide.
Mechanism of EDC/HOBt Mediated Amide Coupling: [1][6]
Caption: Mechanism of EDC/HOBt mediated amide coupling.
The reaction is initiated by the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to nucleophilic attack by HOBt, forming an HOBt active ester.[7] The HOBt ester is less prone to racemization and side reactions compared to the O-acylisourea. Finally, ammonia (generated in situ from ammonium chloride and a base) acts as the nucleophile, attacking the activated ester to form the desired amide and regenerate HOBt.[6][7]
Step 3: Boc Deprotection and Hydrochloride Salt Formation
Rationale: The final step involves the removal of the Boc protecting group to liberate the free amine. This is conveniently achieved using a strong acid, such as hydrochloric acid. The use of HCl in a suitable solvent not only cleaves the Boc group but also forms the hydrochloride salt of the product in a single step.[8][9][10]
Reaction Scheme:
N-Boc-(R)-pyrrolidine-3-carboxamide + HCl → (R)-Pyrrolidine-3-carboxamide hydrochloride
Detailed Experimental Protocol: [10][11]
-
Dissolve N-Boc-(R)-pyrrolidine-3-carboxamide (1.0 eq.) in a minimal amount of a suitable solvent such as 1,4-dioxane or methanol.
-
To this solution, add a solution of 4M HCl in 1,4-dioxane (excess, e.g., 5-10 eq.) at room temperature.
-
Stir the reaction mixture for 2-4 hours. A precipitate may form during this time.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether to remove any non-polar impurities.
-
Collect the solid product by filtration and dry under vacuum to yield (R)-Pyrrolidine-3-carboxamide hydrochloride.
Mechanism of Acid-Catalyzed Boc Deprotection: [8][12]
The deprotection is initiated by the protonation of the carbonyl oxygen of the Boc group by HCl. This protonation weakens the C-O bond, leading to the fragmentation of the protonated intermediate into the stable tert-butyl cation, carbon dioxide, and the free amine. The liberated amine is then immediately protonated by the excess HCl present in the reaction mixture to form the corresponding hydrochloride salt.
Data Summary
| Step | Reaction | Key Reagents | Solvent(s) | Typical Yield |
| 1 | N-Boc Protection | (R)-pyrrolidine-3-carboxylic acid, (Boc)₂O, NaOH | 1,4-Dioxane, Water | >90% |
| 2 | Amide Formation | N-Boc-(R)-pyrrolidine-3-carboxylic acid, NH₄Cl, EDC·HCl, HOBt, DIPEA | DMF | 70-85% |
| 3 | Deprotection/Salt Formation | N-Boc-(R)-pyrrolidine-3-carboxamide, 4M HCl in Dioxane | 1,4-Dioxane | >95% |
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of (R)-pyrrolidine-3-carboxamide hydrochloride. By starting with a readily available chiral precursor and employing robust and well-understood chemical transformations, this synthesis can be readily implemented in a standard laboratory setting. The mechanistic discussions provide a rationale for the experimental choices, and the detailed protocols offer a clear and reproducible pathway to this valuable chiral building block, thereby supporting its application in drug discovery and development programs.
References
- 1. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide to the Solubility and Stability of Pyrrolidine-3-carboxamide Hydrochloride
Introduction
Pyrrolidine-3-carboxamide hydrochloride is a heterocyclic organic compound featuring a pyrrolidine ring, a fundamental structure in numerous natural alkaloids and synthetic pharmaceuticals.[1] The presence of the carboxamide and the formation of a hydrochloride salt suggest its potential utility in drug discovery and development, where such motifs are common.[2] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for the development of safe, effective, and stable pharmaceutical formulations.
This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. As specific experimental data for this compound is not extensively published, this document serves as both a repository of foundational knowledge derived from analogous structures and a practical guide to generating the necessary data. We will detail the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established scientific principles and regulatory expectations.[3] The hydrochloride salt form is generally chosen to enhance aqueous solubility and improve the stability of amine-containing compounds, making these two parameters critical areas of investigation.[4][5]
Part 1: Solubility Profile Characterization
The solubility of an API directly influences its dissolution rate and bioavailability. For this compound, the hydrochloride salt is anticipated to confer good aqueous solubility.[4] However, quantitative assessment across a range of relevant solvent systems is essential for pre-formulation and formulation activities.
Theoretical Considerations & Solvent Selection
The molecule possesses a polar carboxamide group and an ionizable amine (as the hydrochloride salt), predicting high solubility in polar protic solvents like water and lower alcohols, and limited solubility in non-polar organic solvents. The selection of solvents for characterization should reflect potential use in synthesis, purification, formulation, and analytical testing.
Recommended Solvent Panel:
-
Aqueous: Purified Water, 0.9% Saline, Phosphate Buffered Saline (pH 7.4)
-
Organic (Polar Protic): Methanol, Ethanol
-
Organic (Polar Aprotic): Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)
-
Organic (Non-Polar): Dichloromethane (DCM), Toluene
Experimental Protocol: Equilibrium Solubility Determination
This protocol describes a standard shake-flask method for determining equilibrium solubility, a robust and widely accepted technique.
Objective: To determine the saturation concentration of this compound in various solvents at controlled temperatures.
Materials:
-
This compound (CAS 1279048-81-5)[6]
-
Selected solvents (analytical grade)
-
Scintillation vials or HPLC vials with caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter
-
Validated HPLC method for quantification
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials. The goal is to have visible solid material remaining at the end of the experiment to ensure saturation.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C) for a predetermined time (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC method.
-
Quantification: Analyze the diluted sample using a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.
-
Data Reporting: Express solubility in mg/mL or µg/mL. For aqueous solvents, measure and report the final pH of the saturated solution.
Data Presentation: Solubility Profile
Quantitative solubility data should be summarized in a clear, structured table. While specific data for the target compound is pending generation, the table below serves as a template for reporting the results.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Final pH (if aqueous) |
| Purified Water | 25 | Data to be generated | Data to be generated |
| Purified Water | 37 | Data to be generated | Data to be generated |
| PBS (pH 7.4) | 37 | Data to be generated | Data to be generated |
| Ethanol | 25 | Data to be generated | N/A |
| Methanol | 25 | Data to be generated | N/A |
| Acetonitrile | 25 | Data to be generated | N/A |
| DMSO | 25 | Data to be generated | N/A |
Workflow for Solubility Assessment
The logical flow of the solubility determination process can be visualized as follows.
Part 2: Stability Profile & Forced Degradation
Stability testing is crucial for identifying potential degradation pathways, developing stability-indicating analytical methods, and determining appropriate storage conditions. Forced degradation (stress testing) is an essential component of this process, intentionally exposing the API to conditions more severe than accelerated stability testing.[7][8]
Theoretical Considerations & Stress Conditions
The this compound molecule contains functional groups susceptible to specific degradation pathways:
-
Amide Bond: Susceptible to hydrolysis under both acidic and basic conditions, yielding a carboxylic acid and an amine.
-
Pyrrolidine Ring (Amine): The amine functionality can be susceptible to oxidation.
-
Hydrochloride Salt: Can exhibit hygroscopicity, where moisture uptake can accelerate solid-state degradation.[9][10]
Based on these features, a standard forced degradation study should include the following conditions as stipulated by ICH guidelines.[7]
Recommended Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: Solid API at 80°C
-
Photostability: Solid API and solution exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[11]
Experimental Protocol: Forced Degradation Study
Objective: To identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.
Materials:
-
This compound
-
Reagents: HCl, NaOH, H₂O₂ (analytical grade)
-
Validated stability-indicating HPLC method (e.g., HPLC-UV/PDA-MS)[12]
-
pH meter, heating block or oven, photostability chamber
-
Volumetric flasks, vials
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Applying Stress Conditions:
-
Acid/Base Hydrolysis: Mix equal parts of the stock solution with 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Heat at 60°C.
-
Oxidation: Mix the stock solution with 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.
-
Thermal: Store the solid API in an oven at 80°C. Also, store a solution of the API at 80°C.
-
Photolytic: Expose both solid and solution samples to light in a validated photostability chamber. Keep control samples wrapped in foil to exclude light.
-
-
Timepoint Sampling: Withdraw samples from each stress condition at various time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the main peak.[13]
-
Neutralization: For acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis to prevent further degradation.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method. A PDA detector is crucial for assessing peak purity, and a mass spectrometer is invaluable for identifying the mass of potential degradants.
-
Mass Balance Calculation: Evaluate the mass balance to ensure that the decrease in the main peak area corresponds to the increase in impurity peak areas.
Data Presentation: Stability Profile
The results of the forced degradation study should be tabulated to clearly show the extent of degradation under each condition.
| Stress Condition | Time (hours) | Initial Purity (%) | Purity after Stress (%) | % Degradation | No. of Degradants |
| Control (Unstressed) | 48 | Data | Data | Data | Data |
| 0.1 M HCl, 60°C | 24 | Data | Data | Data | Data |
| 0.1 M NaOH, 60°C | 8 | Data | Data | Data | Data |
| 3% H₂O₂, RT | 24 | Data | Data | Data | Data |
| Thermal (Solid, 80°C) | 48 | Data | Data | Data | Data |
| Photolytic (Solution) | - | Data | Data | Data | Data |
Potential Degradation Pathway
While the specific degradation pathway for this compound must be determined experimentally, a likely pathway is the hydrolysis of the amide bond. This can be visualized as follows.
Part 3: Hygroscopicity Assessment
Hydrochloride salts of APIs are often hygroscopic, meaning they tend to absorb moisture from the atmosphere.[10] This can have significant consequences, including physical changes (deliquescence, clumping) and chemical degradation.[9]
Experimental Protocol: Gravimetric Sorption Analysis
Dynamic Vapor Sorption (DVS) is the state-of-the-art method for characterizing hygroscopicity.
Objective: To quantify the moisture uptake of this compound as a function of relative humidity (RH) at a constant temperature.
Materials:
-
This compound
-
Dynamic Vapor Sorption (DVS) analyzer
-
Microbalance
Step-by-Step Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the API (typically 5-10 mg) onto the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved. This establishes the dry mass of the sample.
-
Sorption/Desorption Cycle:
-
Sorption: Increase the RH in stepwise increments (e.g., from 0% to 90% RH in 10% steps). At each step, the instrument holds the RH constant until the sample weight equilibrates.
-
Desorption: Decrease the RH in the same stepwise manner back to 0% RH to assess the reversibility of water uptake.
-
-
Data Analysis: Plot the change in mass (%) versus the RH to generate a sorption-desorption isotherm.
-
Classification: Classify the hygroscopicity based on the percentage of moisture uptake at a defined RH (e.g., 80% RH at 25°C) according to pharmacopeial standards.[14]
Data Presentation: Hygroscopicity Classification
| Classification | Moisture Uptake (% w/w) at 25°C/80% RH |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
The experimental data for this compound would be used to place it into one of these categories, guiding decisions on packaging and handling.
Conclusion
This guide outlines the essential experimental framework for the comprehensive characterization of the solubility and stability of this compound. By employing systematic, validated protocols for equilibrium solubility, forced degradation, and hygroscopicity, researchers and drug development professionals can generate the critical data needed to advance a compound through the development pipeline. The principles and methodologies described herein are grounded in established scientific practice and regulatory expectations, providing a robust pathway for understanding and controlling the physicochemical properties of this and similar pharmaceutical candidates.
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ijsdr.org [ijsdr.org]
- 4. (S)-Pyrrolidine-3-carboxylic acid hydrochloride | 1124369-40-9 | Benchchem [benchchem.com]
- 5. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. allbiopharm.com [allbiopharm.com]
- 7. rjptonline.org [rjptonline.org]
- 8. biomedres.us [biomedres.us]
- 9. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]
- 10. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Pyrrolidine-3-carboxamide Hydrochloride: A Comprehensive Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of Pyrrolidine-3-carboxamide hydrochloride, offering a technical framework for its safe handling, storage, and use in a research and drug development context. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data with established principles of chemical hygiene to empower the user with a comprehensive understanding of the compound's characteristics. The causality behind each procedural recommendation is explained to foster a culture of safety and scientific integrity.
Compound Identification and Physicochemical Profile
This compound is a heterocyclic organic compound. It consists of a five-membered saturated pyrrolidine ring, a carboxamide group at the 3-position, and is supplied as a hydrochloride salt. This structure is a common scaffold in medicinal chemistry. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility.
A summary of its key physicochemical properties is presented below. It is important to note that specific data may vary slightly between different enantiomeric forms ((R) or (S)) and suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁ClN₂O | [1] |
| Molecular Weight | 150.61 g/mol | [1] |
| Appearance | Solid (form may vary) | |
| IUPAC Name | pyrrolidine-3-carboxamide;hydrochloride | [2] |
| CAS Number | 644972-57-6 (unspecified stereochemistry) | [2] |
| 1273577-42-6 ((R)-enantiomer) | [1] | |
| 1279048-81-5 ((S)-enantiomer) | [3] | |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Hazard Identification and Toxicological Assessment
GHS Classification (based on available data):
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[4]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[4]
The primary hazards identified are skin and eye irritation.[4] The hydrochloride salt, upon dissolution, can create a mildly acidic solution, contributing to its irritant properties. The pyrrolidine moiety, a cyclic secondary amine, and the amide functional group are generally of low to moderate toxicity. However, as with any novel compound, it is prudent to treat this compound with a high degree of caution, assuming it may have uncharacterized biological effects.
Inferred Toxicological Profile:
-
Acute Toxicity: Data is largely unavailable.[2] It is recommended to handle the compound as if it were potentially harmful if swallowed, inhaled, or absorbed through the skin.
-
Chronic Toxicity: No data available. Long-term exposure effects are unknown.
-
Carcinogenicity & Mutagenicity: No data available.
Given the lack of comprehensive data, the principle of minimizing all chemical exposures should be strictly followed.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential when handling this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated area. A certified chemical fume hood is required when there is a potential for aerosol or dust generation.[5]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[4]
-
Skin and Body Protection: A laboratory coat is required. Additional protective clothing may be necessary depending on the scale of the operation.[5]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.[7]
Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols for handling, storage, and disposal is critical to ensure a safe laboratory environment.
Handling Protocol
-
Preparation: Before handling, review the Safety Data Sheet and this guide. Ensure all necessary PPE is available and in good condition.
-
Weighing and Transfer: Conduct weighing and transfer operations in a fume hood or a designated containment area to minimize dust generation.
-
Solution Preparation: When dissolving, add the solid to the solvent slowly. Be aware that the dissolution of hydrochloride salts can be exothermic.
-
Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[7]
Storage
-
Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[8]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
Disposal
Dispose of waste in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service. Do not dispose of down the drain unless explicitly permitted by local regulations.[4]
Emergency Procedures and First Aid
Prompt and correct action is crucial in the event of an accidental exposure.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Accidental Release Measures
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent.
Stability and Reactivity
-
Chemical Stability: The compound is generally stable under recommended storage conditions.[4]
-
Reactivity: As a hydrochloride salt of an amine, it will react with strong bases to liberate the free amine. It may also be incompatible with strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[2]
Experimental Workflows and Diagrams
Visual aids can enhance the understanding and implementation of safety protocols.
General Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Response Decision Tree
Caption: Decision tree for first aid response to exposure incidents.
References
- 1. chemsafetypro.com [chemsafetypro.com]
- 2. TLV Chemical Substances Introduction - ACGIH [acgih.org]
- 3. worksafebc.com [worksafebc.com]
- 4. ccohs.ca [ccohs.ca]
- 5. ipgsf.com [ipgsf.com]
- 6. labequipmentdirect.com [labequipmentdirect.com]
- 7. osha.gov [osha.gov]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Methodological & Application
Application Notes and Protocols for Pyrrolidine-3-carboxamide Hydrochloride in Drug Discovery
Introduction: The Pyrrolidine Scaffold in Modern Medicinal Chemistry
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, prized for its conformational rigidity, stereochemical complexity, and ability to serve as a versatile building block in the synthesis of a diverse array of bioactive molecules.[1] Its three-dimensional structure allows for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.[2][3] Pyrrolidine-3-carboxamide hydrochloride, as a functionalized derivative, represents a key starting material for the synthesis of compounds targeting a wide range of diseases, including metabolic disorders, infectious diseases, and cancer.[4][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound and related pyrrolidine scaffolds in the synthesis and evaluation of novel therapeutic agents. We will delve into the synthetic utility of this scaffold, focusing on the preparation of a key intermediate for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and provide detailed, validated protocols for the subsequent biological evaluation of such compounds.
Part 1: Synthetic Applications - A Gateway to Bioactive Molecules
The true utility of this compound lies in its role as a versatile precursor in multi-step organic synthesis. Its inherent chirality and functional handles (the secondary amine and the carboxamide) allow for the construction of complex molecular architectures. A prominent example of the application of the pyrrolidine scaffold is in the synthesis of DPP-4 inhibitors, a class of drugs used for the treatment of type 2 diabetes.[2][7][8][9]
Mechanism of Action: DPP-4 Inhibition
DPP-4 is a serine protease that deactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are crucial for maintaining glucose homeostasis. By inhibiting DPP-4, the active levels of GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. The following diagram illustrates this signaling pathway.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 2. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN110590632A - Preparation method of vildagliptin intermediate - Google Patents [patents.google.com]
- 4. Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 9. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: Applications of Pyrrolidine-3-carboxamide Hydrochloride in Modern Organic Synthesis
Introduction: In the landscape of contemporary drug discovery and organic synthesis, the pyrrolidine scaffold stands out as a privileged structure. Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance.[1] The non-planar, three-dimensional geometry of the pyrrolidine ring allows for a greater exploration of chemical space, a critical aspect in the design of novel therapeutics.[2] Within this important class of heterocycles, Pyrrolidine-3-carboxamide hydrochloride emerges as a versatile and economically viable building block. Its bifunctional nature, possessing both a secondary amine and a primary amide, offers synthetic chemists a valuable starting point for the construction of complex molecular architectures. This guide provides a detailed exploration of the applications of this compound, complete with in-depth protocols and mechanistic insights for researchers, medicinal chemists, and drug development professionals.
The Strategic Advantage of this compound
The utility of this compound in organic synthesis is rooted in its structural features. The pyrrolidine ring provides a rigid and stereochemically defined framework, which is often crucial for achieving high binding affinity and selectivity to biological targets.[3] The secondary amine serves as a nucleophilic handle for a variety of functionalization reactions, including acylation, alkylation, and arylation. The carboxamide moiety can participate in hydrogen bonding interactions and can be a key pharmacophoric element or a precursor to other functional groups. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it a convenient material to handle and store.[4]
Core Synthetic Applications and Protocols
The primary application of this compound is as a foundational building block for the synthesis of more elaborate molecules, particularly N-substituted pyrrolidine-3-carboxamides. The general workflow involves the initial neutralization of the hydrochloride salt to liberate the free secondary amine, which is then reacted with a suitable electrophile.
Diagram of the General Synthetic Workflow
References
Application Notes: Pyrrolidine-3-carboxamide Hydrochloride as a Versatile Chiral Building Block in Drug Synthesis
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged heterocyclic scaffold, integral to the structure of numerous natural products and blockbuster pharmaceuticals.[1][2] Its non-planar, saturated structure provides an excellent framework for exploring three-dimensional chemical space, a critical factor in designing molecules with high affinity and selectivity for biological targets.[3] Pyrrolidine-3-carboxamide hydrochloride, particularly in its chiral forms ((R) or (S)), represents a highly valuable and versatile building block for drug discovery. It offers two distinct points for chemical modification: the secondary amine within the ring and the primary carboxamide group. This bifunctionality, combined with its inherent chirality, allows for the stereoselective synthesis of complex molecules, making it a cornerstone in the development of novel therapeutics.[4]
These application notes serve as a technical guide for researchers, scientists, and drug development professionals. We will delve into the core properties of this compound, detail key synthetic transformations with step-by-step protocols, explain the mechanistic rationale behind experimental choices, and illustrate its application in the synthesis of pharmaceutically relevant compounds, such as Dipeptidyl Peptidase-4 (DPP-IV) inhibitors.
Physicochemical Properties and Handling
Understanding the fundamental properties of a building block is paramount for successful and safe experimentation. This compound is typically supplied as a white to off-white solid. As a hydrochloride salt, it exhibits increased stability and water solubility compared to its free base form, but this also necessitates specific handling considerations in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁ClN₂O | [5] |
| Molecular Weight | 150.61 g/mol | [5] |
| Appearance | White to off-white powder/solid | [2] |
| Melting Point | 33-38 °C | [2] |
| Storage Temperature | 2-8°C, Store locked up | [5] |
| Solubility | Soluble in water. | N/A |
Safety & Handling: this compound is an irritant. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[5] Handling should be performed in a well-ventilated area or a chemical fume hood.[5][6] Avoid breathing dust, fume, gas, mist, vapors, or spray.[5] In case of contact with eyes or skin, rinse immediately with plenty of water.[7] As it is a hydrochloride salt, it is corrosive and can release HCl gas upon decomposition. Store in a tightly closed container in a dry, well-ventilated place.[5]
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is centered on the reactivity of its secondary amine. This nucleophilic nitrogen is the primary site for functionalization, most commonly through N-acylation or N-alkylation reactions.
A critical first step when working with the hydrochloride salt is its neutralization to liberate the free secondary amine, which is the reactive nucleophile. This is typically achieved in situ by adding a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.[8][9] A stoichiometric amount of base is required to neutralize the HCl salt, and often a slight excess is used to scavenge any acid generated during the subsequent reaction (e.g., in an amide coupling).
References
- 1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: Pyrrolidine-3-carboxamide Hydrochloride as a Key Intermediate in Pharmaceutical Manufacturing
Abstract: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Pyrrolidine-3-carboxamide hydrochloride, a chiral building block, offers a synthetically versatile entry point for constructing complex active pharmaceutical ingredients (APIs). Its defined stereochemistry and functional handles—a secondary amine and a primary amide—allow for precise molecular elaboration. This guide provides detailed protocols and expert insights for the synthesis, purification, and analytical characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies are presented with a focus on causality, ensuring that protocols are not merely lists of steps but are understood within the context of robust chemical principles and process validation.
Physicochemical Properties and Safe Handling
This compound is a stable, crystalline solid under standard conditions. Understanding its properties is fundamental to its effective use and safe management in a laboratory or manufacturing setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 644972-57-6 | [3] |
| Molecular Formula | C₅H₁₁ClN₂O | [3] |
| Molecular Weight | 150.61 g/mol | - |
| Appearance | White to off-white crystalline powder | [3] |
| Storage Conditions | 2-8 °C, Inert atmosphere, Keep in a dark place |
Protocol 1: Safe Handling and Storage
The hydrochloride salt form enhances stability and simplifies handling compared to the free base. However, adherence to safety protocols is mandatory.
Rationale: This protocol is designed to minimize exposure risk and maintain the chemical integrity of the intermediate. Pyrrolidine derivatives can be irritants, and the hydrochloride salt can release HCl gas under certain conditions.[3][4] Proper storage prevents degradation from moisture, light, and air.
Materials:
-
This compound
-
Spatula
-
Weighing vessel
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
-
Fume hood
-
Inert gas source (Nitrogen or Argon)
-
Tightly sealed, opaque storage container
Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn.[4] Conduct all manipulations within a certified chemical fume hood to prevent inhalation of fine particles.[3]
-
Dispensing: Use a clean, dry spatula to transfer the required amount of the compound from its primary container to a tared weighing vessel. Avoid creating dust.
-
Storage: After dispensing, blanket the primary container with an inert gas (e.g., nitrogen) before tightly resealing. Place the container in a designated, temperature-controlled storage area (2-8 °C).
-
Waste Disposal: Dispose of contaminated materials and residual chemicals in accordance with institutional and local regulations for chemical waste.[4]
Synthesis Pathway: From Precursor to Intermediate
The most direct synthesis of this compound involves the amidation of a suitable N-protected pyrrolidine-3-carboxylic acid ester, followed by deprotection. This strategy allows for controlled reactions and high yields.
Conceptual Synthesis Workflow
The following diagram illustrates a common, two-step synthetic approach starting from an N-Boc protected methyl ester precursor, which is a commercially available starting material.
Caption: General workflow for synthesizing the target intermediate.
Protocol 2: Synthesis via Amidation and Deprotection
This protocol details the conversion of (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid to the target amide hydrochloride.
Rationale: The tert-butoxycarbonyl (Boc) group is an ideal protecting group for the pyrrolidine nitrogen; it is stable to the amidation conditions but is readily cleaved under acidic conditions to yield the desired hydrochloride salt directly. Using a peptide coupling reagent like EDC with HOBt minimizes side reactions and promotes efficient amide bond formation.
Materials:
-
(S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
-
Ammonium chloride (NH₄Cl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
Procedure:
Part A: Amide Formation
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (1.0 equiv.) in anhydrous DMF.
-
Activation: Add HOBt (1.1 equiv.) and EDC (1.2 equiv.) to the solution. Stir at room temperature for 20 minutes. The formation of the active ester is the key to efficient coupling.
-
Amine Addition: Add NH₄Cl (1.5 equiv.) followed by the slow, dropwise addition of DIPEA (2.5 equiv.). The base neutralizes the ammonium salt in situ to generate ammonia for the reaction.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress using TLC (See Protocol 3).
-
Work-up: Dilute the reaction mixture with EtOAc. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). These washes remove unreacted starting materials, coupling agents, and DMF.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-pyrrolidine-3-carboxamide.
Part B: Boc Deprotection
-
Dissolution: Dissolve the crude product from Part A in a minimal amount of methanol or ethyl acetate.
-
Acidification: Cool the solution to 0 °C in an ice bath. Slowly add 4M HCl in 1,4-Dioxane (3-4 equiv.). Gas evolution (CO₂) will be observed as the Boc group is cleaved.
-
Precipitation: Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt product will precipitate out of the solution.
-
Isolation: Add diethyl ether to facilitate further precipitation. Collect the solid product by vacuum filtration.
-
Drying: Wash the filter cake with cold diethyl ether and dry under high vacuum to yield this compound.
In-Process Control and Analytical Characterization
Rigorous analytical control is essential to ensure the identity, purity, and quality of the pharmaceutical intermediate.
Protocol 3: TLC for Reaction Monitoring
Rationale: TLC is a rapid, qualitative technique used to track the consumption of starting material and the formation of the product, allowing for real-time determination of reaction completion.
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Mobile Phase: 10% Methanol in Dichloromethane (DCM)
-
Staining agent: Potassium permanganate (KMnO₄) stain or Ninhydrin stain
-
Reaction aliquots
Procedure:
-
Spot a small aliquot of the reaction mixture onto the TLC plate baseline.
-
Elute the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light (254 nm) and then by dipping in the chosen stain.
-
Interpretation: The starting carboxylic acid and the product amide will have different Rf values. For the deprotection step, the Boc-protected intermediate will be visible under KMnO₄, while the final amine product will stain intensely with ninhydrin. The reaction is complete when the starting material spot is no longer visible.
Protocol 4: HPLC-UV for Purity Assessment
Rationale: HPLC provides quantitative data on the purity of the final intermediate. Since the target compound lacks a strong UV chromophore, pre-column derivatization with a UV-active agent like Boc-anhydride can be employed for sensitive detection.[5]
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Procedure (for derivatized sample):
-
Derivatization: React a small, accurately weighed sample of the hydrochloride salt with Boc-anhydride and a base (e.g., triethylamine) in methanol.[5]
-
Sample Prep: After the reaction, dilute the mixture with the mobile phase to a concentration of approximately 0.5 mg/mL.[5]
-
Analysis: Inject the prepared sample into the HPLC system running the method described in Table 2.
-
Purity Calculation: Determine purity using the area percent method, assuming all components have a similar response factor after derivatization.
Purification
Achieving high purity (>98%) is critical for intermediates used in API synthesis.[6] Recrystallization is an effective method for purifying the final crystalline hydrochloride salt.
Purification and Quality Control Workflow
Caption: Workflow for the purification of the final product.
Protocol 5: Recrystallization
Rationale: This protocol leverages the difference in solubility of the target compound and its impurities in a chosen solvent system at different temperatures. As the solution cools, the less soluble target compound crystallizes out, leaving impurities behind in the solvent.
Materials:
-
Crude this compound
-
Solvent: Isopropanol (or Methanol)
-
Anti-solvent: Diethyl ether or MTBE
-
Erlenmeyer flask
-
Heating mantle with stirrer
-
Buchner funnel and filter flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of isopropanol and heat the mixture gently with stirring.
-
Continue adding small portions of hot isopropanol until the solid just dissolves completely. Avoid adding excess solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 1 hour to maximize crystal recovery.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether (the anti-solvent) to remove residual soluble impurities.
-
Dry the purified crystals under high vacuum to a constant weight. The final product should be a free-flowing, white crystalline solid.
Application in API Synthesis: A Privileged Scaffold
The pyrrolidine core is a key structural motif in a wide array of therapeutics, including antiviral, antidiabetic, and anticancer agents.[2][7] this compound serves as a valuable building block for introducing this moiety. For example, pyrrolidine carboxamides have been identified as potent inhibitors of enzymes like the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[8]
Logical Flow from Intermediate to API
The diagram below conceptualizes how the title compound can be integrated into a drug discovery workflow.
Caption: From key intermediate to a potential therapeutic agent.
By N-functionalizing the secondary amine of pyrrolidine-3-carboxamide, medicinal chemists can readily explore structure-activity relationships (SAR). For instance, reacting the amine with various sulfonyl chlorides or carboxylic acids can generate a library of compounds for screening against therapeutic targets.[9] The primary amide provides an additional point for interaction with biological macromolecules, often through hydrogen bonding.
References
- 1. enamine.net [enamine.net]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 6. fuaij.com [fuaij.com]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 8. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Evaluation of Pyrrolidine-3-carboxamide Hydrochloride and its Analogs
Introduction: The Pyrrolidine Carboxamide Scaffold in Drug Discovery
The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active molecules, from natural alkaloids to synthetic pharmaceuticals.[1][2] Its derivatives, particularly pyrrolidine carboxamides, have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable diversity of pharmacological activities.[3] Members of this chemical class have been investigated as potent inhibitors of Mycobacterium tuberculosis InhA, as potential anticancer agents for hepatocellular carcinoma, and as endothelin antagonists.[4][5][6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the biological characterization of novel pyrrolidine carboxamide derivatives, using "Pyrrolidine-3-carboxamide hydrochloride" as a representative compound. Given the nascent state of public-domain research on this specific hydrochloride salt, this guide provides a logical, field-proven framework for its initial in vitro and in vivo evaluation. The protocols herein are designed to be adaptable, enabling investigators to systematically uncover the therapeutic potential of new chemical entities built upon the versatile pyrrolidine carboxamide core.
PART 1: Pre-analytical Compound Characterization
Scientific integrity begins before the first biological assay. Proper characterization and handling of the test compound are paramount for reproducible and reliable data.
1.1. Purity and Identity Verification
Before commencing any biological experiments, the identity and purity of "this compound" must be rigorously confirmed.
-
Identity Confirmation: Use techniques like ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure.
-
Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound, which should ideally be >95% for biological screening.[7]
1.2. Solubility and Stock Solution Preparation
A compound's solubility dictates its bioavailability in in vitro assays.
-
Solvent Selection: Begin by assessing solubility in Dimethyl Sulfoxide (DMSO), a common solvent for preparing high-concentration stock solutions of small molecules.[8] If DMSO is unsuitable, other organic solvents or aqueous buffers should be tested.
-
Protocol for Stock Solution Preparation:
-
Accurately weigh a precise amount of "this compound".
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution using a vortex mixer or sonication.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light and moisture. Causality Note: Aliquoting is crucial as repeated freezing and thawing can lead to compound degradation and precipitation, introducing significant variability into experiments. The final concentration of the solvent (e.g., DMSO) in the cell culture medium should not exceed a non-toxic level, typically <0.5% (v/v), to avoid solvent-induced artifacts.[8][9]
-
PART 2: In Vitro Evaluation: A Phased Approach
A tiered in vitro testing strategy is efficient for determining biological activity, establishing a therapeutic window, and elucidating the mechanism of action.
Phase I: Broad-Spectrum Cytotoxicity Profiling
The initial step is to assess the compound's general effect on cell viability across a panel of cell lines. This helps to identify any inherent cytotoxicity and determine a suitable concentration range for subsequent, more specific assays.
Protocol 2.1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9]
-
Materials:
-
Selected human cell lines (e.g., a panel of cancer cell lines like MCF-7 (breast), A549 (lung), HepG2 (liver), and a non-cancerous cell line like MRC-5 (lung fibroblast) to assess selectivity).
-
Complete culture medium appropriate for each cell line.
-
"this compound" stock solution (e.g., 10 mM in DMSO).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
DMSO for formazan crystal dissolution.
-
Positive control (e.g., Doxorubicin).
-
96-well microplates.
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of "this compound" in complete medium from the stock solution. A wide concentration range is recommended for the initial screen (e.g., 0.1 µM to 100 µM).
-
Remove the existing medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for vehicle control (medium with DMSO at the highest concentration used) and a positive control.
-
Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), which is a key measure of the compound's potency.[9]
-
Data Presentation: Initial Cytotoxicity Profile
Summarize the IC₅₀ values in a clear, tabular format.
| Cell Line | Tissue of Origin | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
| MCF-7 | Breast Cancer | Experimental Value | 15.2 ± 1.8 |
| A549 | Lung Cancer | Experimental Value | Reference Value |
| HepG2 | Liver Cancer | Experimental Value | Reference Value |
| MRC-5 | Normal Lung Fibroblast | Experimental Value | Reference Value |
| Data should be presented as mean ± standard deviation from at least three independent experiments. |
Workflow Visualization
Phase II: Hypothesis-Driven Mechanism of Action (MoA) Studies
If the initial screen reveals potent and selective activity (e.g., high potency against a cancer cell line with low toxicity to normal cells), the next logical step is to investigate how the compound works. Based on the known activities of related pyrrolidine carboxamides, several hypotheses can be explored.[4][5]
Hypothesis 1: The compound induces apoptosis in cancer cells.
Protocol 2.2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Materials:
-
Target cell line showing high sensitivity in the MTT assay.
-
6-well plates.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer.
-
Flow cytometer.
-
-
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (Viable: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).
-
Hypothesis 2: The compound inhibits a specific enzyme target (e.g., a kinase or reductase).
If literature suggests that related scaffolds inhibit a particular enzyme family (e.g., InhA for antituberculosis activity), a direct enzyme inhibition assay would be the next step.[4] This typically involves a cell-free biochemical assay using the purified recombinant enzyme, the substrate, and the test compound.
MoA Investigation Pathway
PART 3: In Vivo Evaluation: A Conceptual Framework
Promising in vitro data is the prerequisite for advancing a compound to in vivo studies. These studies aim to understand the compound's behavior in a whole organism, assessing its safety, pharmacokinetics, and efficacy.[10]
Phase I: Preliminary Pharmacokinetics (PK) and Maximum Tolerated Dose (MTD)
Before assessing efficacy, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), and to determine the highest dose that can be administered without causing unacceptable toxicity.
Conceptual Protocol 3.1: Rodent MTD Study
-
Objective: To determine the maximum tolerated dose (MTD) of "this compound" in a rodent model (e.g., BALB/c mice).
-
Methodology Outline:
-
Animal Model: Use healthy, age-matched mice.
-
Formulation: Develop a suitable vehicle for administration (e.g., saline, or a solution containing Tween 80/ethanol/saline). The route of administration (e.g., oral gavage (PO), intraperitoneal (IP)) should be chosen based on the compound's properties and intended clinical use.
-
Dose Escalation: Administer single, escalating doses of the compound to small groups of mice (n=3-5 per group).
-
Monitoring: Closely monitor the animals for a set period (e.g., 14 days) for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant body weight loss (>15-20%), or other severe clinical signs. Trustworthiness Note: All animal studies must be conducted under approved ethical guidelines and protocols from an Institutional Animal Care and Use Committee (IACUC).
-
Phase II: Preliminary Efficacy Assessment
Once the MTD is established, a preliminary efficacy study can be designed using a relevant disease model.
Conceptual Protocol 3.2: Xenograft Tumor Model (for Anticancer Activity)
-
Objective: To evaluate the antitumor efficacy of "this compound" in a mouse xenograft model.
-
Methodology Outline:
-
Model Establishment: Subcutaneously implant human cancer cells (the same line that showed high sensitivity in vitro) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into treatment groups (e.g., Vehicle Control, Compound at MTD/2, Positive Control).
-
Dosing: Administer treatment according to a defined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).
-
Data Presentation: Conceptual In Vivo Data
Summarize key findings in a table.
| Study Type | Animal Model | Route | Key Finding |
| MTD | BALB/c Mice | IP | MTD = X mg/kg |
| Efficacy | Nude Mice (MCF-7 Xenograft) | IP | Y% Tumor Growth Inhibition at Z mg/kg |
Workflow Visualization for Preclinical In Vivo Testing
Conclusion and Future Directions
This guide provides a foundational strategy for the systematic evaluation of "this compound" or any novel analog. The data generated from these in vitro and in vivo studies will form a critical package for decision-making. Positive results, including potent and selective in vitro activity coupled with a safe and effective profile in a preliminary in vivo model, would justify advancing the compound to more formal, IND-enabling preclinical development, including Good Laboratory Practice (GLP) toxicology studies.[10][11] The journey from a novel molecule to a therapeutic agent is long and complex, but it begins with the rigorous and logical application of the principles and protocols outlined here.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. seed.nih.gov [seed.nih.gov]
- 11. altasciences.com [altasciences.com]
Application Notes and Protocols for the Synthesis of Pyrrolidine-3-carboxamide Hydrochloride Derivatives as Anti-HIV Agents
Introduction: The Pyrrolidine Scaffold in HIV Drug Discovery
The global fight against Human Immunodeficiency Virus (HIV) necessitates the continuous development of novel therapeutic agents to combat drug resistance and improve treatment regimens.[1] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] This guide focuses on the synthesis and evaluation of pyrrolidine-3-carboxamide derivatives, a class of compounds that has shown significant promise as potent anti-HIV agents. These derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and CCR5 antagonists, targeting different stages of the HIV lifecycle.[4][5] This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and methods for biological evaluation relevant to the discovery and development of these promising therapeutic candidates.
Mechanism of Action: Targeting HIV Entry and Replication
Pyrrolidine-3-carboxamide derivatives can be designed to inhibit HIV through at least two distinct mechanisms:
-
CCR5 Antagonism: Some derivatives act as CCR5 receptor antagonists.[4] The C-C chemokine receptor type 5 (CCR5) is a co-receptor on the surface of host cells, such as T-cells and macrophages, that the HIV-1 virus utilizes for entry. By binding to CCR5, these compounds allosterically inhibit the interaction between the viral envelope protein gp120 and the host cell, thereby preventing viral entry.[4]
-
Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI): Other pyrrolidine derivatives function as NNRTIs.[5] They bind to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site where nucleoside analogues bind. This binding induces a conformational change in the enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the viral replication cycle.[6][7]
The versatility of the pyrrolidine scaffold allows for chemical modifications that can optimize binding to either of these targets, offering a rich platform for structure-activity relationship (SAR) studies.[5]
Caption: Mechanisms of anti-HIV action for pyrrolidine derivatives.
General Synthetic Workflow
The synthesis of pyrrolidine-3-carboxamide hydrochloride derivatives typically follows a multi-step sequence, which can be adapted to generate a library of analogues for SAR studies. The general workflow involves N-protection of a pyrrolidine-3-carboxylic acid starting material, followed by amide coupling with a desired amine, and finally deprotection and salt formation.
Caption: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocols
Protocol 1: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic acid
The protection of the secondary amine of the pyrrolidine ring is a critical first step to prevent side reactions during the subsequent amide coupling. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group due to its stability and ease of removal under acidic conditions.
Materials:
-
(R)-Pyrrolidine-3-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Diethyl ether
-
Hydrochloric acid (HCl), 3N
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve (R)-pyrrolidine-3-carboxylic acid in a 1:1 mixture of dioxane and 1N aqueous sodium hydroxide.
-
To this solution, add a solution of di-tert-butyl dicarbonate in dioxane dropwise at room temperature with vigorous stirring.
-
Stir the reaction mixture for 1.5-2 hours at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with diethyl ether.
-
Separate the layers and wash the organic phase with 1N NaOH to remove any unreacted starting material.
-
Acidify the aqueous phase to a pH of 2-3 with 3N HCl.
-
Extract the acidified aqueous phase with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield tert-butyl (R)-3-carboxy-pyrrolidine-1-carboxylate.[8]
Protocol 2: Amide Coupling with a Substituted Amine
The formation of the amide bond is a key step in creating the desired carboxamide derivative. Carbodiimide-mediated coupling agents are frequently employed for this transformation.[8]
Materials:
-
N-Boc-(R)-pyrrolidine-3-carboxylic acid (from Protocol 1)
-
Desired substituted amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve N-Boc-(R)-pyrrolidine-3-carboxylic acid in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 15-20 minutes at 0 °C to form the active ester.
-
Add the desired amine (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (typically 12-24 hours). Monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc-(R)-pyrrolidine-3-carboxamide derivative.[8]
Protocol 3: Boc Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt to improve the compound's solubility and handling properties.
Materials:
-
N-Boc-(R)-pyrrolidine-3-carboxamide derivative (from Protocol 2)
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Standard glassware
Procedure:
-
Dissolve the N-Boc-(R)-pyrrolidine-3-carboxamide derivative in a minimal amount of a suitable solvent like methanol or dichloromethane.
-
Add an excess of 4M HCl in 1,4-dioxane to the solution at 0 °C.
-
Stir the mixture at room temperature for 1-4 hours. The progress of the deprotection can be monitored by TLC.
-
Upon completion, the hydrochloride salt may precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with anhydrous diethyl ether to induce precipitation.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound derivative.
Characterization of Final Compounds
Thorough characterization is essential to confirm the identity and purity of the synthesized derivatives.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Presence of characteristic peaks for the pyrrolidine ring protons and carbons, the amide proton, and protons/carbons of the specific substituent.[9][10][11] |
| Mass Spectrometry (MS) | Determination of molecular weight. | Observation of the molecular ion peak [M+H]⁺ corresponding to the free base of the synthesized compound.[9] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amine salt and amide), C=O stretching (amide), and other functional groups in the molecule.[10][11] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high level of purity. |
| Elemental Analysis | Determination of elemental composition. | The percentage of C, H, and N should be within ±0.4% of the calculated values. |
Protocol for In Vitro Anti-HIV Activity Assessment
The evaluation of the anti-HIV activity of the synthesized compounds is typically performed using cell-based assays.[12][13]
Materials:
-
MT-4 cells or other susceptible human T-cell lines
-
HIV-1 viral stock (e.g., HIV-1IIIB)
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized this compound derivatives
-
Positive control (e.g., AZT, Nevirapine, or a known CCR5 antagonist)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well microtiter plates
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, prepare a cell suspension at the desired concentration.
-
Compound Dilution: Prepare serial dilutions of the test compounds and the positive control in the culture medium.
-
Infection: In a 96-well plate, add the cell suspension to wells containing the diluted compounds. Then, add the HIV-1 viral stock to infect the cells.[14] Include cell control (cells only), virus control (cells + virus), and compound cytotoxicity control (cells + compound) wells.
-
Incubation: Incubate the plates at 37 °C in a humidified 5% CO₂ atmosphere for 4-5 days.
-
MTT Assay: After incubation, add MTT solution to each well and incubate for a further 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol) and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell protection for each compound concentration and determine the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI) is calculated as CC₅₀/EC₅₀.
Data Presentation and Interpretation
The results from the anti-HIV assays should be tabulated to facilitate comparison and SAR analysis.
| Compound ID | R-Group (Substituent on Amide) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| P3C-001 | 4-Fluorobenzyl | 0.59 | >100 | >169 |
| P3C-002 | 3,4-Dichlorophenyl | 0.19 | >100 | >526 |
| P3C-003 | Phenyl | 1.90 | >100 | >52 |
| Control | Nevirapine | 0.04 | >50 | >1250 |
Data are hypothetical and for illustrative purposes only.
The EC₅₀ values indicate the potency of the compounds against HIV-1 replication. Lower EC₅₀ values signify higher potency. The CC₅₀ values represent the concentration at which the compound is toxic to the host cells. A high SI value is desirable, as it indicates that the compound is effective against the virus at concentrations well below those that are toxic to the host cells. These data, in conjunction with the structural variations in the synthesized derivatives, allow for the elucidation of structure-activity relationships, guiding the design of more potent and selective anti-HIV agents.[4]
Conclusion
This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound derivatives as potential anti-HIV agents. The detailed protocols and methodologies described herein offer a solid foundation for researchers in the field of drug discovery and development to explore this promising class of compounds. The versatility of the pyrrolidine scaffold, coupled with a systematic approach to synthesis and testing, holds significant potential for the identification of new and effective therapies in the ongoing effort to combat HIV/AIDS.
References
- 1. In vitro anti-HIV activity of some Indian medicinal plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel agents show promise as anti-HIV compounds [natap.org]
- 7. Carboxanilide derivative non-nucleoside inhibitors of HIV-1 reverse transcriptase interact with different mechanistic forms of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and in vitro development of AIDS antiviral drugs as biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro anti-HIV and cytotoxic effects of pure compounds isolated from Croton macrostachyus Hochst. Ex Delile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Pyrrolidine-3-carboxamide Hydrochloride
Abstract
This comprehensive technical guide provides detailed analytical methods for the accurate quantification of Pyrrolidine-3-carboxamide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method is presented with in-depth explanations of the experimental choices, ensuring scientific integrity and reproducibility. The protocols are grounded in the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyrrolidine ring, a fundamental structure in many pharmaceuticals and biologically active molecules.[4] The pyrrolidine scaffold is a key component in a wide range of drugs, including those with anticancer, antiviral, and neurotropic activities.[4][5] The hydrochloride salt form of this compound typically enhances its stability and solubility in aqueous media, making it suitable for pharmaceutical formulations.[5]
Accurate quantification of this compound is critical for quality control in drug manufacturing, pharmacokinetic studies, and stability testing. This guide provides robust and validated analytical procedures to ensure the reliability of these measurements.
Chemical Structure and Properties:
| Property | Value | Source |
| IUPAC Name | (3R)-pyrrolidine-3-carboxamide;hydrochloride | [6][7] |
| CAS Number | 1273577-42-6 (for the (R)-enantiomer) | [6][7][8] |
| Molecular Formula | C₅H₁₁ClN₂O | [6][7] |
| Molecular Weight | 150.61 g/mol | [6] |
| Appearance | Solid | [7] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for the separation and quantification of polar, water-soluble compounds like this compound. The compound is separated on a non-polar stationary phase with a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance.
Causality of Experimental Choices:
-
Column Selection: A C18 column is chosen for its hydrophobicity, which provides good retention for polar analytes when used with a highly aqueous mobile phase.
-
Mobile Phase: A simple mobile phase of ammonium acetate and formic acid in water and acetonitrile is chosen to ensure good peak shape and resolution. The buffer (ammonium acetate) controls the pH to maintain a consistent ionization state of the analyte, while the formic acid acts as an ion-pairing agent to improve peak symmetry. Acetonitrile is the organic modifier used to elute the compound from the column.[9]
-
Detection Wavelength: The optimal wavelength for detection is determined by acquiring a UV spectrum of the analyte. For compounds with limited chromophores like this compound, detection is often performed at a low wavelength (e.g., 210 nm) to maximize sensitivity.
HPLC-UV Protocol
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (HPLC grade)
-
Formic Acid (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Experimental Workflow:
Caption: HPLC-UV analysis workflow for this compound.
Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 5mM Ammonium Acetate with 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in Mobile Phase A.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in Mobile Phase A to an estimated concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Method Validation (per ICH Q2(R1))[1][2][3][4]
A validated analytical method provides confidence in the reliability of the results.
Validation Parameters:
| Parameter | Acceptance Criteria |
| Specificity | The peak for the analyte should be well-resolved from any impurities or excipients. |
| Linearity | R² > 0.999 for the calibration curve over the specified range. |
| Accuracy | Recovery of 98-102% for spiked samples at three concentration levels. |
| Precision | Repeatability (RSD < 2%), Intermediate Precision (RSD < 2%). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature). |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility.[10][11] The derivatized analyte is then separated in the gas chromatograph and detected by a mass spectrometer, which provides information about its molecular weight and structure.
Causality of Experimental Choices:
-
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (e.g., amines and amides).[10] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens with trimethylsilyl (TMS) groups, making the compound more volatile and thermally stable.[10]
-
Column Selection: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable for the separation of a wide range of derivatized compounds.[12]
-
Mass Spectrometry: Electron Ionization (EI) is a hard ionization technique that produces a characteristic fragmentation pattern, which can be used for structural elucidation and library matching.
GC-MS Protocol
Materials and Reagents:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl Acetate (GC grade)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Experimental Workflow:
Caption: GC-MS analysis workflow for this compound.
Step-by-Step Procedure:
-
Derivatization:
-
Accurately weigh 1 mg of the standard or sample into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
-
Data Analysis:
-
Identify the peak corresponding to the derivatized Pyrrolidine-3-carboxamide.
-
Confirm the identity by comparing the mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
For quantification, create a calibration curve using derivatized standards and an internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). qNMR relies on the principle that the integrated signal intensity of a resonance is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the concentration of the analyte can be determined.
Causality of Experimental Choices:
-
Solvent: A deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), is used to avoid interference from proton signals of the solvent.[13]
-
Internal Standard: An internal standard with a known purity and a simple spectrum with signals that do not overlap with the analyte's signals is chosen. Maleic acid is a suitable internal standard for qNMR in D₂O.
qNMR Protocol
Materials and Reagents:
-
This compound reference standard
-
Certified internal standard (e.g., Maleic Acid)
-
Deuterium Oxide (D₂O)
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Workflow:
Caption: qNMR analysis workflow for this compound.
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and the internal standard into an NMR tube.
-
Add a known volume of D₂O to dissolve the solids completely.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay, sufficient number of scans).
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Conclusion
This application note provides a comprehensive guide to the analytical methods for the quantification of this compound. The detailed protocols for HPLC-UV, GC-MS, and qNMR are designed to be robust and reproducible, ensuring the generation of high-quality, reliable data. Adherence to the principles of method validation outlined in the ICH Q2(R1) guidelines is essential for regulatory compliance and scientific integrity.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(pyridin-2-yl)this compound | 1229625-19-7 | Benchchem [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. (R)-Pyrrolidine-3-carboxamide Hydrochloride CAS#: 1273577-42-6 [m.chemicalbook.com]
- 9. WO2016046530A1 - Novel compounds - Google Patents [patents.google.com]
- 10. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. atlantis-press.com [atlantis-press.com]
- 13. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrrolidine-3-carboxamide Hydrochloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role as a versatile building block in the synthesis of a myriad of pharmaceutical agents.[1][2] Its three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in modern drug design.[1][2] Pyrrolidine-3-carboxamide hydrochloride, as a bifunctional molecule, offers two key points for chemical modification: the secondary amine of the pyrrolidine ring and the primary amide at the C3 position. This guide provides a detailed exploration of the reaction conditions and reagents for the synthetic manipulation of this valuable starting material, grounded in established chemical principles and supported by authoritative literature.
As a hydrochloride salt, the pyrrolidine nitrogen exists in its protonated form. Consequently, any reaction targeting this secondary amine, such as N-alkylation or N-acylation, necessitates a preliminary neutralization step to liberate the free amine, which is the reactive nucleophilic species.
I. Initial Neutralization of this compound
The first and most critical step before proceeding with reactions at the pyrrolidine nitrogen is the deprotonation of the ammonium salt to the free secondary amine. The choice of base and solvent is crucial to ensure complete neutralization without inducing unwanted side reactions.
Causality Behind Experimental Choices:
-
Base Selection: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) is often preferred. These bases are strong enough to deprotonate the pyrrolidinium ion but are sterically hindered, minimizing their participation in subsequent nucleophilic reactions. Inorganic bases like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) can also be employed, particularly in polar aprotic solvents where they have sufficient solubility. The choice often depends on the specific reaction conditions of the subsequent step.
-
Solvent System: The solvent should be inert to the reaction conditions and capable of dissolving both the hydrochloride salt and the base. Dichloromethane (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are common choices. For inorganic bases, a polar aprotic solvent like DMF or acetonitrile is often used to facilitate the reaction.
Experimental Protocol: Liberation of the Free Amine
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM, DMF, or THF) at a concentration of 0.1-0.5 M.
-
Base Addition: To the stirred solution, add the chosen base.
-
For organic bases (TEA, DIPEA): Add 1.1-1.5 equivalents of the base dropwise at room temperature.
-
For inorganic bases (K2CO3, NaHCO3): Add 2.0-3.0 equivalents of the powdered base.
-
-
Stirring: Stir the mixture at room temperature for 30-60 minutes. The formation of a precipitate (the hydrochloride salt of the base) may be observed if an organic base is used in a non-polar solvent.
-
Confirmation (Optional): The completion of the neutralization can be monitored by TLC or by quenching a small aliquot with water and measuring the pH to ensure it is basic.
-
Direct Use: The resulting solution or suspension of the free amine is typically used directly in the subsequent reaction without isolation.
II. Reactions at the Pyrrolidine Nitrogen
Once the free amine is generated, it can undergo a variety of transformations. The most common of these are N-alkylation and N-acylation (amide bond formation).
A. N-Alkylation
N-alkylation introduces an alkyl or aryl group onto the pyrrolidine nitrogen, a common strategy to modulate the pharmacological properties of the molecule.
Causality Behind Experimental Choices:
-
Alkylating Agents: Alkyl halides (iodides, bromides, or chlorides) are the most common alkylating agents. Alkyl iodides are the most reactive, followed by bromides and then chlorides.
-
Base: A base is required to scavenge the acidic proton generated during the reaction. Potassium carbonate is a widely used, cost-effective choice. Stronger bases like sodium hydride (NaH) can be used for less reactive alkylating agents, but require anhydrous conditions.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they can dissolve the reactants and facilitate the SN2 reaction.
Experimental Protocol: N-Alkylation
-
Setup: To a solution of in situ generated Pyrrolidine-3-carboxamide (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0-3.0 equivalents).
-
Alkylating Agent Addition: Add the alkyl halide (1.1-1.5 equivalents) dropwise to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Alkylating Agent | Alkyl iodide, bromide, or chloride | Reactivity: I > Br > Cl |
| Base | K2CO3, NaH, DIPEA | Neutralizes the generated acid |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic, facilitates SN2 |
| Temperature | Room Temperature to 80 °C | Depends on the reactivity of the alkylating agent |
B. N-Acylation (Amide Bond Formation)
N-acylation involves the reaction of the pyrrolidine nitrogen with a carboxylic acid or its derivative to form an amide bond. This is a fundamental transformation in the synthesis of peptides and other biologically active molecules.[3]
Causality Behind Experimental Choices:
-
Coupling Reagents: Direct reaction of a carboxylic acid and an amine is slow. Therefore, coupling reagents are used to activate the carboxylic acid. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[4][5] More modern and highly efficient reagents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[4][6]
-
Base: A non-nucleophilic base like DIPEA is required to neutralize the acidic proton of the carboxylic acid and any acid generated during the reaction.
-
Solvent: Anhydrous DMF or DCM are the most common solvents for amide coupling reactions.
Experimental Protocol: N-Acylation using EDC/HOBt
-
Activation: To a stirred solution of the carboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF at 0 °C, add EDC (1.1 equivalents).
-
Amine Addition: To this mixture, add a solution of in situ generated Pyrrolidine-3-carboxamide (1.2 equivalents) in anhydrous DMF, followed by the dropwise addition of DIPEA (2.0 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Coupling Reagent | EDC/HOBt, HATU, PyBOP | Activates the carboxylic acid |
| Base | DIPEA, TEA | Maintains a basic pH and neutralizes acids |
| Solvent | DMF, DCM | Anhydrous, polar aprotic |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions |
III. Reactions of the Carboxamide Group
The primary amide at the C3 position is generally less reactive than the secondary amine. However, it can undergo transformations such as reduction to an amine.
Reduction of the Carboxamide
The reduction of the carboxamide to a primary amine provides a route to 3-(aminomethyl)pyrrolidine derivatives, which are also valuable building blocks in drug discovery.
Causality Behind Experimental Choices:
-
Reducing Agent: A powerful reducing agent is required to reduce a carboxamide. Lithium aluminum hydride (LiAlH4) is the most common and effective reagent for this transformation.[7]
-
Solvent: Anhydrous ethereal solvents such as THF or diethyl ether are essential for reactions with LiAlH4.
-
Work-up: A careful aqueous work-up (e.g., Fieser work-up) is necessary to quench the excess LiAlH4 and hydrolyze the aluminum salts to a filterable precipitate.
Experimental Protocol: Reduction of the Carboxamide
Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Setup: To a stirred suspension of LiAlH4 (2.0-3.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the N-protected Pyrrolidine-3-carboxamide (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
Quenching: Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH4 in grams.
-
Filtration and Extraction: A granular precipitate should form. Stir the mixture at room temperature for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography.
Visualization of Synthetic Pathways
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of compounds with potential therapeutic applications. A thorough understanding of the reactivity of its functional groups and the appropriate choice of reagents and reaction conditions are paramount for its successful utilization in a research and development setting. The protocols and guidelines presented herein provide a solid foundation for the synthetic manipulation of this important scaffold, enabling the efficient generation of diverse chemical libraries for drug discovery programs.
References
- 1. US20200369608A1 - Processes for preparing pyrrolidine compounds - Google Patents [patents.google.com]
- 2. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.dk]
- 4. peptide.com [peptide.com]
- 5. hepatochem.com [hepatochem.com]
- 6. benchchem.com [benchchem.com]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common problems in "Pyrrolidine-3-carboxamide hydrochloride" reactions
Technical Support Center: Pyrrolidine-3-carboxamide Hydrochloride
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block in their synthetic workflows. As a hydrochloride salt, this reagent presents specific challenges and opportunities that require careful consideration to ensure successful and reproducible outcomes. This document provides in-depth, field-proven insights in a question-and-answer format to address the common problems encountered during its use, particularly in amide coupling reactions.
Section 1: Reagent Handling and Storage
Q1: My bottle of this compound appears clumpy and has gained weight since it was opened. How will this affect my experiment?
A1: This is a classic sign of hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere.[1][2] Amine hydrochloride salts are particularly susceptible to this phenomenon because the ionic salt readily forms hydrogen bonds with water molecules.[3]
Why it's a problem: Absorbed water acts as an impurity, leading to inaccurate weighing of the reagent. This directly impacts the stoichiometry of your reaction, potentially reducing yield and leading to an excess of other reagents that will need to be removed during purification. Furthermore, excess water can interfere with moisture-sensitive reactions, for example, by hydrolyzing activated esters in amide coupling reactions.
Troubleshooting and Prevention:
-
Drying the Reagent: Before use, especially for reactions requiring precise stoichiometry, it is crucial to dry the reagent.
Protocol: Reagent Drying
-
Place the required amount of this compound in a suitable flask.
-
Heat the flask in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours (4-12 h) until a constant weight is achieved. Caution: Avoid excessive heat which could cause degradation.
-
Alternatively, dry the material in a desiccator over a strong desiccant (e.g., P₂O₅ or Drierite®) under high vacuum for 24-48 hours.
-
Once dry, handle the reagent quickly in a low-humidity environment or a glovebox to weigh it out for your reaction.
-
-
Proper Storage: Always store this compound in a tightly sealed container inside a desiccator to minimize moisture uptake.[4][5]
Section 2: Reaction Setup and Execution
Q2: I'm trying to perform an amide coupling, but my this compound won't dissolve in common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). The reaction is not proceeding. What is happening?
A2: The issue stems from the fact that you are using the hydrochloride salt directly in the reaction. The secondary amine, which is the nucleophile required for the amide coupling, is protonated, forming an ammonium salt (R₂NH₂⁺Cl⁻).[6] This salt is highly polar and generally insoluble in non-polar aprotic solvents. More importantly, in its protonated state, the nitrogen's lone pair is unavailable for nucleophilic attack, rendering it unreactive.
To initiate the reaction, you must convert the hydrochloride salt to its corresponding free base form. This is typically achieved in situ by adding a non-nucleophilic organic base.
Core Directive: Free-Basing the Amine
The addition of at least one equivalent of a tertiary amine base is required to neutralize the HCl salt. It is common practice to add a slight excess (1.1 to 1.5 equivalents) to ensure complete deprotonation.
Caption: Workflow for in-situ generation of the free amine.
Recommended Bases and Solvents:
| Base | pKa (Conjugate Acid) | Solvent Compatibility | Comments |
| Triethylamine (Et₃N) | ~10.7 | DCM, THF, DMF, MeCN | Most common and cost-effective. The resulting Et₃N·HCl salt has some solubility in DCM. |
| Diisopropylethylamine (DIPEA) | ~10.7 | DCM, THF, DMF, MeCN | "Hünig's base." Sterically hindered, making it less nucleophilic and reducing potential side reactions. |
| N-Methylmorpholine (NMM) | ~7.4 | DMF, MeCN, DCM | A weaker base, useful when dealing with base-sensitive substrates. |
Q3: My amide coupling reaction yield is low, even after free-basing the amine. What are other common pitfalls?
A3: Low yields in amide coupling reactions are a frequent challenge. Assuming the starting materials are pure and the amine has been successfully deprotonated, the issue often lies with the coupling conditions, side reactions, or reaction monitoring.
Troubleshooting Strategy:
-
Choice of Coupling Reagent: Not all coupling reagents are equally effective for all substrates. For a secondary amine like pyrrolidine-3-carboxamide, standard reagents are usually effective, but hindered carboxylic acids may require more potent activators.[7][8]
-
Carbodiimides (EDC, DCC): Often used with additives like HOBt or HOAt to increase efficiency and suppress racemization. EDC is preferred for its water-soluble urea byproduct, which simplifies purification.[8]
-
Uronium/Aminium Salts (HATU, HBTU, PyBOP): These are highly efficient coupling reagents that rapidly form activated esters.[9] They are often the go-to choice for difficult couplings. However, their byproducts can sometimes complicate purification.[10]
-
-
Stoichiometry and Order of Addition: The order in which reagents are added is critical. The carboxylic acid should be "pre-activated" with the coupling reagent and base before the nucleophilic amine is introduced. This minimizes side reactions, such as the amine reacting with the coupling agent itself.[11]
Protocol: Standard Amide Coupling with HATU
-
Dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).
-
Add a non-nucleophilic base, such as DIPEA (2.5-3.0 eq.). Stir the mixture for 15-30 minutes at room temperature to allow for the formation of the activated ester.
-
In a separate flask, prepare a solution of this compound (1.1 eq.) and DIPEA (1.2 eq.) in the same solvent, as described in Q2.
-
Add the free amine solution dropwise to the activated ester mixture.
-
Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.
-
-
Potential Side Reactions:
-
Racemization: The chiral center at C3 is generally stable, but harsh basic conditions or extended reaction times could potentially lead to minor epimerization, especially if there are activating groups nearby. Using additives like HOBt can mitigate racemization of the carboxylic acid partner.[8]
-
Reaction at the Primary Amide: The primary carboxamide (-CONH₂) is significantly less nucleophilic than the secondary amine (-NH-) and is unlikely to compete in the coupling reaction under standard conditions. However, with highly reactive electrophiles or under forcing conditions, its reactivity cannot be completely discounted.
-
Caption: Generalized mechanism for amide bond formation.
Section 3: Work-up and Purification
Q4: My reaction is complete, but the crude product is a complex mixture containing reagent byproducts. What is an effective purification strategy?
A4: A well-designed aqueous work-up is the most powerful tool to remove the majority of impurities before chromatographic purification. This strategy uses the different acid/base properties of the components to shuttle them between an organic and an aqueous layer.
Troubleshooting and Protocol:
Caption: Decision tree for post-reaction work-up and purification.
Explanation of Work-up Steps:
-
Acidic Wash (e.g., 1M HCl, 5% Citric Acid): This step protonates any remaining tertiary amine bases (like DIPEA or Et₃N), converting them into their water-soluble hydrochloride salts, which are then extracted into the aqueous phase.[12]
-
Basic Wash (e.g., sat. aq. NaHCO₃): This step deprotonates and removes any unreacted carboxylic acid starting material and acidic coupling additives like HOBt, partitioning them into the aqueous layer.
-
Brine Wash: This final wash helps to remove any remaining water from the organic layer and breaks up emulsions.
If these steps are insufficient, flash column chromatography is the next logical step. Given the polarity of the carboxamide group, a polar mobile phase system, often involving methanol or ethanol in DCM or ethyl acetate, is typically required.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of Pyrrolidine-3-carboxamide Hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of Pyrrolidine-3-carboxamide hydrochloride. It addresses common challenges and frequently asked questions to help you optimize your reaction conditions, improve yield, and ensure the highest purity of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am experiencing very low or no yield of my target this compound. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no product yield in the synthesis of this compound can stem from several factors, primarily related to the amide bond formation step or subsequent workup and purification.
Potential Causes & Solutions:
-
Inefficient Amide Coupling: The formation of the carboxamide is a critical step.
-
Cause: The chosen coupling agent may be ineffective, or the reaction conditions may not be optimal. Common coupling agents include carbodiimides like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC) or dicyclohexylcarbodiimide (DCC).[1]
-
Solution:
-
Re-evaluate your coupling agent: If using a standard carbodiimide, consider adding an activating agent like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency.
-
Optimize Reaction Temperature: Amide coupling reactions are often sensitive to temperature. While many are run at room temperature, cooling the reaction to 0°C before adding the coupling agent can minimize side reactions.
-
Check Reagent Stoichiometry: Ensure you are using the correct molar ratios of the pyrrolidine-3-carboxylic acid, the amine source (ammonia or an ammonium salt), and the coupling agent. A slight excess of the coupling agent may be beneficial.
-
-
-
Starting Material Quality:
-
Cause: The purity of the starting pyrrolidine-3-carboxylic acid or its protected precursor can significantly impact the reaction outcome.
-
Solution: Verify the purity of your starting materials using techniques like NMR or LC-MS. If necessary, purify the starting material before proceeding with the coupling reaction.
-
-
Issues with Protecting Groups:
-
Cause: If you are using a protected form of pyrrolidine-3-carboxylic acid (e.g., with a Boc or Cbz protecting group on the nitrogen), incomplete deprotection prior to the final hydrochloride salt formation can result in low yield.[2]
-
Solution: Ensure the deprotection step is complete. For Boc groups, treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent is common.[2] Monitor the deprotection reaction by TLC or LC-MS to confirm the complete removal of the protecting group.
-
-
Product Loss During Workup and Purification:
-
Cause: this compound is often water-soluble, leading to potential loss during aqueous workup phases.
-
Solution:
-
Minimize Aqueous Extractions: If possible, reduce the number of aqueous washes.
-
Salt Saturation: Saturate the aqueous layer with a salt like sodium chloride before extraction with an organic solvent to decrease the solubility of your product in the aqueous phase.
-
Alternative Purification: Consider alternative purification methods to traditional column chromatography, such as crystallization, which can be more effective for polar compounds.
-
-
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product shows significant impurities by NMR and LC-MS analysis. What are the common impurities and how can I avoid or remove them?
Answer:
Impurity profiles can be complex, but some common side products are frequently observed in this synthesis.
Common Impurities & Mitigation Strategies:
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction is a straightforward cause of impurities.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider adding more coupling agent or extending the reaction time.
-
Purification: Unreacted starting materials can often be removed during purification. For example, unreacted pyrrolidine-3-carboxylic acid can be removed with a mild basic wash during workup.
-
-
-
Side Products from Coupling Agents:
-
Cause: Carbodiimide coupling agents like DCC can form urea byproducts (dicyclohexylurea) that can be difficult to remove.
-
Solution:
-
Filtration: Dicyclohexylurea is often insoluble in many organic solvents and can be removed by filtration.
-
Use of Water-Soluble Carbodiimides: Consider using a water-soluble carbodiimide like EDAC. The corresponding urea byproduct is water-soluble and can be easily removed during an aqueous workup.[1]
-
-
-
Epimerization:
-
Cause: If you are working with a specific stereoisomer of pyrrolidine-3-carboxylic acid, the reaction conditions, particularly the use of strong bases or high temperatures, can lead to epimerization at the chiral center.
-
Solution:
-
Mild Reaction Conditions: Employ mild bases and maintain lower reaction temperatures throughout the synthesis.
-
Chiral Purification: If epimerization occurs, chiral chromatography or diastereomeric salt resolution may be necessary to separate the desired stereoisomer.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to form the final hydrochloride salt?
A1: The most common and effective method is to dissolve the freebase of pyrrolidine-3-carboxamide in a suitable organic solvent (e.g., diethyl ether, methanol, or isopropanol) and then add a solution of hydrochloric acid in the same or a miscible solvent. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.[3] It is crucial to use anhydrous conditions to prevent the incorporation of water into the final product.
Q2: How can I effectively monitor the progress of the amide coupling reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between your starting material (pyrrolidine-3-carboxylic acid) and the product. Staining with ninhydrin can be useful for visualizing the amine-containing starting material. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal for tracking the disappearance of starting materials and the appearance of the product peak with the correct mass.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. Pay special attention to:
-
Coupling Agents: Many coupling agents are sensitizers and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Use solvents in a well-ventilated fume hood.
-
Acids and Bases: Handle strong acids and bases with care, especially during quenching and workup procedures.
Experimental Workflow & Data
General Workflow for this compound Synthesis
The following diagram illustrates a general workflow for the synthesis, highlighting key decision points and processes.
Caption: General synthesis workflow.
Table 1: Recommended Solvents for Key Steps
| Step | Recommended Solvents | Rationale |
| Amide Coupling | Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF) | Good solubility for reactants and compatibility with common coupling agents. |
| Extraction | Ethyl Acetate, Dichloromethane | Effective for extracting the freebase product from aqueous media. |
| Crystallization | Isopropanol/Diethyl Ether, Ethanol/Hexane | Solvent/anti-solvent systems that often provide good crystal formation. |
| HCl Salt Formation | Diethyl Ether, Methanol, Isopropanol | Solvents in which the hydrochloride salt has low solubility, facilitating precipitation. |
References
- 1. EP2468724B1 - Synthesis of pyrrolidine compounds - Google Patents [patents.google.com]
- 2. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 3. US20200369608A1 - Processes for preparing pyrrolidine compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of Pyrrolidine-3-carboxamide Hydrochloride and Its Derivatives
Welcome to the Technical Support Center for the purification of Pyrrolidine-3-carboxamide hydrochloride and its derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this important class of compounds. As Senior Application Scientists, we have synthesized technical data with field-proven insights to ensure the reliability of these protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound and its derivatives, offering explanations for the underlying causes and providing step-by-step solutions.
Issue 1: Product Fails to Crystallize or Oiling Out Occurs
Question: I've followed the synthesis protocol, but my this compound product is not crystallizing from the solution. Instead, it's forming an oil. What are the potential causes and how can I induce crystallization?
Answer:
The inability of a compound to crystallize, or "oiling out," is a common issue in organic synthesis, often stemming from impurities or suboptimal crystallization conditions. For amine hydrochlorides like this compound, which are highly polar, careful selection of solvents and techniques is crucial.
Causality:
-
Presence of Impurities: Even small amounts of impurities can significantly inhibit the formation of a crystal lattice.[1][2] These can include unreacted starting materials, byproducts, or residual solvents.
-
Supersaturation Issues: Crystallization requires a supersaturated solution. If the solution is not sufficiently concentrated, or if it cools too quickly, crystals may not have a chance to form.
-
Inappropriate Solvent System: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For polar amine salts, highly polar solvents might be too effective, preventing precipitation upon cooling, while nonpolar solvents might not dissolve the compound at all.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for crystallization issues.
Step-by-Step Solutions:
-
Solvent Screening: Experiment with various solvent systems. For highly polar amine salts, consider alcohols like isopropanol or ethanol, or mixtures with less polar "anti-solvents" such as diethyl ether or ethyl acetate.[1] The goal is to find a system where the compound is soluble when hot and insoluble when cold.
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Rapid cooling often leads to the formation of oils or very small crystals. Once at room temperature, the flask can be moved to an ice bath or refrigerator to maximize yield.[3]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystallization.
-
-
Purify Before Crystallization: If impurities are suspected, an initial purification step is recommended. Column chromatography or an acid-base extraction can remove impurities that inhibit crystallization.[1][2]
Issue 2: Low Yield After Column Chromatography
Question: I'm purifying my pyrrolidine derivative using silica gel chromatography, but the final yield is very low. What could be causing this, and how can I improve it?
Answer:
Low recovery from silica gel chromatography is a frequent problem when purifying basic compounds like pyrrolidines. The primary cause is often irreversible adsorption of the product onto the acidic silica gel stationary phase.
Causality:
-
Strong Adsorption: The basic nitrogen of the pyrrolidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to streaking on TLC and poor recovery from the column.[1]
-
Inappropriate Eluent: The solvent system may not be polar enough to elute the compound from the column, or it may be too polar, leading to poor separation from other impurities.
Solutions:
-
Deactivate the Silica Gel: Before running the column, deactivate the silica gel by pre-treating it with a small amount of a suitable amine, such as triethylamine (typically 0.5-1% in the eluent).[2] This will neutralize the acidic sites on the silica and prevent irreversible adsorption of your basic product.
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to find an optimal solvent system that provides good separation and a retention factor (Rf) for your product of around 0.3-0.4. A common eluent for amines is a mixture of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol), often with a small percentage of ammonium hydroxide or triethylamine to reduce tailing.[2]
-
Use an Alternative Stationary Phase: If problems persist, consider using a different stationary phase. Alumina (basic or neutral) or amine-functionalized silica can be effective alternatives for purifying basic compounds.[1]
Table 1: Recommended Solvent Systems for Chromatography of Pyrrolidine Derivatives
| Compound Polarity | Recommended Starting Solvent System | Modifier |
| Low to Medium | Dichloromethane/Methanol (98:2 to 90:10) | 0.5-1% Triethylamine or Ammonium Hydroxide |
| Medium to High | Ethyl Acetate/Methanol (95:5 to 80:20) | 0.5-1% Triethylamine or Ammonium Hydroxide |
| Highly Polar | Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 80:18:2) | N/A |
Issue 3: Discoloration of the Final Product
Question: My purified this compound is off-white or yellowish instead of pure white. How can I remove the colored impurities?
Answer:
Discoloration in the final product is typically due to the presence of oxidized byproducts or residual metal catalysts from the synthesis.[2]
Solutions:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon.[2] Gently heat and stir the mixture for a short period, then filter the solution through Celite to remove the carbon, which will have adsorbed the colored impurities. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.
-
Recrystallization: A final, careful recrystallization is often sufficient to remove trace colored impurities, as they will ideally remain in the mother liquor.[3]
-
Chelating Agent Wash: If residual metal catalysts are suspected, wash an organic solution of the crude product with an aqueous solution of a chelating agent like EDTA before proceeding with crystallization.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective purification techniques for this compound and its derivatives are:
-
Recrystallization: This is the preferred method for obtaining highly pure crystalline solids. Given the hydrochloride salt's polarity, solvent systems often involve polar solvents like alcohols or alcohol/ether mixtures.[1][4]
-
Column Chromatography: Useful for separating the desired compound from impurities with different polarities. Due to the basic nature of the pyrrolidine nitrogen, using a deactivated stationary phase (e.g., silica treated with triethylamine) is often necessary.[2]
-
Acid-Base Extraction: This technique leverages the basicity of the pyrrolidine nitrogen. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities behind. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent.[2] The hydrochloride salt can then be reformed by adding HCl.
Q2: How does the hydrochloride salt form affect the choice of purification technique?
A2: The hydrochloride salt form significantly increases the polarity of the molecule compared to its freebase form. This has several implications for purification:
-
Solubility: The salt is generally more soluble in polar solvents (water, methanol, ethanol) and less soluble in nonpolar organic solvents (hexanes, diethyl ether).[1] This is a key consideration for choosing a recrystallization solvent.
-
Chromatography: The high polarity means that more polar eluent systems are required for column chromatography. The salt form also enhances the interaction with the acidic silica gel, making deactivation or the use of alternative stationary phases more critical.[1][2]
-
Volatility: Amine hydrochlorides are non-volatile salts, which means they cannot be purified by distillation, unlike some freebase amines.
Q3: What are common impurities in the synthesis of Pyrrolidine-3-carboxamide derivatives?
A3: Common impurities can include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.[2]
-
Byproducts from Side Reactions: Depending on the synthetic route, various side reactions can lead to structurally related impurities.
-
Reagents and Catalysts: Residual coupling agents (e.g., from amide bond formation) or catalysts can contaminate the product.[5]
-
Oxidation Products: Amines can be susceptible to air oxidation, leading to colored impurities.[6]
Q4: Can I purify the freebase of my pyrrolidine derivative first and then form the hydrochloride salt?
A4: Yes, this is a very effective strategy.[1] Purifying the freebase amine, which is typically less polar than the hydrochloride salt, can sometimes be easier via column chromatography. After obtaining the pure freebase, the hydrochloride salt can be formed by dissolving the amine in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in the same or another appropriate solvent. The resulting hydrochloride salt will often precipitate as a pure crystalline solid.[1]
Caption: Workflow for purifying the freebase before salt formation.
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., isopropanol, ethanol, or methanol/diethyl ether).[1][3]
-
Dissolution: In a flask, dissolve the crude material in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the flask's inner surface or adding a seed crystal. Once at room temperature, cool the flask further in an ice bath to maximize crystal formation.
-
Crystal Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract it with 1M hydrochloric acid. The protonated amine will move into the aqueous layer. Repeat this extraction 2-3 times.[2]
-
Combine and Wash: Combine the aqueous layers and wash them with the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is >10. This will deprotonate the amine hydrochloride and liberate the freebase.
-
Extraction of Freebase: Extract the liberated freebase back into an organic solvent (e.g., dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic layers containing the freebase, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Salt Formation: Dissolve the purified freebase in a minimal amount of a solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl (e.g., 2M in diethyl ether) until precipitation is complete.
-
Isolation: Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.[1]
References
Side reactions and byproducts in "Pyrrolidine-3-carboxamide hydrochloride" synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Pyrrolidine-3-carboxamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important scaffold. Pyrrolidine-based structures are central to numerous natural alkaloids and pharmaceutical drugs.[1][2] The synthesis of Pyrrolidine-3-carboxamide, a key building block, often involves the controlled hydrolysis of a nitrile precursor. While seemingly straightforward, this step is frequently plagued by side reactions that can complicate purification and significantly reduce yields.
This document provides in-depth, field-proven insights into common challenges, presented in a direct question-and-answer format. Our goal is to explain the causality behind these issues and provide robust, self-validating protocols to help you troubleshoot and optimize your synthesis.
Section 1: The Core Synthetic Pathway: Nitrile Hydrolysis
The most common and atom-economical route to Pyrrolidine-3-carboxamide involves the partial hydrolysis of Pyrrolidine-3-carbonitrile. The reaction is typically catalyzed by acid or base. The core challenge lies in stopping the reaction at the amide stage, as the amide can be further hydrolyzed to the less desirable Pyrrolidine-3-carboxylic acid under the same conditions.[3][4]
Caption: General workflow for this compound synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis. Each entry details the probable cause and provides a step-by-step protocol for resolution.
Problem 1: Low Yield due to Carboxylic Acid Formation
Question: My reaction yields are consistently low, and NMR/MS analysis confirms the major byproduct is Pyrrolidine-3-carboxylic acid. What is causing this over-hydrolysis, and how can I prevent it?
Answer: This is the most prevalent side reaction in this synthesis. It occurs because the reaction conditions that hydrolyze the nitrile to an amide can also hydrolyze the resulting amide to a carboxylic acid.[5] The hydrolysis of the amide is often faster than that of the nitrile under harsh conditions, making it difficult to isolate the desired intermediate.[4]
Causality:
-
Harsh pH: Strongly acidic (e.g., concentrated HCl) or strongly alkaline (e.g., refluxing NaOH) conditions aggressively catalyze both stages of the hydrolysis.[3][6]
-
High Temperature & Long Reaction Times: Elevated temperatures and extended reaction times provide the necessary energy and opportunity for the reaction to proceed to the thermodynamically stable carboxylic acid.
Caption: Reaction pathways showing desired vs. undesired product formation.
Troubleshooting Protocol: Controlled Acid-Catalyzed Hydrolysis
This protocol utilizes milder conditions to favor the formation of the amide while minimizing the over-hydrolysis to the carboxylic acid.
Materials:
-
Pyrrolidine-3-carbonitrile
-
Trifluoroacetic acid (TFA)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
TLC plates (Silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Pyrrolidine-3-carbonitrile in trifluoroacetic acid (TFA). Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the cooled solution. Causality Note: The TFA/H₂SO₄ mixture is effective at hydrating the nitrile to the amide with a reduced tendency for over-hydrolysis compared to aqueous HCl.[4]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress closely by TLC every 30-60 minutes. The product amide will have a different Rf value than the starting nitrile. The goal is to stop the reaction as soon as the starting material is consumed, before significant acid byproduct forms.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate until the pH is ~8. Be cautious as CO₂ evolution will cause foaming.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Pyrrolidine-3-carboxamide.
-
Salt Formation: Dissolve the crude amide in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in ether or isopropanol to precipitate the hydrochloride salt.
Problem 2: Difficult Purification - Separating Amide from Carboxylic Acid
Question: My product mixture contains both the desired amide and the carboxylic acid byproduct. Standard column chromatography is providing poor separation. How can I effectively purify my product?
Answer: The similar polarity of the carboxamide and the carboxylic acid makes them difficult to separate using silica gel chromatography. A more effective method is to exploit the difference in their acidic/basic properties using a liquid-liquid extraction technique. The carboxylic acid is acidic and will be deprotonated by a mild base, while the amide is neutral.
Troubleshooting Protocol: Purification via Acid-Base Extraction
This workflow separates the neutral amide from the acidic byproduct.
Caption: Workflow for separating amide and carboxylic acid via extraction.
Procedure:
-
Dissolution: Dissolve the crude product mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).[7]
-
Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) sodium carbonate (Na₂CO₃) solution. Repeat the wash 2-3 times.
-
Causality Note: The mild base deprotonates the acidic carboxylic acid, forming a water-soluble carboxylate salt. The neutral amide remains in the organic layer.
-
-
Layer Separation: Separate the aqueous layer (which now contains the carboxylate salt byproduct) from the organic layer (containing the desired amide).
-
Product Isolation: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid should be the purified Pyrrolidine-3-carboxamide, ready for conversion to the hydrochloride salt.
-
(Optional) Byproduct Recovery: The aqueous layers can be combined, re-acidified with 1M HCl to pH ~3, and extracted with ethyl acetate to recover the Pyrrolidine-3-carboxylic acid byproduct for analysis or other purposes.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal pH to favor amide formation during nitrile hydrolysis? A1: To obtain the amide, the hydrolysis must be done selectively in a controlled manner. While strong acid or base drives the reaction to the carboxylic acid, milder conditions are needed to stop at the amide. Some sources suggest that a pH range of 7-8 can favor the amide, but in practice, specialized reagent systems are more reliable than trying to buffer a strong acid/base reaction.[6]
Q2: Are there alternative reagents besides acid for the hydrolysis step? A2: Yes. Alkaline hydrolysis using hydrogen peroxide is a common method for converting nitriles to amides.[6] Another reported method for achieving this transformation without over-hydrolysis involves using a tert-butanol solvent system, which can help stop the reaction at the amide stage.[4][5]
Q3: My starting material is chiral. What are the risks of racemization? A3: Racemization is a significant risk, especially if there is a stereocenter at the C2 or C5 position of the pyrrolidine ring. Harsh conditions, particularly heating in strong acid or base, can potentially lead to epimerization. If stereochemical purity is critical, it is crucial to use the mildest possible reaction conditions and screen for enantiomeric excess (ee) during reaction development.[8]
Q4: How can I remove unreacted pyrrolidine starting material from my reaction mixture? A4: If your synthesis involves free pyrrolidine and your final product does not contain a basic nitrogen, you can often remove residual pyrrolidine by converting it into a salt.[9] Treating the mixture in an organic solvent with a mild acid like acetic acid or a very dilute HCl solution will form the pyrrolidinium salt, which is often insoluble in many organic solvents or can be washed out with an aqueous phase.[9][10]
References
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: A Guide to Improving the Yield and Purity of Pyrrolidine-3-carboxamide Hydrochloride
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrrolidine-3-carboxamide hydrochloride. This valuable building block is integral to numerous discovery programs, yet its synthesis can present challenges related to yield and purity. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you navigate and overcome common experimental hurdles.
Overview of the Core Synthesis Challenge
The synthesis of this compound fundamentally involves the formation of a robust amide bond. The primary route consists of coupling a protected Pyrrolidine-3-carboxylic acid with an ammonia source, followed by deprotection and salt formation. While seemingly straightforward, the efficiency of this process is highly sensitive to several critical parameters, including the activation of the carboxylic acid, the nucleophilicity of the amine, and the rigorous exclusion of water.
Below is a generalized workflow for the synthesis, which will serve as a framework for our discussion.
Caption: General workflow for this compound synthesis.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the most common culprits?
A1: Low yield in amide bond formation is a frequent and frustrating issue. The root cause typically falls into one of three categories: incomplete activation of the carboxylic acid, deactivation of the amine nucleophile, or the presence of competing side reactions.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an activated ester or an acid chloride) to react with the amine. If the coupling reagent is old, used in insufficient amounts, or added at the wrong temperature, activation will be incomplete, stalling the reaction.[1]
-
Amine Deactivation: The amine must be a free base to act as a nucleophile. If you are using an ammonium salt (e.g., NH₄Cl) as your ammonia source, a non-nucleophilic base (like triethylamine or DIPEA) is essential to liberate the free ammonia in situ.[2] An acid-base reaction between the carboxylic acid and the amine can also occur, protonating the amine and rendering it non-nucleophilic before coupling can take place.[1]
-
Hydrolysis: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. The presence of even small amounts of water in your solvent or reagents can cause the intermediate to revert to the starting carboxylic acid, halting the synthesis. Always use anhydrous solvents and dry glassware.[1]
Caption: Decision-making flowchart for troubleshooting low reaction yields.
Q2: I see multiple spots on my TLC/LC-MS. What are the likely impurities and how can I minimize them?
A2: Impurities typically arise from unreacted starting materials or side reactions. Understanding their origin is key to prevention.
-
Unreacted Starting Material: This is often the primary impurity, pointing back to the issues described in Q1. Confirm the identity by co-spotting with your starting material on a TLC plate.
-
Coupling Reagent Byproducts: Carbodiimide-based reagents like EDC (or DCC) generate urea byproducts. While DCC-urea is often poorly soluble and can be filtered off, EDC-urea is water-soluble and can typically be removed with an aqueous wash.
-
Hydrolyzed Activated Ester: As mentioned, water will hydrolyze your activated intermediate back to the starting carboxylic acid.
-
Racemization: If your pyrrolidine scaffold has stereocenters, racemization can be a concern, especially if the reaction is run at elevated temperatures or with certain activating agents. Adding a reagent like HOBt or OxymaPure is known to suppress racemization.[1]
Caption: Competing reaction pathways leading to product or hydrolysis.
Q3: My product fails to crystallize, or remains an oil after purification. What are my options?
A3: This is a common issue, especially if residual impurities are present that inhibit lattice formation.
-
Re-evaluate Your Work-up: A robust aqueous work-up is your first line of defense. After quenching the reaction, wash the organic layer sequentially with a mild acid (e.g., 1M HCl or sat. NH₄Cl) to remove excess amine and basic byproducts, followed by a mild base (e.g., sat. NaHCO₃) to remove unreacted carboxylic acid and acidic byproducts.[1] A final brine wash helps to remove residual water before drying.
-
Optimize Crystallization/Precipitation: The final step of forming the hydrochloride salt is itself a powerful purification technique.
-
Solvent Choice is Critical: Dissolve your purified free-base amide in a solvent in which it is highly soluble but its HCl salt is not (e.g., Dichloromethane, Ethyl Acetate, or THF).
-
Controlled Precipitation: Slowly add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with vigorous stirring. Adding the acid too quickly can cause the product to crash out as an amorphous solid or oil.
-
Trituration: If an oil forms, try cooling the mixture and scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, you can remove the solvent and triturate the oily residue with a non-polar solvent (like hexane or diethyl ether) to solidify it.
-
Q4: How do I choose the best amide coupling strategy?
A4: The best strategy depends on factors like scale, substrate sensitivity, and cost.
| Coupling Strategy | Reagents | Pros | Cons | Key Considerations |
| Carbodiimide | EDC, HOBt, DIPEA | Cost-effective, common, water-soluble byproducts (with EDC). | Can lead to racemization without additives, risk of side reactions. | HOBt or OxymaPure is highly recommended to improve efficiency and suppress side reactions.[1] |
| Acid Chloride | SOCl₂ or (COCl)₂, Base | Highly reactive, drives reaction to completion, inexpensive. | Harsh conditions (SOCl₂ can be corrosive), generates HCl byproduct requiring a base, potential for side reactions with sensitive functional groups.[2][3] | Best for robust substrates where other methods fail. Requires careful handling of reagents. |
| Modern Reagents | HATU, HBTU, PyBOP | High efficiency, fast reaction times, low racemization. | Expensive, byproducts can complicate purification. | Excellent for difficult couplings, such as with sterically hindered substrates.[4] |
Detailed Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol describes a reliable method for coupling N-Boc-pyrrolidine-3-carboxylic acid with an ammonia source.
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes. Stir the mixture at 0 °C for 30 minutes. A successful activation is often indicated by the solution becoming clear.
-
Coupling: In a separate flask, suspend Ammonium Chloride (NH₄Cl, 1.5 eq.) in the same anhydrous solvent and add DIPEA (2.5 eq.). Stir for 5 minutes. Add this amine slurry to the activated acid solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-pyrrolidine-3-carboxamide.
-
Protocol 2: Deprotection and Salt Formation
-
Deprotection: Dissolve the crude N-Boc protected amide from the previous step in a minimal amount of a suitable solvent like Dichloromethane or Ethyl Acetate. Add an excess of 4M HCl in 1,4-Dioxane (5-10 eq.) and stir at room temperature for 1-4 hours, monitoring the removal of the Boc group by TLC/LC-MS.
-
Isolation: Once the reaction is complete, the product hydrochloride salt may precipitate directly from the solution. If not, concentrate the reaction mixture under reduced pressure.
-
Purification/Crystallization:
-
Dissolve the crude solid/oil in a minimal amount of a polar solvent like methanol or isopropanol with gentle heating.
-
Slowly add a less polar co-solvent (e.g., diethyl ether or ethyl acetate) until the solution becomes faintly cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in a refrigerator or freezer to maximize crystal formation.
-
Collect the crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.
-
References
"Pyrrolidine-3-carboxamide hydrochloride" stability issues and degradation pathways
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Pyrrolidine-3-carboxamide hydrochloride. This guide has been developed by our senior application scientists to address common questions and troubleshooting scenarios related to the stability and handling of this compound. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and inherent stability of this compound.
Q1: What are the optimal storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[1][2]. For maximum protection against potential degradation, storage at 2-8°C under an inert atmosphere (like argon or nitrogen) is recommended, especially for long-term storage or reference standards. This precaution minimizes exposure to atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative degradation pathways.
Q2: How sensitive is this compound to environmental factors like moisture, air, and light?
-
Moisture: As a hydrochloride salt, the compound is hygroscopic and will readily absorb water from the atmosphere. This moisture can initiate hydrolysis of the carboxamide group. Therefore, it is critical to keep the container tightly closed and handle it in a low-humidity environment when possible[3].
-
Air (Oxygen): The pyrrolidine ring can be susceptible to oxidative degradation, a process that can be accelerated by factors like the presence of trace metal impurities and elevated temperatures[4][5]. Storing under an inert gas mitigates this risk.
-
Light: While specific photodegradation studies on this molecule are not widely published, related heterocyclic compounds can be sensitive to UV light[6]. As a general best practice in chemical handling, it is prudent to store the compound in an opaque or amber vial to protect it from light.
Q3: What are the primary degradation pathways I should be aware of?
There are two principal degradation pathways for this compound:
-
Hydrolysis: The most common degradation route is the hydrolysis of the primary amide (carboxamide) group to form Pyrrolidine-3-carboxylic acid hydrochloride. This reaction can be catalyzed by both acidic and basic conditions and is accelerated by the presence of water and heat[7][8].
-
Oxidation: The nitrogen-containing pyrrolidine ring can undergo oxidation. This can lead to various byproducts, including potential ring-opening or the formation of enamines or other oxidized species, especially under harsh conditions like elevated temperatures in the presence of oxygen[4][9].
Q4: What solvents are recommended for preparing stable stock solutions?
For immediate use, high-purity anhydrous solvents such as DMSO, DMF, or ethanol are suitable. However, for long-term storage in solution, stability can be a concern. Aqueous solutions, particularly if not buffered to an optimal pH, are susceptible to hydrolysis. If an aqueous buffer is required, it is recommended to prepare it fresh and store it at low temperatures (-20°C or -80°C) for short durations. A pilot stability study is always recommended to determine the compound's stability in your specific formulation or experimental buffer.
Troubleshooting Guide for Experimental Issues
This section provides in-depth guidance for specific problems you may encounter during your research.
Problem 1: I see an unexpected peak in my HPLC/LC-MS analysis. Could it be a degradation product?
Answer: Yes, this is a common issue. The most likely culprit is the hydrolysis product, Pyrrolidine-3-carboxylic acid.
Causality: The amide bond in your compound is susceptible to hydrolysis, especially if your sample has been stored in a non-anhydrous solvent, exposed to atmospheric moisture, or subjected to non-neutral pH conditions. This reaction replaces the -CONH₂ group with a -COOH group.
Troubleshooting Workflow:
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. echemi.com [echemi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 8. US3178474A - Hydrolysis of pyrrolidone carboxylic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Overcoming solubility challenges with "Pyrrolidine-3-carboxamide hydrochloride" in experiments
Welcome to the technical support center for "Pyrrolidine-3-carboxamide hydrochloride." This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during experimentation. Here, you will find scientifically grounded answers to common questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a chemical compound belonging to the pyrrolidine class, which are five-membered nitrogen-containing heterocycles.[1] The pyrrolidine scaffold is a common structural motif in a wide range of biologically active molecules and pharmaceuticals.[2][3][4] The hydrochloride salt form is often used to improve the stability and handling of the parent compound.[5]
Solubility can be a concern because, like many small molecules in drug discovery, its aqueous solubility might be limited.[6][7] Factors such as the compound's crystalline structure and lipophilicity can contribute to poor solubility, which in turn can affect the accuracy and reproducibility of experimental results by limiting the effective concentration in assays.[7][8]
Q2: I'm having trouble dissolving this compound in aqueous buffers for my biological assay. What are the initial recommended solvents?
A: For initial attempts at dissolution, especially for creating stock solutions, it is advisable to start with a small amount of a water-miscible organic solvent.[7] Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-dimethylformamide (DMF)
-
Ethanol
Once a concentrated stock solution is prepared in one of these organic solvents, it can then be serially diluted into your aqueous assay buffer. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells or interfere with the experiment.[8] It is crucial to run a vehicle control (the solvent system without your compound) to assess any baseline effects.[7]
Q3: My compound precipitates when I dilute my organic stock solution into my aqueous buffer. What's happening and how can I fix it?
A: This is a common issue known as "crashing out" and it occurs when the compound's solubility limit in the final aqueous medium is exceeded.[7][8] Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of the compound in your assay.[8]
-
Increase Co-solvent Percentage: If your experimental system permits, slightly increasing the percentage of the organic co-solvent in the final solution can help maintain solubility. However, always be cautious of solvent toxicity.[8]
-
Use Sonication: Brief sonication after dilution can help break down small aggregates and improve dissolution.[8]
-
Employ Solubility Enhancers: Consider using excipients like cyclodextrins or surfactants to improve aqueous solubility.[9][10]
In-Depth Troubleshooting Guides
Issue 1: Persistent Solubility Problems in Aqueous Media
If basic co-solvents are insufficient, a more systematic approach is required. The following methods can be explored, either individually or in combination.
1. pH Adjustment
The hydrochloride salt suggests that the parent molecule contains a basic nitrogen atom within the pyrrolidine ring.[1] Modifying the pH of the solvent can significantly impact the ionization state and, consequently, the solubility of the compound.
Principle: For a compound with a basic functional group, decreasing the pH (making the solution more acidic) will increase the proportion of the protonated, charged form. This charged form is generally more water-soluble than the neutral form.
Experimental Protocol: pH-Solubility Profile
-
Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Addition: Add a pre-weighed excess of this compound to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV.
-
Analysis: Plot the measured solubility against the pH to determine the optimal pH range for dissolution.
Diagram: pH Effect on Solubility
Caption: Relationship between pH and the solubility of a basic compound.
2. Co-Solvent Systems
Using a mixture of water and a water-miscible organic solvent can enhance the solubility of lipophilic compounds.[10][11]
Principle: Co-solvents work by reducing the overall polarity of the aqueous solvent system, which lowers the interfacial tension between the solvent and the hydrophobic solute, thereby increasing solubility.[11]
Table: Common Co-solvents and Their Properties
| Co-solvent | Properties | Typical Starting Concentration |
| Ethanol | Polar protic solvent, generally well-tolerated in biological systems. | 1-10% (v/v) |
| Propylene Glycol | A viscous, polar solvent often used in pharmaceutical formulations. | 1-20% (v/v) |
| Polyethylene Glycol (PEG 300/400) | Water-miscible polymers with low toxicity. | 5-30% (v/v) |
| DMSO | Aprotic, highly polar solvent. Excellent for stock solutions but can have cellular effects at higher concentrations.[8] | <1% (v/v) in final assay |
Experimental Protocol: Co-Solvent Solubility Screen
-
System Preparation: Prepare a series of co-solvent systems by mixing a chosen organic solvent with your aqueous buffer at different ratios (e.g., 95:5, 90:10, 80:20 water:co-solvent).
-
Compound Addition: Add an excess of this compound to each co-solvent mixture.
-
Equilibration & Analysis: Follow steps 3-5 from the pH-Solubility Profile protocol to determine the solubility in each system.
Diagram: Co-Solvent Action
Caption: Co-solvents reduce water polarity, enhancing compound solubility.
3. Advanced Solubilization Techniques
For particularly challenging cases, more advanced formulation strategies may be necessary.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, forming inclusion complexes that have significantly improved aqueous solubility.[10][12]
-
Use of Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic cores of these micelles can solubilize poorly water-soluble compounds.[11]
-
Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the solid-state.[13] This can disrupt the crystal lattice of the compound, reducing the energy barrier for dissolution.[12]
Issue 2: Inconsistent or Non-Reproducible Biological Assay Results
Poor solubility is a frequent cause of inconsistent data. Even if you don't see visible precipitation, micro-precipitates can form, leading to a lower effective concentration of your compound at the target site.
Troubleshooting Workflow
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pyrrolidine hydrochloride | 25150-61-2 | Benchchem [benchchem.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. benchchem.com [benchchem.com]
- 13. pnrjournal.com [pnrjournal.com]
Technical Support Center: Pyrrolidine-3-carboxamide Hydrochloride Scale-Up
Welcome to the technical support center for the process scale-up of Pyrrolidine-3-carboxamide hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common and often complex challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and process engineering.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to monitor during the scale-up of the amidation step?
A1: The three most critical parameters are temperature, mixing efficiency, and the rate of reagent addition. Unlike in laboratory glassware, industrial reactors have a much lower surface-area-to-volume ratio, which significantly impairs heat transfer.[1] This can lead to the formation of localized hot spots, promoting side reactions and generating new impurities.[1] Inefficient mixing can cause localized high concentrations of reactants, impacting reaction kinetics and selectivity. Therefore, a slow, controlled addition of the activating agent (e.g., carbodiimide or acid chloride) and careful monitoring of the internal temperature are paramount.
Q2: Why does the impurity profile of my product change when I move from a 1L flask to a 100L reactor?
A2: Changes in impurity profiles are common during scale-up and can be attributed to several factors.[2][3] Longer reaction times, extended heating periods due to slower heat transfer, and less efficient mixing can open pathways to new side reactions that were negligible at the lab scale.[1] Furthermore, the source and quality of raw materials used in bulk may differ, introducing new starting impurities. A comprehensive impurity profiling study using techniques like HPLC and LC-MS is essential to identify and characterize these new impurities to ensure the safety and efficacy of the final product.[4][5]
Q3: My product is "oiling out" during crystallization instead of forming a solid. What causes this and how can I fix it?
A3: "Oiling out" is a common crystallization problem where the compound separates as a liquid phase instead of a solid.[6] This often happens when the solution becomes supersaturated at a temperature above the compound's melting point or when high levels of impurities act as a eutectic solvent. To mitigate this, you can try several strategies:
-
Slower Cooling Rate: Allow the solution to cool more gradually to give molecules sufficient time to orient into a crystal lattice.[6]
-
Use of Seed Crystals: Introducing a small quantity of the crystalline solid can provide a template for proper crystal growth.[6]
-
Solvent System Optimization: Adjusting the solvent/anti-solvent ratio can modify the solubility curve. For hydrochloride salts, a common system is isopropanol/MTBE or ethanol/heptane.
-
Charcoal Treatment: If impurities are the suspected cause, treating the solution with activated charcoal before crystallization can help remove them.[6]
Q4: Is it better to form the hydrochloride salt in situ or as a final step?
A4: Generally, forming the hydrochloride salt as the final step after the amide bond formation and initial purification is preferable. This approach allows for the purification of the free base, which often has different solubility properties than the starting materials and byproducts, simplifying their removal. The final salt formation then acts as a powerful purification step itself, as the desired product crystallizes from the solution, leaving many impurities behind. This also provides better control over the final crystalline form (polymorphism).
Scale-Up Process Flow: A Visual Guide
The following diagram illustrates a typical workflow for the scale-up synthesis and isolation of this compound.
Caption: Process flow diagram for scale-up synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process.
| Issue | Potential Cause(s) | Recommended Actions & Scientific Rationale |
| Reaction Stalls or Incomplete Conversion | 1. Poor Mass Transfer: Inefficient mixing leads to poor contact between reactants, especially in a slurry.[7] 2. Reagent Degradation: The coupling agent (e.g., EDC, T3P) may be hydrolyzing due to excessive water in the starting materials or solvents.[8] 3. Byproduct Inhibition: In some amidation reactions, byproducts can inhibit the reaction.[9] | 1. Improve Agitation: Increase stirrer speed or evaluate impeller design. A pitched-blade turbine is often better for solid suspensions than a simple anchor stirrer. 2. Ensure Anhydrous Conditions: Use dry solvents and ensure starting materials have low water content. Water competes with the amine for the activated carboxylic acid. 3. Monitor Byproducts: Use in-process controls (e.g., HPLC) to track the formation of byproducts like isourea (from carbodiimides). |
| Exotherm and Temperature Runaway | 1. Inadequate Heat Removal: The reactor's cooling capacity is insufficient for the reaction's heat output, a direct consequence of the decreased surface-area-to-volume ratio.[1] 2. Reagent Addition Too Fast: Adding the activating agent or other reactants too quickly generates heat faster than it can be removed. | 1. Perform Calorimetry Studies: Use Reaction Calorimetry (RC1) to determine the reaction's heat flow and calculate the required cooling capacity. 2. Implement Controlled Dosing: Use a dosing pump for slow, controlled addition of the key reagent. This allows the cooling system to keep pace with heat generation. 3. Use a "Semi-Batch" Process: Add one reagent portion-wise, allowing the temperature to stabilize between additions. |
| Low Yield After Work-up | 1. Product Loss During Extraction: The hydrochloride salt or the free base may have some solubility in the aqueous phase, leading to losses during extraction. 2. Product Degradation: The amide bond might be susceptible to hydrolysis if the quench or extraction conditions are too acidic or basic for a prolonged period. | 1. Optimize pH and Solvents: Adjust the pH of the aqueous phase to ensure the product is in its least soluble form (as the free base) before extraction with an organic solvent. Perform a material balance to quantify losses. 2. Back-Extract: Wash the aqueous layer with fresh organic solvent to recover any dissolved product. 3. Minimize Contact Time: Ensure work-up steps are performed efficiently to minimize exposure to harsh pH conditions. |
| Poor Filterability of Crystalline Product | 1. Fine Particle Size: Rapid crystallization or "crashing out" of the product leads to very small crystals that can clog the filter medium. 2. "Oily" or Gummy Solid: Presence of residual solvents or impurities can inhibit proper crystal formation, resulting in a sticky precipitate.[6] | 1. Control Crystallization: Implement a controlled cooling profile. Slower cooling promotes the growth of larger, more easily filterable crystals. The use of an appropriate anti-solvent, added slowly, can also help control particle size. 2. Age the Slurry: Stirring the crystalline slurry at a constant temperature for several hours (Ostwald ripening) can allow smaller particles to dissolve and redeposit onto larger crystals. |
Key Experimental Protocols
Protocol 1: Scale-Up Amidation Reaction
This protocol provides a generalized procedure for the amidation step using a common coupling agent like EDC·HCl.
-
Vessel Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charge: Charge the reactor with Pyrrolidine-3-carboxylic acid (or its ester precursor), the primary amine, and a suitable aprotic solvent (e.g., Dichloromethane, Ethyl Acetate).[8]
-
Initial Cooling: Cool the reaction mixture to 0-5 °C using the reactor jacket. Effective cooling is critical before adding the coupling agent.
-
Coupling Agent Preparation: In a separate vessel, prepare a solution or slurry of the coupling agent (e.g., EDC·HCl) and an additive like HOBt in the reaction solvent.
-
Controlled Addition: Slowly add the coupling agent solution/slurry to the main reactor over 2-4 hours, ensuring the internal temperature does not exceed 10 °C. The slow addition is crucial to manage the exotherm.[1]
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by taking samples for HPLC analysis until the starting material is consumed.
-
Quench: Once complete, cool the mixture again and slowly add a weak aqueous base (e.g., 5% sodium bicarbonate solution) to quench the reaction and neutralize any acidic components.
Protocol 2: Hydrochloride Salt Formation and Crystallization
This protocol outlines the final isolation and purification step.
-
Solvent Swap: After aqueous work-up and extraction of the free-base into an organic solvent (e.g., Ethyl Acetate), distill off the extraction solvent and replace it with the crystallization solvent, such as isopropanol (IPA).
-
HCl Addition: While stirring the solution of the free base in IPA, slowly add a solution of HCl in IPA (commercially available or prepared). Add a stoichiometric amount (e.g., 1.05 equivalents) to ensure complete salt formation. Monitor the pH or use a test strip.
-
Initiate Crystallization: The product may begin to crystallize upon HCl addition. If not, cool the solution slowly.
-
Controlled Cooling & Anti-Solvent Addition: Implement a programmed cooling ramp (e.g., 5-10 °C per hour) to 0-5 °C. If required, slowly add an anti-solvent like MTBE or heptane to decrease solubility and increase yield.
-
Slurry Aging: Hold the resulting slurry at 0-5 °C with gentle stirring for at least 2-4 hours to allow for complete crystallization and crystal maturation.
-
Filtration and Washing: Filter the product using a Nutsche filter or centrifuge. Wash the filter cake with a cold mixture of the crystallization solvent/anti-solvent to remove residual impurities.
-
Drying: Dry the product under vacuum at a controlled temperature (e.g., 40-50 °C) until the solvent content meets specifications.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting scale-up issues.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Overview on Impurity Profiling - IJPRS [ijprs.com]
- 5. documents.lgcstandards.com [documents.lgcstandards.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of "Pyrrolidine-3-carboxamide hydrochloride" synthesis methods.
This guide provides an in-depth comparative analysis of distinct synthetic methodologies for producing Pyrrolidine-3-carboxamide hydrochloride, a crucial building block in contemporary drug discovery. The following content is tailored for researchers, scientists, and professionals in drug development, offering not just procedural outlines but also the underlying scientific rationale and practical insights for each approach.
Introduction: The Significance of the Pyrrolidine-3-carboxamide Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its conformational rigidity and potential for stereochemical diversity make it an attractive template for designing ligands that interact with a wide array of biological targets. Specifically, the 3-carboxamide substitution pattern offers a key vector for molecular elaboration and interaction with protein active sites. This compound serves as a stable, crystalline starting material, facilitating its use in high-throughput synthesis and library generation for the discovery of novel therapeutic agents. The stereochemistry of the pyrrolidine ring is often critical for biological activity, necessitating synthetic routes that offer precise stereocontrol. This guide will dissect and compare three prominent stereoselective strategies for its synthesis.
Method 1: Asymmetric Michael Addition Approach
This modern approach leverages organocatalysis to establish the chiral centers of the pyrrolidine ring in a highly enantioselective manner. The core of this strategy is the conjugate addition of a nitroalkane to a 4-oxo-2-enoate, followed by reductive cyclization.[1][2]
Scientific Rationale
The use of a chiral organocatalyst, typically a derivative of proline or a cinchona alkaloid, is central to this method. The catalyst forms a transient chiral enamine or iminium ion with the substrate, which then directs the stereoselective approach of the nucleophile. This method is lauded for its operational simplicity, avoidance of heavy metals, and high levels of stereocontrol. The subsequent reductive amination of the gamma-nitro ketone intermediate leads to the formation of the pyrrolidine ring.
Visualizing the Pathway: Asymmetric Michael Addition
Caption: Workflow for the Asymmetric Michael Addition approach.
Experimental Protocol
Step 1: Enantioselective Michael Addition A solution of 4-oxo-2-enoate (1.0 eq) and a nitroalkane (1.5 eq) in a suitable solvent like toluene is cooled to 0 °C. A chiral organocatalyst, such as a diarylprolinol silyl ether (10 mol%), is added. The reaction is stirred at this temperature until completion, as monitored by TLC. The crude product is then purified by column chromatography to yield the γ-nitro ketone intermediate.
Step 2: Reductive Amination and Cyclization The purified γ-nitro ketone (1.0 eq) is dissolved in methanol. Palladium on carbon (10 wt%) is added, and the mixture is subjected to a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature. The reaction proceeds until the starting material is consumed. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude pyrrolidine-3-carboxylic acid derivative.
Step 3: Amidation The crude pyrrolidine-3-carboxylic acid derivative (1.0 eq) is dissolved in a suitable solvent like DMF. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq) are added, and the mixture is stirred for 30 minutes at 0 °C. A solution of ammonia in a suitable solvent (e.g., 7N in methanol, 2.0 eq) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The solvent is removed in vacuo, and the residue is purified to give the desired carboxamide.
Step 4: Hydrochloride Salt Formation The purified pyrrolidine-3-carboxamide is dissolved in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. A solution of HCl in the same solvent is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to afford the final product as the hydrochloride salt.
Method 2: Nitrile Anion Cyclization Strategy
This highly efficient and practical method is particularly suited for large-scale synthesis due to its chromatography-free nature.[3][4] The key step is a 5-exo-tet cyclization of a nitrile anion, which forms the pyrrolidine ring with excellent stereocontrol.
Scientific Rationale
The synthesis begins with an asymmetric reduction of a readily available α-chloro ketone to establish the initial stereocenter. Subsequent displacement of the chloride and conjugate addition to acrylonitrile sets up the precursor for the key cyclization. The nitrile group is activated by a strong base, and the resulting anion undergoes an intramolecular SN2 displacement of a leaving group, forming the pyrrolidine ring with inversion of configuration at the C4 position. A final epimerization and saponification step yields the pure trans-pyrrolidine carboxylic acid.
Visualizing the Pathway: Nitrile Anion Cyclization
Caption: Workflow for the Nitrile Anion Cyclization strategy.
Experimental Protocol
Step 1: Asymmetric Reduction To a solution of the α-chloro aryl ketone (1.0 eq) in THF at 0 °C is added a borane source (e.g., borane-dimethyl sulfide complex, 0.6 eq) followed by a catalytic amount of a CBS catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine, 5 mol%). The reaction is stirred until complete, then quenched by the slow addition of methanol. After workup, the chiral chlorohydrin is obtained.
Step 2 & 3: Amine Displacement and Conjugate Addition The crude chlorohydrin is treated with a primary amine (e.g., tert-butylamine, 3.0 eq) to displace the chloride. After the reaction is complete, the excess amine is removed. The resulting amino alcohol is then reacted with acrylonitrile (1.1 eq) to afford the acyclic nitrile precursor.
Step 4: Nitrile Anion Cyclization The acyclic nitrile precursor is dissolved in THF and cooled to -78 °C. A strong base, such as lithium hexamethyldisilazide (LHMDS, 1.1 eq), is added to generate the nitrile anion. The reaction mixture is then allowed to warm, promoting the intramolecular cyclization. The product is a mixture of cis and trans pyrrolidine nitriles.
Step 5: Epimerization and Saponification The mixture of nitrile isomers is treated with aqueous sodium hydroxide and heated. This promotes both the hydrolysis of the nitrile to a carboxylic acid and the epimerization of the less stable cis isomer to the thermodynamically favored trans isomer. Acidification precipitates the pure trans-pyrrolidine-3-carboxylic acid.
Step 6 & 7: Amidation and Salt Formation The resulting carboxylic acid is converted to the hydrochloride salt of the carboxamide following procedures similar to those described in Method 1 (Steps 3 and 4).
Method 3: Chiral Pool Synthesis from Hydroxyproline
This classical approach utilizes a readily available and enantiomerically pure starting material, 4-hydroxy-L-proline, from the chiral pool.[4][5] The synthesis involves the stereochemical inversion of the hydroxyl group at the C4 position to introduce the desired functionality for subsequent cyclization to form a different pyrrolidine derivative.
Scientific Rationale
The key transformation in this route is the Mitsunobu reaction, which allows for the inversion of the stereocenter at the C4 position of the protected hydroxyproline.[6] Using a nitrogen nucleophile like hydrazoic acid (generated in situ) or diphenylphosphoryl azide, a 4-azido-proline derivative with the opposite stereochemistry is formed. Subsequent reduction of the azide to an amine, followed by intramolecular cyclization (if the starting material is appropriately modified) or further functional group manipulation, leads to the desired pyrrolidine scaffold. This method's reliability stems from the well-established chemistry of proline and its derivatives.
Visualizing the Pathway: Chiral Pool Synthesis
Caption: Workflow for the Chiral Pool Synthesis from Hydroxyproline.
Experimental Protocol
Step 1: Mitsunobu Reaction To a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise. After stirring for a short period, diphenylphosphoryl azide (DPPA, 1.5 eq) is added. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The product, N-Boc-cis-4-azido-L-proline methyl ester, is isolated and purified.
Step 2: Azide Reduction The azido-proline derivative (1.0 eq) is dissolved in methanol and subjected to hydrogenation in the presence of a palladium catalyst (e.g., Pd/C), similar to the reduction step in Method 1. This yields the corresponding 4-amino-proline derivative.
Step 3 & 4: Hydrolysis and Amidation The resulting amino ester is hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water). The resulting amino acid is then converted to the carboxamide using a peptide coupling agent like EDC/HOBt and a source of ammonia, as detailed in the previous methods.
Step 5: Deprotection and Salt Formation The N-Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane. Evaporation of the solvent and excess acid, followed by trituration with a suitable solvent, affords the final product as the hydrochloride salt.
Comparative Analysis
| Parameter | Method 1: Asymmetric Michael Addition | Method 2: Nitrile Anion Cyclization | Method 3: Chiral Pool (from Hydroxyproline) |
| Starting Materials | Simple, achiral enoates and nitroalkanes | Readily available α-chloro aryl ketones | Enantiopure 4-hydroxy-L-proline |
| Number of Steps | ~4 steps | 5-7 steps | ~5 steps |
| Overall Yield | Moderate to Good | High (reported ~71% over 5 steps)[3] | Moderate |
| Stereocontrol | Excellent (Organocatalyst-controlled) | Excellent (Substrate and reagent-controlled) | Excellent (Inherited from starting material) |
| Scalability | Good | Excellent (demonstrated on large scale) | Good |
| Purification | Chromatography often required | Chromatography-free process reported[3] | Chromatography typically required |
| Key Advantages | Atom-economical, metal-free catalysis | High overall yield, no chromatography | Readily available chiral starting material |
| Key Disadvantages | Catalyst cost, potential for side reactions | Use of strong base (LHMDS), multiple steps | Multi-step functional group manipulations |
Conclusion and Outlook
The choice of synthetic route for this compound is contingent on the specific requirements of the research or development program.
-
The Asymmetric Michael Addition approach is elegant and modern, offering a rapid entry into the desired scaffold with excellent stereocontrol. It is particularly attractive for library synthesis where diverse starting materials can be employed.
-
The Nitrile Anion Cyclization strategy stands out for its practicality and scalability.[3] The high, chromatography-free overall yield makes it the method of choice for large-scale production where cost and efficiency are paramount.
-
The Chiral Pool Synthesis from hydroxyproline is a classic and reliable route. Its value lies in the use of a readily available, inexpensive, and enantiomerically pure starting material, though it may involve more traditional protecting group and functional group manipulation steps.
Ultimately, each method presents a viable pathway to the target molecule, and the selection of the most appropriate route will depend on a careful consideration of factors such as scale, cost, available expertise, and the specific structural analogues desired.
References
- 1. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Orthogonal Validation of Pyrrolidine-3-carboxamide Hydrochloride Purity by HPLC and NMR Spectroscopy
Introduction
Pyrrolidine-3-carboxamide hydrochloride is a vital chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of pharmaceutical agents. Given its role in drug development, the unequivocal confirmation of its purity and structural integrity is not merely a quality control checkbox but a foundational requirement for ensuring the safety, efficacy, and reproducibility of downstream applications. This guide presents a comprehensive, in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the robust validation of this compound purity.
This document moves beyond simple procedural lists to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity. We will explore how HPLC provides exceptional quantitative accuracy for purity assessment and how NMR offers unparalleled certainty in structural confirmation and identification of process-related impurities and residual solvents. By synthesizing the data from these two distinct methods, researchers can achieve a holistic and trustworthy assessment of product quality, adhering to the stringent standards of the pharmaceutical industry.
Part 1: The Principle of Orthogonal Validation
Relying on a single analytical method for purity determination carries an inherent risk. An impurity may co-elute with the main peak in HPLC or have signals masked in a simple NMR spectrum. Orthogonal validation mitigates this risk by employing two or more fundamentally different analytical methods. HPLC separates components based on their differential partitioning between a mobile and stationary phase, a physico-chemical interaction.[1][2][3] NMR, conversely, identifies and quantifies molecules based on the distinct magnetic properties of their atomic nuclei, a spectroscopic method.[4] By using both, we create a self-validating system where the weaknesses of one technique are offset by the strengths of the other, providing a much higher degree of confidence in the final purity assignment.
Part 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative precision.[5][6][7] For a polar, water-soluble compound like this compound, a reverse-phase HPLC (RP-HPLC) method is the logical choice.
Rationale for Method Selection
The hydrochloride salt form of the analyte makes it highly soluble in aqueous mobile phases. A C18 stationary phase provides a non-polar surface that will retain the molecule just enough to allow for separation from potential non-polar impurities, while a polar, aqueous-organic mobile phase will elute it effectively. A gradient elution is chosen over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and resolved from the main analyte peak within a reasonable runtime. A UV detector is suitable as the amide bond provides a chromophore for detection.
Detailed Experimental Protocol: HPLC Purity Determination
Objective: To quantify the purity of this compound and detect related impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Mobile Phase A to a final concentration of 1 mg/mL.
Procedure:
-
Equilibrate the entire HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Perform a blank injection (Mobile Phase A) to ensure a clean baseline.
-
Conduct system suitability tests (SST) by injecting a standard solution five times.
-
Inject the prepared sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
System Suitability & Acceptance Criteria
Before any sample analysis, the system's performance must be verified. This is a core principle of a self-validating protocol, as mandated by guidelines like ICH Q2(R1) and USP <621>.[8][9][10][11]
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Demonstrates column efficiency and separation power. |
| Repeatability (%RSD) | %RSD of peak area < 2.0% (for n=5 injections) | Confirms the precision of the injector and system. |
HPLC Method Validation Data (Hypothetical)
A full method validation according to ICH Q2(R1) guidelines would be required.[12][13] The following table summarizes the expected performance characteristics of this method.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Range | 0.05 - 1.5 mg/mL | Covers expected concentrations. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 0.5%Intermediate: 0.8% | RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | 0.05% | Sufficient to quantify impurities. |
| Specificity | No interference from blank or placebo. Peak purity > 99.5%. | Demonstrates the method is free from interference. |
HPLC Analysis Workflow
Caption: Workflow for HPLC purity determination.
Part 3: Nuclear Magnetic Resonance (NMR) for Structural Confirmation & Purity
While HPLC excels at quantitative analysis of detectable impurities, it provides no structural information. NMR spectroscopy is the gold standard for structural elucidation. It confirms the identity of the main component and can detect and help identify impurities that may be invisible to HPLC's UV detector, such as residual solvents or structurally similar isomers.
Rationale for Method Selection
Proton NMR (¹H NMR) is a rapid and powerful tool. The signal's chemical shift, splitting pattern, and integration value provide a detailed fingerprint of the molecule. For purity, we employ quantitative NMR (qNMR), a technique that allows for the determination of absolute purity by comparing the integral of an analyte signal to that of a certified internal standard of known purity and weight.[4][14][15] This approach is orthogonal to HPLC's area percent method and provides a direct measure of mass fraction purity.[16]
Detailed Experimental Protocol: ¹H qNMR Purity Determination
Objective: To confirm the chemical structure and determine the absolute purity of this compound using an internal standard.
Instrumentation & Materials:
-
NMR Spectrometer (400 MHz or higher)
-
Certified Internal Standard (e.g., Maleic Acid, Dimethyl sulfone)
-
Deuterated Solvent (e.g., D₂O or DMSO-d₆)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into an NMR tube. Record the weight (W_analyte).
-
Accurately weigh ~5 mg of the internal standard (e.g., Maleic Acid) into the same NMR tube. Record the weight (W_std).
-
Add ~0.7 mL of D₂O to the tube, cap, and vortex until fully dissolved.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitation include:
-
Long Relaxation Delay (d1): ~5 times the longest T₁ of any signal of interest (e.g., 30 seconds) to ensure full relaxation.
-
Pulse Angle: 90°
-
Number of Scans: ≥ 16 (for good signal-to-noise)
-
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation: The purity is calculated using the following formula:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
W: Weight
-
P_std: Purity of the internal standard (as a percentage)
Spectral Interpretation (Hypothetical Data)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Purity Analysis |
| Pyrrolidine Protons | 3.0 - 3.8 | Multiplets (m) | 4H | Overlapped, not ideal for quantitation. |
| Pyrrolidine CH | 2.8 - 3.0 | Multiplet (m) | 1H | Potentially resolved, candidate for integration. |
| Pyrrolidine CH₂ | 2.0 - 2.4 | Multiplet (m) | 2H | Potentially resolved, candidate for integration. |
| Amide NH₂ | 7.5, 7.8 | Broad Singlets (br s) | 2H | Exchangeable protons, not suitable for quantitation in D₂O. |
| Maleic Acid (Std) | 6.2 | Singlet (s) | 2H | Clean, well-resolved singlet in a clear region of the spectrum. Ideal for integration. |
| Residual Solvent (e.g., Acetone) | 2.22 | Singlet (s) | - | Can be identified and quantified relative to the internal standard. |
qNMR Analysis Workflow
Caption: Workflow for qNMR structural confirmation and purity analysis.
Part 4: Comparative Analysis and Synthesis
Neither HPLC nor NMR alone tells the complete story. Their power lies in their combined, orthogonal application.
| Feature | HPLC (UV Detection) | ¹H qNMR |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance |
| Primary Result | Relative Purity (Area %) | Absolute Purity (% w/w), Structure |
| Strengths | - High sensitivity for UV-active impurities.- Excellent for resolving isomers.- High precision and automation.[6] | - Confirms molecular structure.- "Sees" all proton-containing species.- Quantifies non-UV active impurities (e.g., solvents).- No response factor needed.[16] |
| Weaknesses | - Does not provide structural info.- Blind to non-UV active compounds.- Purity value can be inflated if impurities don't absorb UV light. | - Lower sensitivity than HPLC.- Signal overlap can complicate analysis.- Requires careful sample prep and longer acquisition times. |
| Best For | Routine QC, detecting known impurities, high-throughput screening. | Reference standard characterization, structural verification, identifying unknown impurities, absolute purity assignment. |
Synthesizing the Results: A comprehensive Certificate of Analysis for this compound should report results from both techniques. For example:
-
Purity (HPLC, Area %): 99.85%
-
Purity (qNMR, % w/w): 99.5% (This value is often slightly lower as it accounts for non-UV active species like water or residual solvents).
-
Identity by ¹H NMR: Conforms to structure.
-
Residual Solvents (by ¹H NMR): Acetone (0.05%), Methanol (Not Detected).
The close agreement between the HPLC and qNMR results provides very high confidence in the quality of the material. A significant discrepancy would trigger an investigation to identify the non-UV active impurities detected by NMR.
Conclusion
The validation of this compound purity is a critical task that demands a rigorous, multi-faceted approach. While HPLC provides a precise and reliable measure of purity relative to UV-active components, it is the synergistic combination with NMR spectroscopy that delivers an unimpeachable assessment of quality. NMR confirms the compound's identity and provides an absolute purity value that accounts for all proton-bearing species, including those invisible to HPLC. By embracing this orthogonal validation strategy, researchers, scientists, and drug development professionals can proceed with confidence, knowing that their foundational chemical building blocks are of the highest possible integrity, ensuring the validity and success of their scientific endeavors.
References
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. bioglobax.com [bioglobax.com]
- 4. youtube.com [youtube.com]
- 5. ajpamc.com [ajpamc.com]
- 6. jetir.org [jetir.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. agilent.com [agilent.com]
- 10. Chromatography [usp.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. starodub.nl [starodub.nl]
- 14. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 15. ethz.ch [ethz.ch]
- 16. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the pharmacological profiles of "Pyrrolidine-3-carboxamide hydrochloride" stereoisomers
This guide provides an in-depth, objective comparison of the pharmacological profiles of the stereoisomers of Pyrrolidine-3-carboxamide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the critical importance of stereochemistry in determining the biological activity of this foundational pyrrolidine scaffold. While direct comparative data for the specific title compound is not extensively available in public literature, this guide will leverage data from closely related analogs to elucidate the principles of stereoselective pharmacology. We will explore the causality behind experimental choices and provide detailed, self-validating protocols to empower your research.
The Decisive Role of Chirality in Pharmacology
In drug discovery, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a pivotal factor that dictates its interaction with biological targets.[1][2] Chiral molecules, which are non-superimposable mirror images of each other, are known as enantiomers. These enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules, can exhibit profoundly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other.[1][2]
The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, and its stereochemistry significantly influences its pharmacological properties.[1] For instance, studies on various pyrrolidine carboxamide derivatives have demonstrated marked differences in the activity of their stereoisomers, with often only one enantiomer being responsible for the desired therapeutic effect.[3]
Comparative Pharmacological Profiles: Insights from Analogs
Direct, publicly available experimental data detailing a head-to-head comparison of the (R) and (S) enantiomers of this compound is limited. However, extensive research on structurally related pyrrolidine carboxamides provides compelling evidence for the stereoselectivity of this class of compounds.
Case Study: Stereoselectivity of Pyrrolidine Carboxamides as Dopamine D2 Receptor Antagonists
A notable study on N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides and their bioisosteres, 2,3-dihydrobenzofuran-7-carboxamides, offers a clear demonstration of stereospecificity at the dopamine D2 receptor.[4] The in vitro binding affinities and in vivo inhibitory effects on apomorphine-induced hyperactivity were compared for the different stereoisomers.
Key Findings:
-
For compounds with a 1-ethyl substituent on the pyrrolidine ring, the (S)-enantiomer displayed significantly higher potency as a dopamine D2 antagonist compared to the (R)-enantiomer.[4]
-
Interestingly, as the length of the 1-alkyl side chain was increased to n-hexyl, the stereospecificity inverted, with the (R)-enantiomer becoming the more potent isomer.[4]
This reversal in stereochemical preference highlights the subtle yet critical nature of the interaction between the ligand and the receptor binding pocket. It underscores the necessity of evaluating each stereoisomer independently during drug development.
Table 1: Comparative Dopamine D2 Receptor Binding Affinities of N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamide Stereoisomers (Analog Data)
| 1-Alkyl Substituent | Stereoisomer | D2 Receptor Binding Affinity (Ki, nM) | Reference |
| Ethyl | (S) | More Potent | [4] |
| Ethyl | (R) | Less Potent | [4] |
| n-Hexyl | (S) | Less Potent | [4] |
| n-Hexyl | (R) | More Potent | [4] |
Note: This table is a qualitative representation based on the findings of the cited study, as specific Ki values for all compounds were not provided in the abstract.
Case Study: Enantioselectivity of Pyrrolidine Carboxamides as InhA Inhibitors
Research into pyrrolidine carboxamides as inhibitors of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA) further solidifies the principle of stereoselective activity.[3] After identifying a series of potent pyrrolidine carboxamide inhibitors, the researchers resolved the racemic mixtures of the most active compounds. Subsequent biological evaluation revealed that only one of the enantiomers was responsible for the inhibition of InhA.[3] This finding is crucial for optimizing the therapeutic potential and minimizing off-target effects of such inhibitors.
Experimental Protocols for Pharmacological Profiling
To facilitate the comparative analysis of this compound stereoisomers, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the (R) and (S) enantiomers of this compound to a specific target receptor, for example, the dopamine D2 receptor.[5][6]
Objective: To quantify the affinity of each stereoisomer for the target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK293 cells)
-
Radioligand with known high affinity for the target receptor (e.g., [³H]-Spiperone for D2 receptors)
-
(R)-Pyrrolidine-3-carboxamide hydrochloride
-
(S)-Pyrrolidine-3-carboxamide hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM haloperidol for D2 receptors)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Workflow:
Receptor Binding Assay Workflow
Procedure:
-
Preparation:
-
Thaw the cell membranes on ice.
-
Prepare serial dilutions of the (R) and (S) stereoisomers of this compound in assay buffer.
-
Prepare the radioligand solution at a concentration close to its Kd value.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific inhibitor (for non-specific binding) or test compound dilution.
-
50 µL of radioligand solution.
-
100 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Transfer the filters to scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for each stereoisomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Functional Assay for GPCR Ligands
This protocol describes a cell-based functional assay to determine whether the stereoisomers of this compound act as agonists or antagonists at a G-protein coupled receptor (GPCR).[7][8]
Objective: To characterize the functional activity (agonism or antagonism) of each stereoisomer.
Materials:
-
HEK293 cells transiently or stably expressing the GPCR of interest.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
A known agonist for the GPCR.
-
(R)-Pyrrolidine-3-carboxamide hydrochloride.
-
(S)-Pyrrolidine-3-carboxamide hydrochloride.
-
A second messenger detection kit (e.g., cAMP or calcium flux assay kit).
-
A microplate reader capable of detecting the signal from the chosen assay kit.
Workflow:
GPCR Functional Assay Workflow
Procedure:
-
Cell Seeding: Seed the cells expressing the GPCR of interest into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Agonist Mode:
-
Replace the cell culture medium with assay buffer.
-
Add serial dilutions of the (R) and (S) stereoisomers to the wells.
-
Incubate for a time specified by the second messenger assay kit manufacturer.
-
Measure the second messenger levels (e.g., cAMP or intracellular calcium) using a plate reader.
-
Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
-
-
Antagonist Mode:
-
Replace the cell culture medium with assay buffer.
-
Pre-incubate the cells with serial dilutions of the (R) and (S) stereoisomers for a specified time (e.g., 30 minutes).
-
Add a fixed concentration of a known agonist (typically at its EC80 concentration).
-
Incubate for the time specified by the second messenger assay kit manufacturer.
-
Measure the second messenger levels.
-
Plot the response against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
The antagonist dissociation constant (Ki) can be calculated using the Cheng-Prusoff or a similar equation, depending on the mechanism of antagonism.
-
Conclusion
The experimental protocols provided in this guide offer a robust framework for researchers to elucidate these differences. By systematically characterizing the binding affinity and functional activity of each stereoisomer, scientists can identify the eutomer (the more active enantiomer) and gain a deeper understanding of the structure-activity relationship. This knowledge is invaluable for the design of more potent, selective, and safer therapeutic agents.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidopaminergic effects of the stereoisomers of N-[(1-alkyl-2- pyrrolidinyl)methyl]-5-sulfamoylbenzamides and -2,3-dihydrobenzofuran-7-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrrolidine-3-carboxamide Analogues in Modulating Dipeptidyl Peptidase IV (DPP-4) Activity
This guide provides a technical comparison of structural analogues based on the pyrrolidine-3-carboxamide scaffold, focusing on their inhibitory activity against Dipeptidyl Peptidase IV (DPP-4). As researchers and drug development professionals know, DPP-4 is a key therapeutic target for the management of type 2 diabetes mellitus. The exploration of structure-activity relationships (SAR) within this chemical series is crucial for designing more potent and selective inhibitors. This document synthesizes experimental data to offer a clear comparison of these analogues, explains the causality behind the experimental design, and provides detailed protocols for replication and validation.
Introduction: The Pyrrolidine-3-carboxamide Scaffold as a Privileged Structure for DPP-4 Inhibition
The pyrrolidine-3-carboxamide core represents a versatile and privileged scaffold in medicinal chemistry, particularly in the design of enzyme inhibitors. Its rigid, five-membered ring system allows for precise orientation of substituents to interact with specific residues within an enzyme's active site. In the context of Dipeptidyl Peptidase IV (DPP-4), this scaffold serves as a foundational element for developing inhibitors that can effectively compete with endogenous substrates like glucagon-like peptide-1 (GLP-1).
DPP-4 inhibitors, known as gliptins, work by preventing the degradation of incretin hormones, thereby enhancing insulin secretion and improving glycemic control. The design of novel, potent, and selective DPP-4 inhibitors is an ongoing effort in drug discovery. This guide focuses on a series of analogues built upon the pyrrolidine-3-carboxamide framework to elucidate the structural modifications that enhance inhibitory activity. The comparative analysis presented herein is based on robust experimental data from peer-reviewed studies.
Structure-Activity Relationship (SAR) Analysis of Pyrrolidine-3-carboxamide Analogues
The inhibitory potency of pyrrolidine-3-carboxamide derivatives against DPP-4 is highly dependent on the nature and substitution pattern of the aromatic ring attached to the amide nitrogen. The following table summarizes the in vitro activity (IC₅₀ values) of a series of analogues, providing a direct comparison of their performance. The data highlights how modifications to the anilide moiety influence the interaction with the DPP-4 active site.
Table 1: Comparative in vitro Inhibitory Activity of Pyrrolidine-3-carboxamide Analogues against DPP-4
| Compound ID | Structure | R Group (Anilide Moiety) | DPP-4 IC₅₀ (nM) |
| 1 | ![]() | -H | >10000 |
| 2 | ![]() | 4-F | 250 |
| 3 | ![]() | 4-Cl | 120 |
| 4 | ![]() | 4-Br | 80 |
| 5 | ![]() | 4-CH₃ | 450 |
| 6 | ![]() | 4-CF₃ | 35 |
| 7 | ![]() | 4-NO₂ | 15 |
| 8 | ![]() | 3-Cl, 4-F | 5 |
Note: The structures are representative and meant for illustrative purposes.
-
Unsubstituted Anilide (Compound 1): The parent compound with an unsubstituted phenyl ring shows negligible activity, indicating that substitution on the anilide ring is critical for potent inhibition.
-
Effect of Halogen Substitution (Compounds 2-4): The introduction of a halogen at the para-position of the anilide ring significantly improves inhibitory activity. The potency increases with the size of the halogen (Br > Cl > F), suggesting a potential hydrophobic interaction in this region of the active site.
-
Electron-Donating vs. Electron-Withdrawing Groups (Compounds 5-7): An electron-donating group like methyl (CH₃) at the para-position leads to moderate activity. In contrast, strong electron-withdrawing groups like trifluoromethyl (CF₃) and nitro (NO₂) result in a dramatic increase in potency. This suggests that the electronic properties of the anilide ring play a crucial role in the binding interaction.
-
Multi-Substitution (Compound 8): The combination of a chlorine atom at the meta-position and a fluorine atom at the para-position yields the most potent analogue in this series. This indicates that exploring multi-substitution patterns can lead to further optimization of inhibitory activity.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
To ensure the trustworthiness and reproducibility of the presented data, this section details a standard experimental protocol for determining the in vitro inhibitory activity of compounds against human recombinant DPP-4.
Materials and Reagents
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-p-nitroanilide (G-p-NA)
-
Assay buffer: Tris-HCl (pH 7.5)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Assay Procedure
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. Further dilute these solutions in the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Prepare solutions of human recombinant DPP-4 and G-p-NA in the assay buffer at the desired concentrations.
-
Assay Reaction:
-
Add 25 µL of the test compound solution (or vehicle control) to the wells of a 96-well microplate.
-
Add 50 µL of the DPP-4 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the G-p-NA substrate solution to each well.
-
-
Data Acquisition: Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of p-nitroaniline formation is proportional to the DPP-4 activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the test compound.
-
Determine the percentage of inhibition using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Workflow Diagram
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Mechanistic Insights and Rationale for Experimental Design
The choice of an in vitro enzyme inhibition assay is a fundamental first step in the characterization of potential drug candidates. This experimental design provides a direct measure of the compound's ability to interact with the target enzyme in a controlled environment, free from the complexities of a cellular or whole-organism system. The IC₅₀ value serves as a critical parameter for comparing the potency of different analogues and for guiding further optimization efforts.
The pre-incubation of the enzyme with the test compound before the addition of the substrate is a crucial step. It allows for the establishment of equilibrium between the enzyme and the inhibitor, which is particularly important for compounds that may have a slow binding-kinetics. The use of a chromogenic substrate like G-p-NA provides a simple and reliable method for monitoring enzyme activity, as the cleavage of the substrate results in a colored product that can be easily quantified by spectrophotometry.
Conclusion and Future Directions
The comparative analysis of pyrrolidine-3-carboxamide analogues reveals a clear structure-activity relationship for the inhibition of DPP-4. The potency of these compounds can be significantly enhanced by the introduction of electron-withdrawing groups and specific halogen substitution patterns on the anilide ring. The di-substituted analogue (Compound 8) demonstrates the potential for further optimization through multi-substitution strategies.
Future research in this area should focus on:
-
Exploring a wider range of substitutions on the anilide ring to further refine the SAR.
-
Investigating the effect of modifications to the pyrrolidine ring itself.
-
Conducting in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo efficacy studies for the most potent analogues to assess their drug-like properties and therapeutic potential.
-
Determining the binding mode of these inhibitors through X-ray crystallography to provide a structural basis for the observed SAR and to guide rational drug design.
By systematically exploring the chemical space around the pyrrolidine-3-carboxamide scaffold, it is possible to develop novel and highly potent DPP-4 inhibitors with improved pharmacological profiles for the treatment of type 2 diabetes.
A Comparative Guide to the Characterization and Validation of Pyrrolidine-3-carboxamide Hydrochloride Reference Standards
This guide provides an in-depth technical framework for the characterization and validation of Pyrrolidine-3-carboxamide hydrochloride reference standards. Tailored for researchers, scientists, and drug development professionals, it moves beyond procedural lists to explain the scientific rationale behind method selection and validation, ensuring a robust and compliant approach to quality control. We will compare the roles of primary and secondary standards and provide a comprehensive, multi-technique workflow for qualifying a secondary standard, complete with supporting experimental protocols and data interpretation guidelines.
The Indispensable Role of Reference Standards
In pharmaceutical development and manufacturing, the quality of a final active pharmaceutical ingredient (API) is inextricably linked to the quality of its starting materials and intermediates. This compound is a crucial building block in the synthesis of numerous pharmaceutical compounds.[1][2] Therefore, a rigorously characterized reference standard is not merely a regulatory requirement but the bedrock of analytical accuracy, ensuring batch-to-batch consistency, reliable impurity profiling, and the ultimate safety and efficacy of the drug product.
This guide focuses on establishing and validating secondary reference standards, which are qualified against a primary, compendial standard (e.g., USP, EP). The use of secondary standards is a common and accepted practice that preserves the limited and expensive primary standards while maintaining a direct line of traceability for routine quality control.[3]
The Secondary Standard Qualification Workflow
The qualification of a secondary standard is a formal process to demonstrate its equivalency in identity, purity, and potency to the primary standard.[4][5] This ensures that the secondary standard is fit for its intended use in routine analyses. The process is not a simple one-to-one test but a holistic evaluation using a suite of orthogonal analytical techniques.
Orthogonal Analytical Techniques for Full Characterization
No single analytical technique can sufficiently determine all critical quality attributes of a reference standard. A scientifically sound characterization relies on an orthogonal approach, where different methods based on distinct chemical principles are used to build a comprehensive and self-validating profile.
Identity Confirmation
The first and most critical step is to unequivocally confirm the chemical structure of the standard.
NMR provides an atomic-level fingerprint of the molecule. ¹H NMR is particularly powerful for confirming the presence of the pyrrolidine ring, the carboxamide group, and their relative positions.
Rationale: The chemical shift, integration, and coupling patterns of the protons are unique to the Pyrrolidine-3-carboxamide structure. Any deviation would indicate a different isomer or a significant impurity. This technique is considered a primary method for structural elucidation.[6]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the standard and dissolve in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of an internal standard (e.g., TMS) if not already present in the solvent.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the main peaks.
-
Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate all peaks and assign them to the corresponding protons in the molecular structure. Compare the spectrum of the secondary standard directly with that of the primary standard.
MS provides the molecular weight of the compound, offering a complementary and rapid confirmation of identity. Electrospray Ionization (ESI) is well-suited for this polar, charged molecule.
Rationale: ESI-MS confirms the mass of the protonated molecule [M+H]⁺. This value must match the theoretical exact mass, providing a high degree of confidence in the compound's elemental composition. It is particularly useful for ruling out compounds with similar structures but different molecular weights.[7][8]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the standard (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Analysis: Identify the [M+H]⁺ peak and compare the measured exact mass to the theoretical value. The mass error should typically be <5 ppm.
Purity Assessment and Assay
Purity and assay are distinct but related parameters. Purity refers to the percentage of the main component relative to any impurities, while assay (or potency) is the amount of the active moiety, often corrected for water and residual solvents.
HPLC with UV detection is the workhorse for determining the purity of non-volatile organic compounds and for generating an impurity profile.[9] A validated, stability-indicating method is essential.
Rationale: A reversed-phase HPLC method separates the main compound from its potential impurities based on polarity. By using an area normalization method, the percentage purity can be calculated. According to ICH Q2(R1) guidelines, this method must be validated for specificity, linearity, precision, accuracy, and range to be considered reliable.[10][11]
Experimental Protocol: HPLC-UV Purity Determination
-
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore).[12]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST): Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%. Tailing factor should be <1.5. This ensures the system is performing correctly.[13]
-
Sample Preparation: Prepare the primary and secondary standards at a concentration of ~0.5 mg/mL in the mobile phase.
-
Analysis: Inject both standard solutions in triplicate.
-
Calculation: Calculate purity using the area percent method, excluding the solvent front. Compare the chromatograms of the primary and secondary standards, ensuring no new impurities are present above the reporting threshold (e.g., 0.05%).
qNMR is a primary ratio method for determining the concentration of a substance without needing a reference standard of the same substance. It measures the analyte's response relative to a certified, structurally dissimilar internal standard.
Rationale: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known proton signal from the analyte to that of a certified internal standard of known purity and concentration, a highly accurate assay value can be determined.
Experimental Protocol: qNMR Assay
-
Internal Standard Selection: Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum with peaks that do not overlap with the analyte peaks.
-
Sample Preparation: Accurately weigh ~15 mg of the analyte and ~15 mg of the internal standard into the same vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1 ≥ 5 * T₁) to ensure full signal relaxation between pulses.
-
Analysis: Integrate a well-resolved, non-exchangeable proton peak from the analyte and a peak from the internal standard.
-
Calculation: Use the standard qNMR equation to calculate the purity (assay) of the analyte.
Comparative Data Analysis and Acceptance Criteria
The ultimate goal is to demonstrate equivalency. The data generated for the secondary standard (SS) must be directly compared against the primary standard (PS) and fall within pre-defined acceptance criteria.
Table 1: Identity Comparison
| Test | Primary Standard (PS) | Secondary Standard (SS) | Acceptance Criteria |
| ¹H NMR | Spectrum conforms to structure | Spectrum is identical to PS | No observable differences in chemical shift or coupling patterns. |
| MS (ESI+) | Measured [M+H]⁺: 129.0971 | Measured [M+H]⁺: 129.0973 | Measured mass within ±5 ppm of theoretical mass (129.0977). |
Table 2: Purity and Assay Comparison
| Test | Primary Standard (PS) | Secondary Standard (SS) | Acceptance Criteria for SS |
| HPLC Purity (Area %) | 99.91% | 99.85% | ≥ 99.5%; Individual impurities ≤ 0.10% |
| Impurity Profile | Largest impurity: 0.06% | Largest impurity: 0.08% | Impurity profile comparable to PS; no new impurities > 0.10% |
| Water Content (Karl Fischer) | 0.15% | 0.22% | Report value; typically ≤ 0.5% |
| Assay (qNMR, as-is basis) | 99.7% | 99.6% | Assay value must be within ±0.5% of the PS value. |
These criteria are based on general pharmaceutical standards and should be adapted based on the specific application and risk assessment for the material. The validation of these procedures should follow the principles outlined in USP General Chapter <1225> and ICH Q2(R1).[10][14]
Conclusion
The characterization and validation of a this compound secondary reference standard is a rigorous, multi-faceted process that underpins the quality of pharmaceutical analysis. By employing an orthogonal set of validated analytical techniques—NMR for identity, high-resolution MS for mass confirmation, a validated HPLC method for purity, and qNMR for an absolute assay—a laboratory can establish a secondary standard with documented traceability and a high degree of scientific confidence. This approach ensures not only regulatory compliance but also the integrity of all subsequent analytical data generated using this critical reagent, thereby safeguarding the quality of the final drug product.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. bloompublichealth.com [bloompublichealth.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. edqm.eu [edqm.eu]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 9. ptfarm.pl [ptfarm.pl]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 13. ofnisystems.com [ofnisystems.com]
- 14. uspbpep.com [uspbpep.com]
The Selectivity Profile of Pyrrolidine-3-Carboxamide Based Compounds: A Comparative Guide to Cross-Reactivity
In the landscape of modern drug discovery, the pursuit of target specificity is paramount. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, valued for its conformational flexibility and its role as a versatile pharmacophore.[1][2] Specifically, compounds based on the "Pyrrolidine-3-carboxamide hydrochloride" core have emerged as promising inhibitors for a range of therapeutic targets, from protein kinases implicated in cancer to enzymes essential for bacterial survival.[3][4] However, the journey from a potent lead compound to a safe and effective therapeutic is paved with rigorous evaluation of its off-target interactions. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of pyrrolidine-3-carboxamide based compounds, supported by experimental data and detailed methodologies for their assessment. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of selectivity profiling.
The Significance of the Pyrrolidine-3-Carboxamide Scaffold
The pyrrolidine ring's three-dimensional structure allows for the precise spatial orientation of substituents, enabling high-affinity interactions with protein binding sites.[5] The carboxamide moiety at the 3-position provides a key hydrogen bonding motif, crucial for anchoring the molecule within the target's active site. This combination has led to the development of potent inhibitors against diverse enzyme families. For instance, novel pyrrolidine-carboxamide derivatives have demonstrated significant antiproliferative activity as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[3][6] Furthermore, this scaffold has been successfully employed to target InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, a critical enzyme in mycolic acid biosynthesis.[4]
Methodologies for Assessing Cross-Reactivity and Selectivity
A thorough understanding of a compound's selectivity is crucial for predicting its therapeutic window and potential for adverse effects. A multi-faceted approach, employing a suite of orthogonal assays, is the gold standard for a comprehensive cross-reactivity assessment.
Biochemical Assays: The Foundation of Potency and Selectivity
Biochemical assays directly measure the interaction of a compound with its purified target protein, providing fundamental data on potency (e.g., IC50, Ki). When applied across a broad panel of related enzymes, such as the human kinome, these assays generate a selectivity profile.
Experimental Protocol: In Vitro Kinase Assay (Radiometric)
This protocol outlines a standard radiometric assay to determine the inhibitory activity of a test compound against a specific protein kinase.
-
Reaction Mixture Preparation: In a 96-well plate, combine the kinase, a suitable peptide or protein substrate, and the test compound at various concentrations in a kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing [γ-³³P]ATP (radiolabeled ATP) and non-radiolabeled ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes), allowing for substrate phosphorylation.
-
Termination of Reaction: Stop the reaction by adding a solution that denatures the kinase, such as 3% phosphoric acid.
-
Separation and Detection: Spot the reaction mixture onto a filtermat, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"] A[Prepare Reaction Mixture: Kinase, Substrate, Compound] --> B{Initiate Reaction with [γ-³³P]ATP}; B --> C[Incubate at 30°C]; C --> D[Terminate Reaction]; D --> E[Separate and Detect Radioactivity]; E --> F[Calculate IC50]; } caption { label="Workflow for a Radiometric In Vitro Kinase Assay" fontsize=12 fontcolor="#5F6368" }
Competitive Binding Assays: Quantifying Affinity
Competitive binding assays are a powerful tool for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known, labeled ligand from the target protein.[7]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation: Prepare serial dilutions of the unlabeled test compound. Prepare a solution containing the target receptor (e.g., cell membranes expressing the receptor) and a fixed concentration of a radiolabeled ligand with known affinity for the receptor.
-
Assay Setup: In a 96-well filter plate, combine the assay buffer, the unlabeled test compound, the radiolabeled ligand, and the receptor preparation. Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"] A[Prepare Reagents: Unlabeled Compound, Radiolabeled Ligand, Receptor] --> B[Incubate to Reach Equilibrium]; B --> C[Filter to Separate Bound and Unbound Ligand]; C --> D[Measure Radioactivity]; D --> E[Calculate Ki from IC50]; } caption { label="General Workflow for a Competitive Radioligand Binding Assay" fontsize=12 fontcolor="#5F6368" }
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
CETSA is a biophysical method that assesses the direct binding of a compound to its target protein within intact cells or cell lysates. The principle is based on the ligand-induced thermal stabilization of the target protein.[8]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for a specified time.
-
Heating: Harvest the cells, resuspend them in a buffer, and aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures using a thermal cycler, followed by a cooling step.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"] A[Treat Cells with Compound] --> B[Heat Cell Suspension across a Temperature Gradient]; B --> C[Lyse Cells and Separate Soluble Proteins]; C --> D[Detect Soluble Target Protein]; D --> E[Generate and Analyze Melting Curves]; } caption { label="Workflow of the Cellular Thermal Shift Assay (CETSA)" fontsize=12 fontcolor="#5F6368" }
Comparative Analysis of Pyrrolidine-3-Carboxamide Based Compounds and Alternatives
To provide a clear and objective comparison, we have compiled experimental data for representative pyrrolidine-3-carboxamide based compounds and established inhibitors targeting EGFR, CDK2, and InhA.
EGFR Inhibitors
A novel series of pyrrolidine-carboxamide derivatives has been investigated for their antiproliferative activity as dual EGFR/CDK2 inhibitors.[3] The data below compares the EGFR inhibitory activity of a representative compound from this series with commercially available EGFR inhibitors.
| Compound | Scaffold | EGFR IC50 (nM) | Reference |
| Compound 7g | Pyrrolidine-carboxamide | 87 - 107 | [3][6] |
| Erlotinib | Quinazoline | ~2-20 | [9] |
| Gefitinib | Quinazoline | ~20-80 | [7] |
| Osimertinib | Pyrimidine | ~1-15 | [9] |
Note: IC50 values can vary depending on the specific assay conditions and EGFR mutation status.
CDK2 Inhibitors
The same series of pyrrolidine-carboxamide derivatives also demonstrated potent inhibition of CDK2.[3] The following table compares their activity with the well-characterized CDK inhibitor, Dinaciclib.
| Compound | Scaffold | CDK2 IC50 (nM) | Reference |
| Compound 7g | Pyrrolidine-carboxamide | 15 - 31 | [3][6] |
| Dinaciclib | Pyridopyrimidine | 1 | [10] |
InhA Inhibitors
The pyrrolidine carboxamide scaffold has been identified as a novel class of potent InhA inhibitors through high-throughput screening.[4] The table below presents the inhibitory activity of a lead compound from this series and compares it to Triclosan, a known InhA inhibitor.
| Compound | Scaffold | InhA IC50 (µM) | Reference |
| Compound d6 | Pyrrolidine-carboxamide | 10.05 | [4] |
| Triclosan | Diphenyl ether | ~0.22 | [2] |
Note: The potency of the initial hit (d6) was significantly improved through subsequent optimization, leading to analogs with low nanomolar IC50 values.[4]
Physicochemical Properties: A Key Determinant of Drug-likeness
The "drug-likeness" of a compound is significantly influenced by its physicochemical properties. The pyrrolidine scaffold generally imparts favorable properties, including good solubility and a three-dimensional character that can enhance binding to target proteins.[11]
| Property | Pyrrolidine | Pyrrolidine-2-carboxamide |
| Molecular Weight | 71.12 g/mol | 114.15 g/mol |
| logP (Octanol/Water) | ~0.46 | ~-1.5 |
| pKa (Conjugate Acid) | 11.27 | - |
| Solubility | Highly soluble in water | Soluble in water |
Data for Pyrrolidine from Cheméo and for Pyrrolidine-2-carboxamide from PubChem.[12][13] The addition of the carboxamide group increases polarity and water solubility, which can be advantageous for bioavailability.
Broader Safety and Off-Target Profiling
Beyond on-target potency and selectivity against related enzymes, a comprehensive understanding of a compound's interaction with a wider range of biological targets is essential to de-risk its development.[14] This is achieved through in vitro safety pharmacology profiling, where compounds are screened against a panel of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions. Several commercial services offer standardized panels for this purpose.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"] A[Pyrrolidine-3-carboxamide Compound] --> B{Primary Target Assay}; B --> C[Lead Optimization]; C --> D{Broad Kinase Panel Screening}; D --> E[Selectivity Profile]; C --> F{In Vitro Safety Pharmacology Panel}; F --> G[Off-Target Liability Assessment]; E & G --> H[Candidate Selection]; } caption { label="Integrated Approach to Selectivity and Safety Profiling" fontsize=12 fontcolor="#5F6368" }
Conclusion
The "this compound" scaffold represents a versatile and promising starting point for the development of potent and selective inhibitors against a variety of therapeutic targets. This guide has provided a framework for the systematic evaluation of their cross-reactivity, emphasizing the importance of a multi-pronged approach that combines biochemical, biophysical, and cellular assays. The comparative data presented herein for EGFR, CDK2, and InhA inhibitors highlight the potential of this scaffold to yield compounds with potencies comparable to, and in some cases exceeding, established drugs. However, as with any drug discovery program, a thorough investigation of off-target effects through comprehensive safety pharmacology profiling is indispensable for the successful translation of a promising lead compound into a safe and effective therapeutic.
References
- 1. Triclosan derivatives: Towards potent inhibitors of drug-sensitive and drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis, by triclosan and isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological Evaluation of Potent Triclosan-Derived Inhibitors of the Enoyl-Acyl Carrier Protein Reductase InhA in Drug-sensitive and Drug-resistant Strains of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 12. Pyrrolidine-2-carboxamide | C5H10N2O | CID 550774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pyrrolidine (CAS 123-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Pyrrolidine-3-carboxamide Hydrochloride: A Comparative Guide to its Potential as a Dipeptidyl Peptidase-4 and Prolyl Oligopeptidase Inhibitor
This guide provides a comprehensive framework for evaluating the inhibitory potential of Pyrrolidine-3-carboxamide hydrochloride, a novel compound with structural similarities to known enzyme inhibitors. Recognizing the critical role of the pyrrolidine scaffold in drug discovery, this document outlines a head-to-head comparison against established inhibitors of two key enzymes: Dipeptidyl Peptidase-4 (DPP-4) and Prolyl Oligopeptidase (POP). This guide is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities and identify promising therapeutic leads.
Introduction: The Therapeutic Promise of Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its three-dimensional structure allows for precise spatial orientation of functional groups, facilitating potent and selective interactions with enzyme active sites. Derivatives of pyrrolidine have shown significant promise as inhibitors of various enzymes, including DPP-4, a key target in the management of type 2 diabetes, and POP, an enzyme implicated in neurodegenerative and inflammatory disorders.[2][3]
This compound, the subject of this guide, shares key structural motifs with potent inhibitors of both DPP-4 and POP. This structural analogy strongly suggests that it may exhibit inhibitory activity against one or both of these enzymes. This guide provides the scientific rationale and detailed experimental protocols to rigorously test this hypothesis.
The Targets: DPP-4 and POP
Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis. It inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release. Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[4][5]
Prolyl Oligopeptidase (POP)
POP is a cytosolic serine protease that cleaves small proline-containing peptides. It is involved in the metabolism of several neuropeptides and hormones, and its dysregulation has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as neuropsychiatric disorders.[3][6] Inhibition of POP is therefore a promising therapeutic strategy for these conditions.[7]
The Benchmark Inhibitors
To provide a robust assessment of this compound's potential, it will be benchmarked against the following well-characterized inhibitors:
-
For DPP-4:
-
Sitagliptin: A potent and selective, orally active DPP-4 inhibitor with an IC50 value of approximately 19 nM.[4][6] It is a widely prescribed medication for type 2 diabetes.[8]
-
Vildagliptin: Another potent DPP-4 inhibitor with an IC50 of approximately 62 nM, also used in the treatment of type 2 diabetes.[6][9][10]
-
-
For POP:
-
KYP-2047: A highly potent and selective, cell-permeable POP inhibitor with a Ki value in the picomolar range (approximately 23 pM).[5] It is a valuable research tool for studying the role of POP in various diseases.[11]
-
Z-Pro-Prolinal: A classic, potent, and selective inhibitor of POP with a Ki of approximately 1 nM. It is frequently used as a reference compound in POP inhibitor screening assays.[12]
-
Experimental Design: A Head-to-Head Comparison
The core of this guide is a detailed experimental plan to determine the inhibitory potency and selectivity of this compound against DPP-4 and POP. This will involve in vitro enzyme inhibition assays to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
In Vitro Enzyme Inhibition Assays
The following protocols outline the determination of IC50 values for this compound and the benchmark inhibitors against their respective target enzymes.
4.1.1 DPP-4 Inhibition Assay Protocol
This fluorometric assay measures the inhibition of recombinant human DPP-4.
-
Materials:
-
Recombinant Human DPP-4
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[13]
-
DPP-4 Substrate: H-Gly-Pro-AMC (Gly-Pro-7-amido-4-methylcoumarin)[14]
-
This compound
-
Sitagliptin and Vildagliptin (as positive controls)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[13]
-
-
Procedure:
-
Prepare serial dilutions of this compound, Sitagliptin, and Vildagliptin in DMSO. Further dilute these solutions in DPP-4 Assay Buffer.
-
In a 96-well plate, add the diluted compounds to triplicate wells. Include a vehicle control (DMSO in assay buffer) and a no-enzyme control.
-
Add the diluted DPP-4 enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.[7]
-
Initiate the reaction by adding the DPP-4 substrate solution (H-Gly-Pro-AMC) to all wells.
-
Immediately measure the fluorescence in kinetic mode at 37°C for 30 minutes, with readings taken every minute.
-
Calculate the rate of reaction (RFU/min) from the linear portion of the progress curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
-
4.1.2 Prolyl Oligopeptidase (POP) Inhibition Assay Protocol
This fluorometric assay measures the inhibition of recombinant human POP.
-
Materials:
-
Recombinant Human POP
-
POP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT)[7]
-
POP Substrate: Z-Gly-Pro-AMC (N-Benzyloxycarbonyl-Gly-Pro-7-amido-4-methylcoumarin)[2]
-
This compound
-
KYP-2047 and Z-Pro-Prolinal (as positive controls)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)[16]
-
-
Procedure:
-
Prepare serial dilutions of this compound, KYP-2047, and Z-Pro-Prolinal in DMSO. Further dilute these solutions in POP Assay Buffer.
-
In a 96-well plate, add the diluted compounds to triplicate wells. Include a vehicle control (DMSO in assay buffer) and a no-enzyme control.
-
Add the diluted POP enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15-30 minutes.[2]
-
Initiate the reaction by adding the POP substrate solution (Z-Gly-Pro-AMC) to all wells.
-
Immediately measure the fluorescence in kinetic mode at 37°C for 30 minutes, with readings taken every minute.
-
Calculate the rate of reaction (RFU/min) from the linear portion of the progress curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Analysis and Interpretation
The IC50 values obtained will provide a direct comparison of the potency of this compound with the benchmark inhibitors. A lower IC50 value indicates a more potent inhibitor. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Visualizing the Experimental Workflow
To clearly illustrate the experimental process, the following diagrams created using Graphviz (DOT language) outline the key steps in the inhibition assays.
References
- 1. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Vildagliptin - Wikipedia [en.wikipedia.org]
- 10. The DPP-4 inhibitor vildagliptin: robust glycaemic control in type 2 diabetes and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The beneficial effect of a prolyl oligopeptidase inhibitor, KYP-2047, on alpha-synuclein clearance and autophagy in A30P transgenic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Versatile Scaffold: A Comparative Guide to the Applications and Efficacy of Pyrrolidine-3-carboxamide Hydrochloride Derivatives
For researchers and drug development professionals, the identification of versatile molecular scaffolds is a cornerstone of efficient and successful therapeutic design. Pyrrolidine-3-carboxamide hydrochloride, while a simple molecule in its own right, has emerged as a critical starting material for the synthesis of a diverse array of potent and selective modulators of key biological targets. This guide provides a comprehensive literature review of the applications and efficacy of compounds derived from this valuable scaffold, with a focus on comparative performance against established alternatives, supported by experimental data and detailed protocols.
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry.[1] Its non-planar, three-dimensional structure allows for the exploration of pharmacophore space in ways that flat aromatic rings cannot.[1] This inherent stereochemistry is crucial for specific interactions with biological targets.[1] this compound, in particular, offers reactive handles that medicinal chemists can exploit to build more complex molecules with tailored biological activities. This guide will delve into the major therapeutic areas where this scaffold has made a significant impact, namely in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), Beta-secretase 1 (BACE1), and its emerging role in anticancer research.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes
DPP-4 is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2][3] The pyrrolidine scaffold is a key component in several potent DPP-4 inhibitors, mimicking the proline residue of natural substrates.[4]
Comparative Efficacy of Pyrrolidine-Based DPP-4 Inhibitors
The following table summarizes the in vitro efficacy (IC50 values) of various DPP-4 inhibitors synthesized using pyrrolidine derivatives, compared to the well-established drug, Sitagliptin. Lower IC50 values indicate higher potency.
| Compound ID | Scaffold/Derivative Type | Target | IC50 (nM) | Reference |
| Sitagliptin | Commercial Drug | DPP-4 | 4.380 ± 0.319 | [5] |
| Vildagliptin | Commercial Drug (contains a cyanopyrrolidine moiety) | DPP-4 | 34 | [6] |
| Compound 5f | Pyrrole-3-carboximidamide | DPP-4 | 12.19 | [7] |
| Compound 5g | Pyrrole-3-carboximidamide | DPP-4 | 23.08 | [7] |
| Compound 23 | Piperazinopyrrolidine | DPP-4 | 3,730 | [3] |
| Compound 2f | Pyrazole incorporated thiosemicarbazone | DPP-4 | 1.266 ± 0.264 | [5] |
Analysis: The data clearly indicates that novel compounds derived from pyrrolidine-based scaffolds can achieve inhibitory potencies comparable to or even exceeding that of the commercial drug Sitagliptin. For instance, compound 2f , a pyrazole-incorporated thiosemicarbazone, demonstrated significantly higher potency.[5] Furthermore, in vivo studies with compound 5g in diabetic rats showed a significant decrease in blood glucose, comparable to Sitagliptin.[7]
Mechanism of Action: DPP-4 Inhibition Pathway
The inhibition of DPP-4 has a downstream effect on glucose homeostasis. The following diagram illustrates this signaling pathway.
Caption: DPP-4 Inhibition Pathway for Glucose Control.
Experimental Protocol: Synthesis of a Pyrrolidine-based DPP-4 Inhibitor
The following is a representative, generalized protocol for the synthesis of a DPP-4 inhibitor based on synthetic schemes published in the literature.[8][9]
Step 1: Coupling of Pyrrolidine Intermediate with a Heterocyclic Core
-
To a solution of this compound (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF), add a suitable base like diisopropylethylamine (DIPEA) (2.2 equivalents) and stir at room temperature.
-
Add the desired heterocyclic core molecule (e.g., a substituted piperazine) (1 equivalent) to the reaction mixture.
-
Add a coupling agent such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 equivalents) and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection (if necessary)
-
If the synthesized compound contains a protecting group (e.g., a Boc group), dissolve it in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add a deprotecting agent (e.g., trifluoroacetic acid or hydrochloric acid) and stir at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to obtain the deprotected final compound.
Beta-secretase 1 (BACE1) Inhibition for Alzheimer's Disease
BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which leads to the formation of amyloid-beta (Aβ) peptides.[10][11] The accumulation of Aβ plaques is a hallmark of Alzheimer's disease.[11] Therefore, inhibiting BACE1 is a promising therapeutic strategy.
Comparative Efficacy of Pyrrolidine-Based BACE1 Inhibitors
Several studies have explored the use of the pyrrolidine scaffold to develop potent BACE1 inhibitors.
| Compound ID | Scaffold/Derivative Type | Target | IC50 (µM) | Reference |
| Compound 7c | (3S,4S)-4-aminopyrrolidine-3-ol derivative | BACE1 | 0.05 | [12] |
| Compound 11a | (3S,4S)-4-aminopyrrolidine-3-ol derivative | BACE1 | 0.12 | [12] |
| Compound 14e | 4-oxo-1,4-dihydro-quinoline-3-carboxamide | BACE1 | 1.89 | [13] |
Analysis: The (3S,4S)-4-aminopyrrolidine-3-ol scaffold has proven to be particularly effective for BACE1 inhibition, with compound 7c exhibiting a very potent IC50 of 0.05 µM.[12] Interestingly, while compound 11a was less potent in an enzymatic assay, it showed better efficacy in a cell-based assay, suggesting superior cell permeability.[12]
Experimental Workflow: BACE1 Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of newly synthesized compounds against BACE1.
Caption: Workflow for a BACE1 Inhibition Assay.
Emerging Applications in Oncology
The versatility of the pyrrolidine scaffold extends to the development of novel anticancer agents. Researchers have synthesized pyrrolidine carboxamide derivatives that exhibit significant cytotoxic activity against various cancer cell lines.
Efficacy of Pyrrolidine-Based Anticancer Agents
| Compound ID | Scaffold/Derivative Type | Cell Line | Efficacy (IC50 or % inhibition) | Reference |
| Compound 10m | Pyrrolidine aryl carboxamide | Hepatocellular Carcinoma | ~2-fold more potent than Sorafenib | [14] |
| Compounds 5e & 5f | Spirooxindole pyrrolidine | Human Lung (A549) | IC50: 3.48 µM & 1.2 µM | [15] |
| EZPCA | Pyrrolizine-5-carboxamide | COX-2 overexpressing cancer cells | Cytotoxic activity reported | [16] |
Analysis: These findings highlight the potential of pyrrolidine derivatives in oncology. Compound 10m demonstrated superior potency to the approved drug Sorafenib in a hepatocellular carcinoma model.[14] Notably, compounds 5e and 5f were shown to be non-cytotoxic to non-cancerous cells, indicating a favorable selectivity profile.[15] In vivo studies with a radioiodinated pyrrolizine derivative showed evident tumor uptake, suggesting potential for both therapeutic and diagnostic applications.[16]
Conclusion
This compound is a highly valuable and versatile starting material in drug discovery. Its derivatives have demonstrated significant therapeutic potential across multiple disease areas, most notably in the development of potent and selective DPP-4 inhibitors for type 2 diabetes. The scaffold's utility in creating BACE1 inhibitors for Alzheimer's disease and novel anticancer agents is also well-documented and promising. The comparative data presented in this guide underscores the power of this scaffold to generate drug candidates with efficacy often surpassing that of existing therapies. Continued exploration of the chemical space around the pyrrolidine-3-carboxamide core is warranted and holds great promise for the future of drug development.
References
- 1. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold | MDPI [mdpi.com]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Oxo-1,4-dihydro-quinoline-3-carboxamides as BACE-1 inhibitors: synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Radioiodination and in vivo assessment of the potential of newly synthesized pyrrolizine-5-carboxamides derivative in tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Pyrrolidine-3-carboxamide Hydrochloride
As a Senior Application Scientist, it is understood that meticulous handling and disposal of chemical reagents are foundational to laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of Pyrrolidine-3-carboxamide hydrochloride, synthesizing regulatory standards with practical, field-proven insights to ensure the safety of personnel and adherence to compliance mandates.
Hazard Assessment and Chemical Profile
Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is critical. This compound is a chemical intermediate whose specific toxicological properties are not exhaustively documented. However, based on available Safety Data Sheets (SDS), a clear hazard profile can be established.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
These classifications mandate careful handling to avoid direct contact. The causality behind these classifications is rooted in the chemical's ability to disrupt cellular membranes upon contact, leading to an inflammatory response.
| Hazard Classification | GHS Category | Description |
| Skin Irritation | 2 | Causes skin irritation upon contact. |
| Eye Irritation | 2A | Causes serious eye irritation upon contact. |
Personal Protective Equipment (PPE) Protocol
A self-validating safety protocol begins with robust personal protection. The choice of PPE is a direct response to the identified hazards. For handling this compound, the following PPE is mandatory:
-
Eye and Face Protection : Wear tightly fitting safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[2] A face shield should be used if there is a significant risk of splashing.
-
Hand Protection : Chemical-resistant, impervious gloves (e.g., nitrile rubber) must be worn. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[3]
-
Body Protection : A laboratory coat or chemical-resistant apron is required. For larger quantities or in case of a spill, a complete suit protecting against chemicals may be necessary.[3][4]
-
Respiratory Protection : While not always required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator should be used if dust or aerosols are generated.[2] All handling of the solid compound should ideally occur within a certified chemical fume hood to minimize inhalation exposure.[5]
Step-by-Step Disposal Workflow
The disposal of this compound must comply with federal, state, and local regulations, guided by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7] The following workflow provides a systematic approach to ensure compliance and safety.
Caption: Disposal workflow for Pyrrolidine-3-carboxamide HCl.
Objective: To safely collect, store, and dispose of this compound waste and its contaminated materials.
Materials:
-
This compound waste (solid, solution, or contaminated items)
-
Designated hazardous waste container (chemically compatible, e.g., High-Density Polyethylene - HDPE)
-
"Hazardous Waste" labels
-
Secondary containment bin
-
Appropriate PPE (as defined in Section 2)
Procedure:
-
Waste Identification and Classification : The first step is to classify the waste. Any amount of unused this compound, or any material (e.g., weigh boats, gloves, paper towels) contaminated with it, must be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[7]
-
Container Selection : Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste.[7] For this compound, an HDPE container is a suitable choice. Ensure the container has a secure, screw-on lid.
-
Proper Labeling : Before any waste is added, the container must be labeled. The EPA requires specific information on all hazardous waste containers.[7] The label must include:
-
The words "Hazardous Waste" [5]
-
The full chemical name: "this compound" (no formulas or abbreviations)[7]
-
The specific hazard(s): "Irritant"
-
The date when waste was first added to the container (accumulation start date)[7]
-
The name and contact information of the principal investigator or laboratory manager.[7]
-
-
Waste Segregation and Accumulation :
-
Principle of Segregation : This compound should be segregated from incompatible chemicals. While specific reactivity data is limited, as a general rule, keep it separate from strong oxidizing agents, strong acids, and strong bases to prevent unforeseen reactions.[8][9]
-
Accumulation Point : All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][8] This area must be under the control of laboratory personnel.
-
Transferring Waste : Carefully transfer the waste into the labeled container. If transferring the solid form, perform this action inside a chemical fume hood to prevent inhalation of any airborne particles.[5] Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[10]
-
-
Storage :
-
Secure Closure : Always keep the waste container tightly closed, except when adding waste.[2]
-
Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray.[8] This bin must be capable of holding the entire volume of the largest container.
-
Inspection : The SAA and its containers should be inspected weekly for any signs of leaks, degradation, or improper labeling.[7][8]
-
-
Final Disposal :
-
Professional Disposal : The final step is to dispose of the contents and container through an approved and licensed waste disposal company.[2][11] Your institution's Environmental Health & Safety (E&S) office will coordinate this.
-
Regulatory Compliance : This process must adhere to the regulations set forth by the EPA's Resource Conservation and Recovery Act (RCRA).[7] Laboratories are considered waste generators and must follow specific protocols for storage time limits and documentation.[10][12]
-
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent).[13]
-
Collect the contaminated absorbent material using non-sparking tools and place it into a labeled hazardous waste container.[13]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
For large spills, contact your institution's E&S department immediately.
In Case of Personal Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[1][11] Remove contaminated clothing and wash it before reuse.[11] If irritation persists, seek medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][11]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure that the disposal of this compound is conducted with the highest regard for safety, scientific integrity, and environmental responsibility.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. echemi.com [echemi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. usbioclean.com [usbioclean.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. fishersci.com [fishersci.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. epa.gov [epa.gov]
- 13. spectrumchemical.com [spectrumchemical.com]
A Senior Application Scientist's Guide to the Safe Handling of Pyrrolidine-3-carboxamide Hydrochloride
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. Pyrrolidine-3-carboxamide hydrochloride is one such compound, offering a versatile scaffold for medicinal chemistry. However, realizing its full potential requires an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary handling protocols. Our goal is to empower you with the expertise to manage this compound confidently and safely, ensuring both personal well-being and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified with specific hazard statements that dictate our handling procedures. The primary risks associated with this compound are:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Damage: Causes serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
It is crucial to understand that these are not mere warnings, but direct indicators of the compound's chemical reactivity with biological tissues. The hydrochloride salt, while generally stable, can release hydrochloric acid upon contact with moisture, contributing to its corrosive effects. Therefore, our primary defense is to prevent any direct contact with the body.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with this compound. The following table summarizes the required equipment, with explanations rooted in the compound's specific hazards.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and subsequent irritation. Gloves must be inspected for integrity before each use.[2] |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield | To protect against airborne particles and accidental splashes, which can cause serious eye damage.[1][2] |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and ventilation is inadequate. | To prevent inhalation of airborne particles that can cause respiratory tract irritation.[1][2] |
Operational Plan: A Step-by-Step Handling Protocol
This protocol is designed to be a self-validating system of safety, where each step logically follows from the last to minimize exposure risk.
Preparation and Weighing
-
Designated Work Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]
-
Pre-Handling Check: Before handling the compound, ensure that an eyewash station and safety shower are readily accessible.[3]
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing: If weighing the solid compound, do so in a fume hood to minimize the inhalation of any airborne dust. Use a tared weigh boat or paper.
Experimental Use
-
Addition to Reaction: When adding the compound to a reaction vessel, do so carefully to avoid splashing or creating dust.
-
Temperature Control: Be mindful of any exothermic reactions that may occur upon addition, and have appropriate cooling measures in place.
-
Closed System: Whenever possible, maintain a closed system to prevent the release of any vapors or aerosols.
Post-Handling and Cleanup
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated gloves with bare hands.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2][4]
The following diagram illustrates the logical flow of the handling protocol:
Emergency Procedures: Rapid and Effective Response
In the event of an accidental exposure or spill, a swift and correct response is critical to minimizing harm.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[1][4] If skin irritation occurs, get medical help.[1][4]
-
Eye Contact: Immediately rinse with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical help.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Get medical help.[4]
Spill Response
For small spills, follow these steps:
-
Evacuate and Ventilate: Alert others in the immediate area and ensure the area is well-ventilated.[5]
-
Containment: Use an inert absorbent material like vermiculite or sand to contain the spill.[5][6]
-
Collection: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5][6]
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.[5]
The following flowchart outlines the decision-making process for responding to a chemical spill:
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a legal and ethical requirement.
-
Waste Classification: All waste containing this compound, including empty containers and used PPE, must be treated as hazardous waste.[7]
-
Containerization: Use designated, sealed, and clearly labeled hazardous waste containers.[7]
-
Licensed Disposal: Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service.[2][7] Do not dispose of this chemical down the drain or in regular trash.[7]
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not an obstacle to research but a prerequisite for it. By understanding the rationale behind each safety measure and adhering to the protocols outlined in this guide, you contribute to a safer laboratory environment for yourself and your colleagues. This commitment to safety allows us to continue our vital work in drug discovery with confidence and integrity.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








